Product packaging for Quinamine(Cat. No.:CAS No. 464-85-7)

Quinamine

Cat. No.: B119162
CAS No.: 464-85-7
M. Wt: 312.4 g/mol
InChI Key: ALNKTVLUDWIWIH-HLQCWHFUSA-N
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Description

Quinamine, with the CAS number 464-85-7 and molecular formula C19H24N2O2, is a naturally occurring alkaloid closely related to quinine, sourced from the bark of the cinchona tree . As a member of the cinchona alkaloid family, it is of significant interest in organic chemistry and pharmacology research. While its specific mechanisms and applications are less documented than those of quinine, its structural similarity suggests potential as a valuable scaffold for investigating new therapeutic pathways. Quinine and its analogs are known for their historical and ongoing use as antimalarial agents, believed to act by interfering with the parasite's ability to digest hemoglobin in the red blood cells . Beyond antimalarial activity, related compounds have been studied for potential effects on bacterial invasion into host cells and for their use as chiral ligands in asymmetric synthesis . Researchers can utilize this compound as a building block in synthetic chemistry or as a standard in analytical studies. This product is provided with a purity of >=98% . Important Notice: this compound is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2 B119162 Quinamine CAS No. 464-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464-85-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol

InChI

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1

InChI Key

ALNKTVLUDWIWIH-HLQCWHFUSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O

Canonical SMILES

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O

Appearance

Powder

Other CAS No.

464-85-7

Synonyms

quinamine

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Breakthrough: A Technical Guide to the Discovery and Isolation of Quinine

Author: BenchChem Technical Support Team. Date: November 2025

For centuries, the bark of the Cinchona tree, a plant native to the Andean highlands of South America, held the key to combating malaria, a disease that ravaged populations worldwide. This guide provides an in-depth technical exploration of the pivotal moments in the history of quinine, from the early use of Cinchona bark to the groundbreaking isolation of its active principle and its eventual chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols that defined an era of medicinal chemistry and presents the quantitative data that underpinned this scientific revolution.

From Indigenous Remedy to European Pharmacopoeia: The Era of Cinchona Bark

The journey of quinine begins with the indigenous peoples of Peru, who recognized the fever-reducing properties of the Cinchona bark.[1] While the exact timeline of its first use is not precisely documented, by the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy and introduced it to Europe.[1] Known as "Jesuit's bark" or "Peruvian bark," it quickly became a valuable commodity in the fight against malaria.

The administration of Cinchona bark was initially crude, involving drying, grinding the bark into a powder, and mixing it with liquids like wine.[2] The effectiveness of this remedy, however, varied significantly due to the differing concentrations of active compounds in the bark of various Cinchona species. This variability spurred the scientific quest to isolate the pure active ingredient.

The Dawn of Alkaloid Chemistry: Pelletier and Caventou's Isolation of Quinine (1820)

The early 19th century marked a turning point in medicinal chemistry with the advent of techniques to isolate active compounds from plants. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the alkaloid responsible for the therapeutic effects of Cinchona bark.[3][4] They named this bitter, white crystalline substance "quinine," derived from the Quechua word for the Cinchona tree, "quina-quina."

Experimental Protocol for the Isolation of Quinine

Pelletier and Caventou's groundbreaking work was detailed in the "Annales de Chimie et de Physique." Their method, a classic example of acid-base extraction, laid the foundation for the isolation of numerous other alkaloids.

Materials:

  • Cinchona bark (specifically "grey" and "yellow" varieties were noted for higher efficacy)

  • Dilute sulfuric acid

  • Lime (calcium hydroxide)

  • Alcohol (likely ethanol)

  • Animal charcoal (for decolorization)

Methodology:

  • Extraction: The powdered Cinchona bark was repeatedly treated with a warm, dilute solution of sulfuric acid. This acidic solution protonated the alkaloidal amines, rendering them soluble in water as sulfate salts.

  • Precipitation: The acidic extract was then treated with an excess of lime (calcium hydroxide). This step neutralized the sulfuric acid and deprotonated the quinine, causing it to precipitate out of the solution as a crude, insoluble solid.

  • Purification: The precipitate was collected and washed. It was then redissolved in alcohol to separate it from insoluble calcium sulfate and other impurities.

  • Crystallization: The alcoholic solution was evaporated, yielding a crude, resinous material. This was further purified by repeated dissolution in dilute acid and precipitation with a base.

  • Decolorization and Final Crystallization: The purified quinine was dissolved in alcohol and treated with animal charcoal to remove residual color. Slow evaporation of the solvent then yielded white, crystalline quinine.

G cluster_extraction Extraction cluster_precipitation Precipitation cluster_purification Purification & Crystallization powdered_bark Powdered Cinchona Bark acid_treatment Treat with warm, dilute H₂SO₄ powdered_bark->acid_treatment acidic_extract Acidic Extract (Quinine Sulfate in solution) acid_treatment->acidic_extract lime_treatment Add excess Lime (Ca(OH)₂) acidic_extract->lime_treatment crude_precipitate Crude Precipitate (Insoluble Quinine) lime_treatment->crude_precipitate dissolve_alcohol Dissolve in Alcohol crude_precipitate->dissolve_alcohol evaporate_alcohol Evaporate Alcohol dissolve_alcohol->evaporate_alcohol crude_quinine Crude Quinine evaporate_alcohol->crude_quinine decolorize Decolorize with Animal Charcoal crude_quinine->decolorize final_crystals Crystalline Quinine decolorize->final_crystals

The Challenge of Synthesis: Woodward and Doering's Landmark Achievement (1944)

For over a century after its isolation, the complex chemical structure of quinine presented a formidable challenge to synthetic chemists. During World War II, with natural sources of quinine from Java under Japanese control, the need for a synthetic alternative became a strategic imperative. In 1944, Robert B. Woodward and William von E. Doering announced the first total synthesis of quinine, a monumental achievement in organic chemistry.

Their 17-step synthesis, starting from 7-hydroxyisoquinoline, was a testament to the burgeoning power of synthetic organic chemistry. While the overall yield was low and the process not commercially viable at the time, it was a landmark scientific success.

Overview of the Woodward-Doering Quinine Synthesis

The synthesis can be broadly divided into the construction of the quinuclidine ring system and its subsequent connection to the quinoline moiety. The following is a simplified overview of the key stages. A detailed, step-by-step protocol with specific reagents and conditions is a complex undertaking that is beyond the scope of this guide but can be found in their original publications in the Journal of the American Chemical Society.

G start 7-Hydroxyisoquinoline step1 Formation of N-acetyl- decahydroisoquinoline derivative start->step1 Multiple steps step2 Oxidative cleavage of the benzene ring step1->step2 step3 Formation of the quinuclidine ring system step2->step3 step4 Introduction of the vinyl group step3->step4 step5 Coupling with the quinoline moiety step4->step5 end Quinine step5->end

Quantitative Data on Quinine Content and Yields

The concentration of quinine in Cinchona bark varies significantly between species and even within the same species depending on geographical location and environmental factors. Historical and modern analytical techniques have provided valuable data for the selection of high-yielding varieties for cultivation and extraction.

Cinchona SpeciesTypical Quinine Content (% of total alkaloids in bark)Reference
Cinchona calisaya~80%
Cinchona ledgerianaHigh
Cinchona officinalisHigh
Cinchona pubescensVariable
Cinchona succirubraLower

Table 1: Quinine Content in Various Cinchona Species.

The yield of quinine from historical extraction methods is not well-documented with precise figures. However, modern extraction techniques have been optimized for efficiency.

Extraction MethodQuinine Yield (mg/g of bark)Reference
Microwave-Assisted Extraction (MAE)3.93 ± 0.11
Ultrasound-Assisted Extraction (UAE)2.81 ± 0.04

Table 2: Comparison of Modern Quinine Extraction Yields from Cinchona officinalis.

The overall yield of the Woodward-Doering synthesis was very low by modern standards, estimated to be in the range of a few percent. The complexity and number of steps made it an impractical method for large-scale production.

Conclusion: A Legacy of Scientific Innovation

The history of quinine's discovery and isolation is a compelling narrative of scientific progress, driven by the urgent need to combat a devastating disease. From the traditional knowledge of indigenous peoples to the pioneering laboratory work of Pelletier and Caventou and the synthetic brilliance of Woodward and Doering, the story of quinine is a cornerstone of medicinal chemistry. The experimental protocols and quantitative data from these historical milestones continue to inform and inspire modern drug discovery and development. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and the scientists who unveiled its secrets.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and complex stereochemistry of quinine, a historically significant alkaloid renowned for its antimalarial properties.[1][2][3] Sourced from the bark of the Cinchona tree, its intricate molecular architecture has been a subject of extensive study, culminating in its total synthesis and the development of numerous derivatives.[1][4]

Chemical Structure

Quinine is a member of the cinchona alkaloids class, characterized by a quinoline ring linked to a quinuclidine (1-azabicyclo[2.2.2]octane) moiety.

IUPAC Nomenclature and Molecular Formula
  • IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

  • Molecular Formula: C₂₀H₂₄N₂O₂

  • CAS Registry Number: 130-95-0

Core Structural Features

The quinine molecule is composed of two primary heterocyclic systems connected by a hydroxymethyl bridge:

  • Aromatic Quinoline System: This portion of the molecule contains a methoxy group at the 6-position.

  • Bicyclic Quinuclidine System: This is a rigid bicyclic amine structure that features a vinyl group substituent.

  • Hydroxymethyl Bridge: This linker connects the quinoline ring at its 4-position to the quinuclidine ring at its 2-position. The hydroxyl group on this bridge is crucial for its biological activity.

Stereochemistry

The biological activity of quinine is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses five stereogenic centers, though due to the rigid bicyclic nature of the quinuclidine ring, the configurations of the bridgehead N1 and C4 atoms are interdependent. This results in four independent stereocenters that give rise to 2⁴ = 16 possible stereoisomers.

Absolute Configuration

Natural (-)-quinine has the following absolute configuration at its four key stereocenters: (3R, 4S, 8S, 9R) .

Diastereomers: Quinine and Quinidine

Quinine has a well-known diastereomer, quinidine, which is also found naturally. While they share the same molecular formula and connectivity, they differ in the spatial arrangement at two stereocenters, C8 and C9. This seemingly minor difference results in distinct pharmacological properties, with quinidine being used as an antiarrhythmic agent.

  • Quinine Configuration: (8S, 9R)

  • Quinidine Configuration: (8R, 9S)

This relationship, where they are almost mirror images at the critical β-hydroxyamine functionality but identical elsewhere, leads to them being termed "quasi-enantiomers".

Quantitative and Physicochemical Data

The following table summarizes key properties of quinine.

PropertyValueReference
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42 g/mol
CAS Number 130-95-0
Appearance White crystalline powder
Taste Very bitter

The stereochemical configurations of quinine and its principal diastereomer, quinidine, are detailed below.

CompoundC3 ConfigurationC4 ConfigurationC8 ConfigurationC9 Configuration
Quinine RSSR
Quinidine RSRS

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of quinine have been established and confirmed through a combination of classical degradation studies and modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining the structure of organic molecules like quinine. A suite of experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and establish connectivity.

  • Methodology:

    • ¹H NMR: Provides information on the chemical environment of hydrogen atoms and their coupling relationships.

    • ¹³C NMR: Identifies the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).

    • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of atoms, which is vital for confirming stereochemistry.

  • Sample Preparation: A typical protocol involves dissolving a few milligrams of the quinine sample in a deuterated solvent (e.g., CDCl₃ or benzene-d₆) and analyzing it in a high-field NMR spectrometer.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.

  • Methodology:

    • Crystal Growth: High-quality single crystals of quinine (or a salt thereof) are grown from a suitable solvent.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.

    • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to yield precise bond lengths, bond angles, and the absolute stereochemistry.

Visualizations

The following diagrams illustrate the key structural and stereochemical aspects of quinine.

G Figure 1: Chemical Structure of Quinine quinine_structure quinoline Quinoline Ring quinoline:s->quinine_structure:n Aromatic Core quinuclidine Quinuclidine Ring quinuclidine:e->quinine_structure:w Bicyclic Amine methoxy 6'-Methoxy Group methoxy:s->quinine_structure:n hydroxyl 9-Hydroxyl Group (R) hydroxyl:n->quinine_structure:s vinyl 3-Vinyl Group (R) vinyl:w->quinine_structure:e c8 C8 (S) c8:n->quinine_structure:s

Caption: Chemical structure of quinine with key functional groups highlighted.

Stereoisomers title Figure 2: Stereochemical Relationship of Quinine and Quinidine Q_C8 C8: S-configuration QD_C8 C8: R-configuration Q_C9 C9: R-configuration Q_C8->QD_C8 Inversion of Stereochemistry QD_C9 C9: S-configuration Q_C9->QD_C9 Inversion of Stereochemistry desc Quinine and Quinidine are diastereomers, differing only at the C8 and C9 positions.

Caption: Relationship between Quinine and its diastereomer, Quinidine.

References

The Natural Wellspring of Quinine: A Technical Guide to the Cinchona Tree

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Quinine, a cornerstone in the history of pharmacology and a vital tool in the fight against malaria, is a naturally occurring alkaloid with a rich history of medicinal use. This technical guide delves into the core of its natural origins, providing a detailed exploration of its biosynthesis, quantitative analysis in its source, and the methodologies for its extraction and purification. The primary natural source of this critical compound is the bark of trees belonging to the genus Cinchona.[1][2] Native to the Andean forests of South America, these trees, often referred to as "fever trees," have been the focus of extensive botanical and chemical investigation for centuries.[1][3]

The Biosynthesis of Quinine: A Molecular Journey

The biosynthesis of quinine within the Cinchona tree is a complex process, beginning with the convergence of the shikimate and terpenoid pathways to form the central precursor, strictosidine. This monoterpene indole alkaloid serves as a crucial intermediate in the formation of a wide array of bioactive compounds in plants.

The pathway to quinine involves a series of enzymatic transformations. While the complete biosynthetic route is still under active investigation, key enzymatic steps have been elucidated. In the early stages, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) act on the strictosidine aglycone to produce the intermediate dihydrocorynantheal.[4] Subsequent steps involve a series of cyclizations, hydroxylations, and rearrangements. A critical late-stage step is the O-methylation of 6'-hydroxycinchoninone, a reaction catalyzed by a specific O-methyltransferase, which points to the final sequence of events leading to quinine.

Quinine_Biosynthesis cluster_pathway Biosynthetic Pathway Tryptamine Tryptamine Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine_aglycone Strictosidine_aglycone Strictosidine->Strictosidine_aglycone SGD Dihydrocorynantheal Dihydrocorynantheal Strictosidine_aglycone->Dihydrocorynantheal CpDCS, CpDCE Cinchoninone Cinchoninone Dihydrocorynantheal->Cinchoninone Multiple Steps 6_hydroxycinchoninone 6_hydroxycinchoninone Cinchoninone->6_hydroxycinchoninone Hydroxylation Quinine Quinine 6_hydroxycinchoninone->Quinine O-methyltransferase, Keto-reduction

A simplified diagram of the key steps in the biosynthesis of quinine.

Quantitative Analysis of Quinine in Cinchona Species

The concentration of quinine and other related alkaloids varies significantly among different Cinchona species and even within individual trees based on factors such as age, geographical location, and environmental conditions. The bark is the primary site of alkaloid accumulation. Cinchona ledgeriana is renowned for its high quinine content, often making it the species of choice for commercial cultivation.

Cinchona SpeciesCommon NameTypical Quinine Content in Bark (% dry weight)Total Alkaloid Content in Bark (% dry weight)
Cinchona ledgerianaLedger's Bark5.0 - 14.0%Up to 14%
Cinchona succirubra (C. pubescens)Red Bark1.0 - 3.0%5.0 - 7.0%
Cinchona calisayaYellow Bark3.0 - 4.0%4.0 - 7.0%
Cinchona officinalisCrown Bark, Loxa Bark0.5 - 2.0%Varies

Experimental Protocols: Extraction and Purification of Quinine

The extraction and purification of quinine from Cinchona bark is a well-established process in natural product chemistry. A common laboratory-scale protocol involves an initial acid-base extraction to isolate the alkaloids from the crude plant material, followed by purification steps.

Protocol: Acid-Base Extraction and Crystallization of Quinine

1. Preparation of Bark Material:

  • Dry the Cinchona bark at 60°C to a constant weight.

  • Grind the dried bark into a fine powder to increase the surface area for extraction.

2. Alkalinization and Initial Extraction:

  • Moisten 100g of the powdered bark with a 10% sodium hydroxide solution until the mixture is distinctly alkaline. This converts the alkaloid salts into their free base form.

  • Pack the alkalinized bark into a Soxhlet extractor.

  • Extract the material for 6-8 hours using toluene as the solvent. The free base alkaloids are soluble in toluene.

3. Acidic Extraction:

  • Cool the toluene extract and transfer it to a separatory funnel.

  • Extract the toluene solution three times with 100 mL portions of 5% sulfuric acid. The alkaloids will react with the acid to form water-soluble sulfate salts, which will move into the aqueous layer.

  • Combine the acidic aqueous extracts.

4. Precipitation and Isolation of Crude Quinine Sulfate:

  • Carefully neutralize the combined acidic extract with a 10% sodium hydroxide solution.

  • As the pH approaches neutrality, the less soluble quinine sulfate will begin to precipitate out of the solution.

  • Cool the solution in an ice bath to maximize crystallization.

  • Collect the crude quinine sulfate crystals by vacuum filtration.

5. Purification by Recrystallization:

  • Dissolve the crude quinine sulfate in a minimal amount of hot distilled water.

  • Add activated charcoal to the hot solution to decolorize it and adsorb impurities.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

  • Collect the purified quinine sulfate crystals by vacuum filtration and dry them in a desiccator.

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification Dry_Bark Dry Cinchona Bark Grind_Bark Grind to Fine Powder Alkalinize Alkalinize with NaOH Grind_Bark->Alkalinize Soxhlet Soxhlet Extraction (Toluene) Alkalinize->Soxhlet Acid_Extract Acid Extraction (H2SO4) Soxhlet->Acid_Extract Precipitate Precipitate with NaOH Acid_Extract->Precipitate Filter_Crude Filter Crude Quinine Sulfate Precipitate->Filter_Crude Recrystallize Recrystallize from Water Filter_Crude->Recrystallize Final_Product Pure Quinine Sulfate Recrystallize->Final_Product

A workflow diagram for the extraction and purification of quinine.

While classic solvent-based methods are effective, modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer more rapid and environmentally friendly alternatives. For instance, an optimized MAE protocol using 65% ethanol at 130°C for 34 minutes has been shown to achieve high yields of quinine. Similarly, UAE with 61% ethanol at 25°C for 15 minutes provides a faster, albeit slightly lower, yield. These advanced methods represent a significant step forward in the efficient and sustainable production of this vital natural product.

References

Beyond Malaria: A Technical Guide to the Diverse Biological Activities of Quinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a quinoline alkaloid originally isolated from the bark of the Cinchona tree, is historically renowned for its potent antimalarial properties. However, a growing body of scientific evidence reveals that quinine's pharmacological reach extends far beyond its parasiticidal activity. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinine, focusing on its anticancer, anti-inflammatory, cardiovascular, and sensory-modulating effects. By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of quinine's potential for therapeutic applications in a variety of non-malarial diseases.

Anticancer Activity

Quinine has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is multifaceted, with a key pathway involving the inhibition of the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-Protein Kinase B (AKT) signaling cascade. By interfering with this pathway, quinine can suppress cell survival and proliferation.[1][2]

Quantitative Data: Anticancer Activity of Quinine
Cell LineCancer TypeIC50 Value (µM)Citation(s)
HeLaCervical Cancer~50-100 (estimated from dose-response curves)[2]
A549Lung Adenocarcinoma~100-200 (estimated from dose-response curves)[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Signaling Pathway: TRAF6-AKT Inhibition by Quinine

The TRAF6-AKT signaling pathway is a critical regulator of cell survival and proliferation. TRAF6, an E3 ubiquitin ligase, activates AKT through a ubiquitination-dependent mechanism.[3] Quinine has been shown to interfere with this interaction, leading to the suppression of AKT activation and downstream signaling.

TRAF6_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor TRAF6 TRAF6 Receptor->TRAF6 activates AKT AKT (inactive) TRAF6->AKT ubiquitinates & activates pAKT p-AKT (active) AKT->pAKT phosphorylation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival promotes Quinine Quinine Quinine->TRAF6 inhibits NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Quinine Quinine Quinine->IKK inhibits? Quinine->NFkB_nuc inhibits nuclear translocation? Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene activates Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., isolated cardiomyocytes or transfected cell line) Seal Gigaohm Seal Formation on Cell Membrane Cell_Prep->Seal Pipette_Prep Micropipette Fabrication & Filling with Internal Solution Pipette_Prep->Seal Config Establish Recording Configuration (e.g., whole-cell) Seal->Config Recording Record Ion Channel Currents (Voltage-Clamp) Config->Recording Drug_App Apply Quinine Recording->Drug_App Analysis Data Analysis (e.g., current amplitude, kinetics, IC50 determination) Recording->Analysis Drug_App->Recording T2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Quinine Quinine T2R T2R Quinine->T2R binds G_protein Gustducin (Gαβγ) T2R->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 cleaves IP3 IP3 PLCb2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release CCK_release CCK Release Ca2_release->CCK_release triggers

References

The Enduring Enigma: A Technical Guide to Quinine's Action Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, quinine, a bitter alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria, one of the most devastating infectious diseases in human history. Despite the advent of modern synthetic antimalarials, quinine remains a crucial therapeutic option, particularly for severe and drug-resistant Plasmodium falciparum infections. This technical guide provides an in-depth exploration of the multifaceted mechanism of action by which quinine exerts its parasiticidal effects. We will delve into its primary target, the parasite's detoxification pathway for heme, as well as other potential mechanisms of action. This guide will also present quantitative data on quinine's efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Disruption of Heme Detoxification

The intraerythrocytic stage of the P. falciparum life cycle is characterized by the extensive degradation of host hemoglobin within the parasite's acidic digestive vacuole. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging oxidative effects of this heme, the parasite has evolved a unique detoxification process: the biocrystallization of heme into an inert, insoluble polymer called hemozoin, also known as malaria pigment.[1][2][3]

Quinine's primary mechanism of action is the potent inhibition of this hemozoin formation.[2][4] As a weak base, quinine accumulates to high concentrations in the acidic environment of the parasite's digestive vacuole. Here, it interferes with the crystallization of heme into hemozoin, leading to a buildup of toxic free heme within the parasite. The accumulation of this free heme is highly cytotoxic, causing oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.

Several models have been proposed to explain the precise molecular interactions through which quinine inhibits hemozoin formation:

  • Capping of Hemozoin Crystals: Quinine is thought to bind to the growing faces of the hemozoin crystal, effectively "capping" them and preventing the addition of further heme monomers.

  • Complexation with Heme: Quinine can form a complex with free heme, and this complex may be incapable of being incorporated into the growing hemozoin polymer. Furthermore, this quinine-heme complex itself may be toxic to the parasite.

  • Inhibition of Heme Polymerase: While a specific "heme polymerase" enzyme has not been definitively isolated, it is believed that a catalytic activity, possibly lipid- or protein-mediated, facilitates hemozoin formation. Quinine may directly inhibit this catalytic process.

It is important to note that while quinine is a potent inhibitor of hemozoin formation, some studies suggest its activity in this regard may be less pronounced than that of other quinoline antimalarials like chloroquine, hinting at the involvement of other mechanisms in its overall parasiticidal effect.

Secondary and Contributing Mechanisms of Action

While the disruption of heme detoxification is considered the principal mechanism, other cellular processes in P. falciparum are also affected by quinine:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some in vitro studies have indicated that quinine can inhibit the synthesis of nucleic acids and proteins in the parasite, although the exact mechanisms are not fully elucidated.

  • Interference with Glycolysis: Quinine has also been reported to inhibit glycolysis in P. falciparum.

  • Targeting Purine Nucleoside Phosphorylase: More recent research has identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a potential target of quinine. Parasites are auxotrophic for purines and rely on salvaging them from the host. By inhibiting PfPNP, quinine could disrupt the parasite's ability to acquire essential purines for DNA and RNA synthesis.

The Role of Transporters in Quinine Efficacy and Resistance

The accumulation of quinine in the digestive vacuole is a critical factor for its activity. Consequently, parasite membrane transporters that influence drug concentration at the target site play a significant role in both quinine's efficacy and the development of resistance.

  • P. falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance. These mutations alter the PfCRT protein, which is located on the digestive vacuole membrane, enabling it to efflux chloroquine from its site of action. While quinine is not a primary substrate for efflux by most PfCRT variants, certain mutations in PfCRT can influence the parasite's susceptibility to quinine. Interestingly, some compounds, like quinine dimers, have been shown to be potent inhibitors of the mutated PfCRT, highlighting a potential strategy to overcome resistance.

  • P. falciparum Multidrug Resistance Protein 1 (PfMDR1): The pfmdr1 gene encodes a P-glycoprotein homolog located on the digestive vacuole membrane. While amplification of pfmdr1 has been linked to mefloquine resistance, its role in quinine resistance is more complex and appears to be strain-dependent.

  • P. falciparum Na+/H+ Exchanger (PfNHE): Polymorphisms in the pfnhe-1 gene have been associated with altered quinine susceptibility in some studies, though the precise mechanism remains under investigation.

Quantitative Data on Quinine Efficacy

The in vitro efficacy of quinine against P. falciparum is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%. IC50 values can vary depending on the parasite strain and the assay methodology used.

ParameterDrug-Sensitive StrainsDrug-Resistant StrainsReference
Quinine IC50 (nM)
115 (Median)
354 (Geometric Mean)
75.1 (Median, Chloroquine-resistant)
275 ± 12.5 (K1, Chloroquine-resistant)

Note: The distinction between "sensitive" and "resistant" in the context of quinine can be complex and is not as clearly defined by a single genetic marker as it is for chloroquine. The values presented here are illustrative and sourced from studies investigating various parasite isolates.

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay

Several methods are commonly employed to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.

a) WHO Microtest (Schizont Maturation Assay):

This classic method relies on the microscopic assessment of parasite maturation.

  • Prepare serial dilutions of quinine in a 96-well microtiter plate.

  • Add P. falciparum-infected red blood cells (ring-stage parasites) to each well.

  • Incubate the plate for 24-30 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • After incubation, prepare thick blood smears from each well.

  • Stain the smears with Giemsa and examine under a microscope.

  • Count the number of schizonts per 200-500 white blood cells.

  • The IC50 is determined by comparing the schizont count in drug-treated wells to that in drug-free control wells.

b) [3H]-Hypoxanthine Incorporation Assay:

This radioisotopic method measures the incorporation of a radiolabeled purine precursor into the parasite's nucleic acids.

  • Prepare serial dilutions of quinine in a 96-well plate.

  • Add synchronized, ring-stage infected erythrocytes to the wells.

  • Incubate for 24 hours at 37°C.

  • Add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • The IC50 is calculated from the dose-response curve of radioactivity versus drug concentration.

c) SYBR Green I-Based Fluorescence Assay:

This high-throughput method utilizes a fluorescent dye that intercalates with DNA.

  • Prepare serial dilutions of quinine in a 96-well black microtiter plate.

  • Add synchronized ring-stage parasites.

  • Incubate for 72 hours at 37°C.

  • Lyse the red blood cells and add SYBR Green I dye.

  • Measure fluorescence using a fluorescence plate reader.

  • The IC50 is determined from the fluorescence intensity, which is proportional to the amount of parasite DNA.

d) Parasite Lactate Dehydrogenase (pLDH) Assay:

This colorimetric assay measures the activity of a parasite-specific enzyme.

  • Perform the initial drug incubation with parasites as described for the other assays.

  • After incubation, lyse the cells to release the pLDH enzyme.

  • Add a substrate mixture containing lactate and a tetrazolium salt.

  • pLDH reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Measure the absorbance of the formazan product using a spectrophotometer.

  • The IC50 is calculated from the absorbance values, which correlate with parasite viability.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic analogue of hemozoin.

  • Prepare a solution of hemin (the monomer of hemozoin) in a suitable solvent (e.g., dimethyl sulfoxide).

  • Add the hemin solution to an acetate buffer (pH 4.5-5.0) in a microplate.

  • Add serial dilutions of quinine to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C or 60°C) for several hours to overnight to allow for β-hematin formation.

  • After incubation, centrifuge the plate to pellet the insoluble β-hematin.

  • Remove the supernatant containing unreacted heme.

  • Wash the pellet to remove any remaining soluble heme.

  • Quantify the amount of β-hematin formed. This can be done by:

    • Depolymerization and Spectrophotometry: Depolymerize the β-hematin back to monomeric heme using a basic solution and measure the absorbance.

    • Pyridine-based methods: React the heme with pyridine to form a colored complex and measure its absorbance.

  • The IC50 for hemozoin inhibition is determined by comparing the amount of β-hematin formed in the presence of quinine to that in the drug-free control.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes described, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Cytotoxicity Quinine Quinine Quinine->Heme Forms Complex Quinine->Hemozoin Blocks Growth

Caption: Quinine's primary mechanism of action: Inhibition of hemozoin formation.

Parasite_Growth_Inhibition_Workflow start Start: P. falciparum Culture (Ring Stage) prepare_plates Prepare 96-well plates with serial dilutions of Quinine start->prepare_plates add_parasites Add infected RBCs to each well prepare_plates->add_parasites incubation Incubate for 24-72 hours add_parasites->incubation measurement Measure Parasite Growth/Viability incubation->measurement microscopy Microscopy (Schizont Counting) measurement->microscopy Method 1 radioisotope [3H]-Hypoxanthine Incorporation measurement->radioisotope Method 2 fluorescence SYBR Green I Fluorescence measurement->fluorescence Method 3 pldh pLDH Enzyme Activity measurement->pldh Method 4 analysis Data Analysis: Calculate IC50 microscopy->analysis radioisotope->analysis fluorescence->analysis pldh->analysis

Caption: General workflow for in vitro parasite growth inhibition assays.

Hemozoin_Inhibition_Assay_Workflow start Start: Prepare Hemin Solution add_buffer Add Hemin to Acidic Buffer start->add_buffer add_quinine Add Serial Dilutions of Quinine add_buffer->add_quinine incubation Incubate to induce β-hematin formation add_quinine->incubation pellet Centrifuge to pellet β-hematin incubation->pellet quantify Quantify β-hematin pellet->quantify depolymerize Depolymerize and measure absorbance quantify->depolymerize Method A pyridine Pyridine-based colorimetric assay quantify->pyridine Method B analysis Data Analysis: Calculate IC50 depolymerize->analysis pyridine->analysis

Caption: Experimental workflow for the cell-free hemozoin inhibition assay.

Conclusion

The mechanism of action of quinine against Plasmodium falciparum is a compelling example of a long-established drug whose intricate biological interactions are still being fully unraveled. While its primary role as an inhibitor of hemozoin biocrystallization is well-supported, the contributions of other potential targets and the complex interplay with parasite transporters underscore the multifactorial nature of its parasiticidal activity. A thorough understanding of these mechanisms is not only of academic interest but also crucial for optimizing the use of this vital antimalarial, managing the emergence of resistance, and informing the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the enduring enigma of quinine and its role in the global fight against malaria.

References

Unveiling the Luminescence of Quinine: A Technical Guide to its Fluorescence Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a compound historically celebrated for its antimalarial properties, possesses a fascinating and robust fluorescence that has positioned it as a cornerstone standard in spectroscopic studies. This in-depth technical guide delves into the core photophysical characteristics of quinine, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of its fluorescence spectra, quantum yield, lifetime, and the influential roles of environmental factors such as pH and quenching agents. The experimental protocols and mechanistic pathways detailed herein serve as a critical resource for leveraging quinine's luminescent properties in analytical and biomedical applications.

Core Fluorescence Properties of Quinine

Quinine's fluorescence is characterized by distinct excitation and emission spectra, a high quantum yield in acidic environments, and a well-defined fluorescence lifetime. These properties, however, are not static and are exquisitely sensitive to the molecule's immediate chemical environment.

Spectral Characteristics

Quinine exhibits two primary excitation maxima, corresponding to the S0 → S1 and S0 → S2 electronic transitions. The longer wavelength absorption band is the one typically utilized for inducing fluorescence. Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before emitting a photon to return to the ground state (S0), resulting in a characteristic broad emission spectrum.

Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Quinine sulfate, when dissolved in a dilute sulfuric acid solution, is a widely recognized fluorescence quantum yield standard.[1][2] Its fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is also a critical parameter in time-resolved fluorescence studies.

Table 1: Quantitative Fluorescence Properties of Quinine Sulfate

PropertyValueConditions
Excitation Maxima (λex) ~250 nm and ~350 nmIn 0.05 M H2SO4
Emission Maximum (λem) ~450 nmIn 0.05 M H2SO4
Fluorescence Quantum Yield (Φf) 0.55In 0.05 M H2SO4
Fluorescence Lifetime (τf) ~19 nsIn acidic aqueous solution

Note: The exact spectral maxima and quantum yield can vary slightly depending on the solvent, temperature, and specific instrumentation used.[3][4][5]

Environmental Influences on Quinine Fluorescence

The fluorescence of quinine is not intrinsic to the molecule alone but is significantly modulated by its surroundings. Understanding these influences is paramount for its application as a fluorescent probe and standard.

The Critical Role of pH

The fluorescence intensity of quinine is profoundly dependent on the pH of the solution. This is attributed to the protonation states of the two nitrogen atoms in the quinine molecule. In strongly acidic solutions, both nitrogens are protonated (dication). As the pH increases, the quinoline nitrogen is deprotonated first, forming a monocation that is the most fluorescent species. Further increases in pH lead to the deprotonation of the second nitrogen, resulting in a neutral molecule with significantly diminished fluorescence.

The relationship between pH and fluorescence intensity underscores the importance of stringent pH control in any quantitative fluorescence measurement involving quinine. The monoprotonated form, which exhibits the highest fluorescence, is typically favored by preparing solutions in dilute sulfuric acid (e.g., 0.05 M).

pH_Dependence Low_pH Low pH (Diprotonated) Optimal_pH Optimal pH (~3.7) (Monoprotonated) (Highly Fluorescent) Low_pH->Optimal_pH Increase pH High_pH High pH (Deprotonated) Optimal_pH->High_pH Increase pH

Fluorescence Quenching: Mechanisms and Implications

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. Quinine fluorescence is susceptible to quenching by various molecules, most notably halide ions (Cl⁻, Br⁻, I⁻). This phenomenon can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature of the solution. The relationship is often described by the Stern-Volmer equation.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of fluorophores that can be excited.

The efficiency of quenching by halide ions increases with the atomic mass of the ion (I⁻ > Br⁻ > Cl⁻), a phenomenon attributed to the "heavy atom effect" which promotes intersystem crossing to the triplet state. Understanding these quenching mechanisms is crucial for avoiding analytical errors and for designing quenching-based assays.

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching Excited_Quinine Quinine (S1) Ground_Quinine_D Quinine (S0) Excited_Quinine->Ground_Quinine_D Collision Quencher_D Quencher Ground_Quinine_S Quinine (S0) Complex Non-fluorescent Ground-State Complex Ground_Quinine_S->Complex Complexation Quencher_S Quencher

Experimental Protocols

Accurate and reproducible measurements of quinine fluorescence necessitate meticulous experimental design and execution. The following protocols provide a foundational framework for the preparation of standards and the analysis of fluorescence properties.

Preparation of Quinine Standard Solutions

A stock solution of quinine is typically prepared from quinine sulfate dihydrate.

Table 2: Protocol for Preparation of Quinine Stock Solution

StepProcedure
1. Weighing Accurately weigh 100.0 mg of quinine sulfate dihydrate.
2. Dissolution Transfer the weighed solid to a 1000 mL volumetric flask. Add approximately 50 mL of 0.05 M sulfuric acid and swirl to dissolve.
3. Dilution Once dissolved, dilute to the 1000 mL mark with 0.05 M sulfuric acid. Mix thoroughly. This yields a 100 µg/mL (100 ppm) stock solution.
4. Storage Store the stock solution in a dark bottle to protect it from light, as quinine can be photolabile. Prepare fresh solutions regularly.

Working standards of lower concentrations can be prepared by serial dilution of this stock solution using 0.05 M sulfuric acid as the diluent.

Measurement of Fluorescence Spectra and Intensity

The following is a generalized workflow for the fluorometric analysis of quinine.

Experimental_Workflow Start Prepare Quinine Standards and Blank (0.05 M H2SO4) Instrument_Setup Set up Spectrofluorometer: - Excitation λ: ~350 nm - Emission λ: ~450 nm - Set appropriate slit widths Start->Instrument_Setup Blank_Measurement Measure Fluorescence of Blank Instrument_Setup->Blank_Measurement Standard_Measurement Measure Fluorescence of Quinine Standards Blank_Measurement->Standard_Measurement Calibration_Curve Construct Calibration Curve (Fluorescence Intensity vs. Concentration) Standard_Measurement->Calibration_Curve Quantification Determine Concentration of Unknown from Calibration Curve Calibration_Curve->Quantification Unknown_Measurement Measure Fluorescence of Unknown Sample Unknown_Measurement->Quantification

Instrumentation and Data Acquisition:

  • Spectrofluorometer: A calibrated spectrofluorometer is required.

  • Cuvettes: Use quartz cuvettes for accurate measurements in the UV-visible range.

  • Excitation and Emission Wavelengths: To record an emission spectrum, set the excitation wavelength to approximately 350 nm and scan the emission monochromator (e.g., from 400 nm to 600 nm). To record an excitation spectrum, set the emission wavelength to approximately 450 nm and scan the excitation monochromator (e.g., from 200 nm to 400 nm).

  • Slit Widths: The choice of excitation and emission slit widths affects the spectral resolution and signal-to-noise ratio. Narrower slits provide better resolution but lower signal intensity. A common starting point is 5 nm for both.

  • Calibration: A calibration curve of fluorescence intensity versus quinine concentration should be prepared. The linear dynamic range for quinine fluorescence is typically at low concentrations (e.g., below 10 µg/mL), as at higher concentrations, inner filter effects can lead to non-linearity.

Conclusion

The fluorescence of quinine is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its well-characterized spectral properties, high quantum yield in acidic media, and defined fluorescence lifetime make it an invaluable standard for instrument calibration and a sensitive probe for investigating molecular interactions. However, a thorough understanding of the profound influence of environmental factors, particularly pH and the presence of quenchers, is imperative for the accurate interpretation of fluorescence data. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource to harness the full potential of quinine's luminescence in scientific inquiry and technological advancement.

References

The Chemical Synthesis of Quinine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural alkaloid isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex molecular architecture and potent antimalarial activity have made it a compelling target for synthetic chemists and a scaffold for the development of numerous derivatives with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical synthesis of quinine and its derivatives, focusing on key synthetic strategies, detailed experimental methodologies, and the primary mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimalarial agents.

The core structure of quinine features a quinoline moiety linked to a quinuclidine bicycle through a hydroxylated methylene bridge, presenting a significant synthetic challenge with its five stereocenters. Early synthetic efforts, such as the landmark formal synthesis by Woodward and Doering in 1944, paved the way for more advanced and stereoselective methodologies. Modern approaches increasingly employ catalytic asymmetric reactions, C-H activation strategies, and one-pot procedures to enhance efficiency and control over the complex stereochemistry.[1][2][3] This guide will delve into these diverse synthetic routes, offering a comparative analysis of their yields and stereoselectivities.

Key Synthetic Strategies and Methodologies

The synthesis of quinine and its derivatives can be broadly categorized into total synthesis, formal synthesis, and the chemical modification of the natural product.

Total Synthesis: This approach involves the complete construction of the quinine molecule from simple, commercially available starting materials.

  • Woodward-Doering Formal Synthesis (1944): This historic synthesis involved the construction of the intermediate quinotoxine, which had previously been converted to quinine by Paul Rabe. The synthesis commenced with 7-hydroxyisoquinoline and involved multiple steps of hydrogenation, acylation, and condensation to build the quinuclidine skeleton.[2]

  • Stork Stereoselective Total Synthesis (2001): Gilbert Stork's synthesis was the first to achieve complete stereocontrol. It began with the chiral starting material (S)-4-vinylbutyrolactone and utilized a series of stereocontrolled reactions, including a key intramolecular conjugate addition to form the quinuclidine ring.[4]

  • Jacobsen Catalytic Asymmetric Synthesis: This approach utilized a catalytic asymmetric Michael addition to establish a key stereocenter, demonstrating the power of modern catalytic methods in complex natural product synthesis.

  • Maulide's C-H Activation Approach (2018): A recent and innovative strategy employed a palladium-catalyzed C(sp³)–H activation to functionalize the quinuclidine core, offering a concise and flexible route to quinine and its C3-aryl derivatives. This method highlights the ongoing evolution of synthetic efficiency.

Modification of the Quinine Scaffold: Given the complexity of total synthesis, a common strategy for developing new derivatives is the chemical modification of the naturally abundant quinine. The vinyl group at the C3 position is a particularly attractive site for functionalization.

  • Heck Coupling: The Heck reaction has been successfully employed to introduce aryl substituents at the vinyl position of quinine, leading to novel analogs with altered biological activities.

Quantitative Data on Selected Synthetic Routes

The following tables summarize key quantitative data for various synthetic approaches to quinine and its derivatives, providing a comparative overview of their efficiencies.

Synthesis Key Strategy Number of Steps Overall Yield Enantiomeric Excess (ee) Reference
Maulide (2018) C-H Activation / Aldol Reaction105.4%>99%
Ishikawa (2019) Organocatalytic aza [3+3] cycloaddition1516%High
Stork (2001) StereoselectiveMultipleNot explicitly statedHigh
Derivative Synthesis Reaction Starting Material Product Yield Reference
Chloroquine Analog Condensation4,7-dichloroquinoline and 2-amino-5-diethylaminopentaneChloroquineHigh
Quinine Analog Heck CouplingQuinine and BromobenzeneC3-phenylquinineOptimized conditions established

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of quinine derivatives.

General Procedure for the Synthesis of Chloroquine

This protocol is adapted from established methods for the synthesis of chloroquine from 4,7-dichloroquinoline.

Step 1: Condensation Reaction

  • In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and phenol (0.1-1.0 eq).

  • Heat the mixture to 130-140 °C.

  • Slowly add 2-amino-5-diethylaminopentane (2.1 eq) under pressure (e.g., 1.7 atm).

  • After the reaction is complete (monitored by TLC), dilute the mixture with toluene.

  • Adjust the pH of the solution to 8-9 with a 10% sodium carbonate solution.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain crude chloroquine.

Step 2: Purification

  • The crude chloroquine can be purified by recrystallization from a suitable non-polar solvent.

Step 3: Salt Formation (Chloroquine Phosphate)

  • Dissolve the purified chloroquine in a suitable solvent.

  • Add phosphoric acid and stir to induce precipitation of chloroquine phosphate.

  • Collect the solid by filtration and dry to obtain high-purity chloroquine phosphate.

General Procedure for Heck Coupling of Quinine

This protocol is a general representation of the Heck reaction used to modify the vinyl group of quinine.

  • To a reaction flask, add quinine (1.0 eq), an aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a set time (e.g., 24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired C3-arylated quinine derivative.

Mechanism of Action and Signaling Pathways

The primary antimalarial mechanism of action for quinine and its derivatives, particularly the 4-aminoquinolines like chloroquine, is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium falciparum parasite.

The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinine and its derivatives are weak bases that accumulate in the acidic environment of the parasite's digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. While this is the most widely accepted mechanism, other potential targets, such as nucleic acid and protein synthesis, have also been suggested.

Hemozoin_Inhibition_Pathway Mechanism of Action: Inhibition of Hemozoin Biocrystallization cluster_parasite Plasmodium falciparum Digestive Vacuole (Acidic) cluster_drug_action Drug Action cluster_outcome Outcome Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin (Biocrystal) Polymerization->Hemozoin Heme_Buildup Toxic Heme Accumulation Polymerization->Heme_Buildup Blocked Quinine_Derivative Quinine Derivative (e.g., Chloroquine) Accumulation Accumulation in Acidic Vacuole Quinine_Derivative->Accumulation Inhibition Inhibition of Heme Polymerization Accumulation->Inhibition Inhibition->Polymerization Parasite_Death Parasite Death Heme_Buildup->Parasite_Death Oxidative Stress, Membrane Damage

Caption: Mechanism of action of quinine derivatives.

Experimental and Drug Development Workflows

The discovery and development of new quinine derivatives follow a structured pipeline, from initial hit identification to clinical trials.

Drug_Development_Workflow Antimalarial Drug Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (e.g., Heme Polymerase) HTS High-Throughput Screening (HTS) of Compound Libraries Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Synthesis of Derivatives) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Antimalarial Activity, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, Pharmacokinetics, Toxicology) In_Vitro->In_Vivo Formulation Formulation Development In_Vivo->Formulation Phase_I Phase I (Safety in Healthy Volunteers) Formulation->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III Regulatory Regulatory Approval Phase_III->Regulatory

Caption: Antimalarial drug development pipeline.

Conclusion

The synthesis of quinine and its derivatives remains a vibrant area of research, driven by the persistent threat of malaria and the emergence of drug-resistant parasite strains. From the historic achievements of early organic chemists to the elegant and efficient strategies of modern synthetic chemistry, the quest for novel and effective antimalarial agents continues. This guide has provided a comprehensive overview of the key synthetic methodologies, quantitative data, and mechanistic insights that are crucial for the design and development of the next generation of quinine-based therapeutics. The detailed protocols and workflow diagrams are intended to serve as practical tools for researchers in this critical field.

References

An In-depth Technical Guide on the Physicochemical Properties of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of quinine sulfate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of its primary mechanism of action.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of quinine sulfate, facilitating easy comparison and reference.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Chemical Name (8S,9R)-6'-Methoxycinchonan-9-ol sulfate (2:1) dihydrate[1]
Molecular Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O[1]
Molar Mass 782.96 g/mol [1]
Appearance White to slightly yellow, fine, needle-like crystalline powder.[2][3]
Odor Odorless
Taste Very bitter
Melting Point Anhydrous: 234-236 °C; Dihydrate: ~225 °C (decomposes)
pKa pKa₁: 4.1 (quinolone group), pKa₂: 8.5 (quinuclidinyl group)
Optical Rotation [α]D -240° to -248° (c=2 in 0.1 N HCl)
logP (o/w) 3.44 (estimated)

Table 2: Solubility Profile

SolventSolubilityReference(s)
Water Slightly soluble (1 in 810 at 25 °C); Sparingly soluble in boiling water.
Ethanol Slightly soluble (1 in 120 at 25 °C); Soluble at 80 °C.
Chloroform Slightly soluble
Ether Practically insoluble
Acetic Acid (100%) Freely soluble
Chloroform-Ethanol (2:1) Readily soluble
Acidic Solutions Highly soluble

Table 3: Spectroscopic Properties

TechniqueWavelength (λ)Molar Absorptivity (ε) / Quantum Yield (Φ)SolventReference(s)
UV-Vis Absorption 349 nm5700 M⁻¹cm⁻¹0.5 M H₂SO₄
Fluorescence Emission ~450 nmΦ = 0.5460.05 M H₂SO₄

Experimental Protocols

This section details the methodologies for determining some of the key physicochemical properties of quinine sulfate.

2.1. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the melting point and thermal behavior of quinine sulfate.

  • Instrument: A calibrated Differential Scanning Calorimeter (e.g., DSC Q20, TA Instruments).

  • Sample Preparation: Accurately weigh 1-10 mg of quinine sulfate into an aluminum pan.

  • DSC Scan Parameters:

    • Temperature Range: 25 °C to 250 °C.

    • Heating Rate: 2 °C per minute.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Procedure:

    • Calibrate the instrument for temperature and heat flow using an indium standard.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Initiate the temperature scan according to the defined parameters.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. For the dihydrate form, a broad endotherm corresponding to desolvation may be observed prior to the sharp melting endotherm of the anhydrous form.

2.2. Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol outlines a common method for determining the solubility of quinine sulfate in an aqueous medium.

  • Apparatus: UV-Vis Spectrophotometer, water bath shaker, 0.45 µm membrane filters.

  • Procedure:

    • Preparation of a Calibration Curve:

      • Prepare a stock solution of quinine sulfate of a known concentration in 0.1 N HCl.

      • Create a series of standard solutions by serial dilution of the stock solution.

      • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), approximately 348 nm.

      • Plot a calibration curve of absorbance versus concentration.

    • Solubility Measurement:

      • Add an excess amount of quinine sulfate to a known volume of purified water in a sealed container.

      • Equilibrate the suspension by shaking in a constant temperature water bath (e.g., 25 °C) for 24 hours to ensure saturation.

      • Withdraw a sample and immediately filter it through a 0.45 µm membrane filter to remove undissolved solid.

      • Dilute the filtrate with 0.1 N HCl to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted filtrate at λmax.

      • Calculate the concentration of quinine sulfate in the filtrate using the calibration curve equation. This concentration represents the aqueous solubility at the specified temperature.

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a precise method for the quantification of quinine sulfate in various formulations.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A degassed mixture of methanol and water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 233 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of quinine sulfate standard in the mobile phase. Create a series of working standard solutions of known concentrations (e.g., 10-50 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample containing quinine sulfate in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter.

    • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for quinine sulfate is used for identification, and the peak area is used for quantification against the calibration curve derived from the standard solutions.

Mandatory Visualization: Mechanism of Action

The primary antimalarial action of quinine sulfate involves the disruption of heme detoxification within the Plasmodium falciparum parasite. The following diagram illustrates this key pathway.

Quinine_Sulfate_Mechanism_of_Action cluster_parasite Malaria Parasite (P. falciparum) Hemoglobin Hemoglobin Digestion Digestion Hemoglobin->Digestion uptake & digestion Heme Heme Digestion->Heme releases Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase toxic substrate Parasite_Death Parasite Death (Oxidative Stress) Heme->Parasite_Death accumulation Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin detoxification Quinine_Sulfate Quinine Sulfate Quinine_Sulfate->Heme_Polymerase inhibition

References

The Enduring Legacy of Quinine: A Technical Guide to its Historical Role in Infectious Disease Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of quinine in the history of infectious disease treatment, with a primary focus on its revolutionary impact on malaria. From its origins in the bark of the Cinchona tree to its isolation and widespread use, quinine marked a turning point in medicine, representing one of the first successful uses of a chemical compound to combat an infectious disease. This document provides a detailed examination of its mechanism of action, historical clinical efficacy, and the experimental methodologies that established its place in therapeutic history.

Introduction: The Dawn of a new Era in Medicine

The story of quinine begins centuries before its chemical isolation. Indigenous populations of the Andes recognized the fever-reducing properties of Cinchona bark, a traditional remedy that would eventually be introduced to Europe in the 17th century by Jesuit missionaries.[1] Known as "Jesuit's bark," its use was initially met with a mixture of acclaim and skepticism. However, its undeniable efficacy against the intermittent fevers of malaria gradually led to its acceptance and established it as a valuable commodity.

The 19th century marked a significant turning point with the isolation of the active alkaloid, quinine, by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820.[1] This discovery transformed malaria treatment from the administration of crude bark powder of variable potency to the precise dosage of a purified chemical compound, laying the groundwork for modern pharmacology and chemotherapy.

Mechanism of Action: A Multi-faceted Assault on Plasmodium falciparum

While the precise molecular mechanism of quinine's action is still not fully resolved, extensive research has elucidated its primary mode of interference with the malaria parasite, Plasmodium falciparum, during its intraerythrocytic stage. The parasite digests hemoglobin within its acidic food vacuole, a process that releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[2] Its primary mechanism of action is the inhibition of hemozoin formation. By binding to heme, quinine prevents its polymerization, leading to an accumulation of toxic free heme within the parasite.[2][3] This buildup of free heme is believed to cause oxidative stress and damage to parasitic membranes and proteins, ultimately leading to cell death.

Beyond the inhibition of heme polymerization, in vitro studies suggest that quinine may also interfere with other critical parasitic processes, including nucleic acid and protein synthesis, as well as glycolysis.

Signaling Pathway: Quinine's Interference in Heme Detoxification

The following diagram illustrates the proposed mechanism of quinine's action on the heme detoxification pathway in Plasmodium falciparum.

Quinine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Heme_Polymerase Heme Polymerase (Parasite Enzyme) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinine Quinine Quinine->Heme_Polymerase Inhibition

Caption: Quinine's mechanism of action in the parasite's food vacuole.

Quantitative Data on Quinine's Efficacy: A Historical Perspective

Quantifying the precise efficacy of quinine from early historical records is challenging due to the lack of standardized clinical trial methodologies. However, several studies and observations provide valuable insights into its impact on malaria.

Table 1: Summary of Historical Data on Quinine Efficacy
Study Period/LocationInterventionReported OutcomesReference
Early 20th Century, ItalyProphylactic quinine (0.2-0.4 g/day ) vs. no treatmentFever rate: 5% in quinine group vs. 40% in control group.
1914-1918 (World War I)Quinine treatment for soldiers with malariaCase fatality rates ranged from 0.2% to 5.0%.
Colonial India (19th Century)Introduction and distribution of quinineOverall mortality rates from all causes fell to less than one-quarter of pre-quinine levels in some areas, suggesting a significant impact of malaria mortality.
1986, Kinshasa, ZaireOral quinine (20 mg/kg/day for 5 days) for moderate malaria in HIV-positive and HIV-negative patientsParasite clearance at day 7: 92% in HIV-positive patients, 82% in HIV-negative patients.

Experimental Protocols: Early Methodologies for Assessing Antimalarial Efficacy

The development of methods to assess the efficacy of antimalarial drugs evolved significantly over time. Early assessments relied on clinical observations, while later studies incorporated microscopic and in vitro techniques.

Early Clinical Trial Protocols (Early 20th Century)

While not conforming to modern standards of randomized controlled trials, early clinical studies on quinine laid the foundation for future drug evaluation. A typical protocol from this era would involve the following steps:

  • Patient Selection: Individuals presenting with intermittent fevers characteristic of malaria were selected. Diagnosis was often based on clinical symptoms.

  • Treatment Administration: A standardized dose of quinine sulphate was administered. For example, a common regimen was 5 grains (approximately 325 mg) given every 6 hours.

  • Outcome Measurement: The primary outcome was the cessation of febrile episodes (rigors). The duration of treatment often continued for a period after the fever subsided to prevent relapse.

  • Observation: Patients were monitored for the recurrence of fever and for any adverse effects, such as "cinchonism" (a collection of symptoms including tinnitus, headache, and nausea).

In Vitro Susceptibility Testing: The Rieckmann Method (Macro-technique)

The development of in vitro assays allowed for the direct assessment of quinine's effect on the malaria parasite. One of the earliest widely used methods was the "macro-technique" developed by Rieckmann and colleagues.

  • Sample Collection: A venous blood sample was collected from a patient with P. falciparum malaria.

  • Parasite Culture: The infected red blood cells were washed and cultured in a medium containing glucose.

  • Drug Exposure: Different concentrations of quinine were added to the culture tubes. A control tube with no drug was also prepared.

  • Incubation: The cultures were incubated for 24-48 hours to allow for the maturation of the parasite from the ring stage to the schizont stage.

  • Microscopic Examination: After incubation, blood smears were prepared, stained with Giemsa, and examined under a microscope.

  • Efficacy Determination: The number of schizonts in the drug-exposed cultures was compared to the control. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of quinine that prevented the maturation of parasites to the schizont stage.

Experimental Workflow: In Vitro Quinine Susceptibility Assay

The following diagram outlines the workflow for a typical early in vitro quinine susceptibility assay.

InVitro_Workflow start Start: Patient with P. falciparum malaria blood_collection Venous Blood Collection start->blood_collection wash_rbc Wash Red Blood Cells blood_collection->wash_rbc culture_setup Set up Parasite Cultures (with glucose medium) wash_rbc->culture_setup drug_addition Add Serial Dilutions of Quinine culture_setup->drug_addition control_setup Prepare Drug-Free Control Culture culture_setup->control_setup incubation Incubate for 24-48 hours drug_addition->incubation control_setup->incubation smear_prep Prepare and Stain Blood Smears incubation->smear_prep microscopy Microscopic Examination (Count Schizonts) smear_prep->microscopy mic_determination Determine Minimum Inhibitory Concentration (MIC) microscopy->mic_determination end End: Assess Quinine Susceptibility mic_determination->end

Caption: Workflow of an early in vitro quinine susceptibility assay.

Conclusion: A Cornerstone of Infectious Disease Therapy

Quinine's journey from a traditional remedy to a purified pharmaceutical represents a landmark in the history of medicine. Its impact on the treatment of malaria was profound, saving countless lives and enabling human endeavor in previously uninhabitable regions. The development of experimental protocols to evaluate its efficacy laid the groundwork for modern clinical trials and in vitro drug screening. While newer, more effective, and better-tolerated antimalarial drugs have largely replaced quinine, its historical significance remains undiminished. The study of quinine provides invaluable lessons for contemporary drug discovery and development, reminding us of the power of natural products and the importance of rigorous scientific evaluation in the ongoing battle against infectious diseases.

References

biosynthesis pathway of quinine in Cinchona

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Quinine in Cinchona

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinine, a potent antimalarial agent and a member of the quinoline alkaloid family, is exclusively sourced from the bark of the Cinchona tree. Its complex chemical structure has made total synthesis economically unviable, rendering biosynthesis the only practical source. The biosynthetic pathway of quinine is a long and intricate branch of the monoterpenoid indole alkaloid (MIA) pathway, starting from the condensation of tryptamine and secologanin. For decades, the precise enzymatic steps, particularly the formation of the quinoline ring and the timing of methoxylation, remained largely enigmatic. However, recent advances combining metabolomics, transcriptomics, and heterologous gene expression have elucidated several key enzymes and have fundamentally revised the understanding of the pathway's late stages. This guide provides a detailed overview of the current understanding of quinine biosynthesis, including the key intermediates, the enzymes involved, quantitative data on metabolite distribution, and the experimental protocols used to uncover these details. A significant focus is placed on the recent discovery of parallel biosynthetic pathways for methoxylated and non-methoxylated alkaloids, a finding that reshapes our view of metabolic routing in Cinchona.

Introduction

The Cinchona alkaloids, particularly quinine, have played a pivotal role in human history, serving as the primary treatment for malaria for centuries. These compounds are produced by several species of the Cinchona genus (Rubiaceae family). The major alkaloids include the diastereomeric pairs quinine/quinidine and cinchonidine/cinchonine. While sharing a common biosynthetic origin, they differ in the stereochemistry at two carbon centers and the presence (quinine/quinidine) or absence (cinchonidine/cinchonine) of a methoxy group on the quinoline ring. Despite the achievement of total synthesis, the complexity and cost of these chemical routes mean that the Cinchona tree remains the sole commercial source of quinine. Understanding the biosynthetic pathway is therefore critical for metabolic engineering efforts aimed at improving yields in the plant or transferring the pathway to microbial hosts for sustainable production.

Overview of the Biosynthetic Pathway

The biosynthesis of quinine is a specialized branch of the well-studied monoterpenoid indole alkaloid (MIA) pathway. Like thousands of other MIAs, the journey to quinine begins with the central precursor, strictosidine. Strictosidine is formed through the stereoselective Pictet-Spengler condensation of tryptamine (derived from the amino acid tryptophan) and the monoterpenoid secologanin (derived from the methylerythritol phosphate, or MEP, pathway). From strictosidine, a series of enzymatic transformations involving deglycosylation, reductions, decarboxylation, and complex rearrangements ultimately lead to the formation of the characteristic quinoline scaffold of quinine.

Quinine_Biosynthesis_Overview cluster_strictosidine Tryptophan Tryptophan TDC TDC Tryptophan->TDC GPP Geranyl Diphosphate (GPP) Secologanin Secologanin GPP->Secologanin MEP Pathway Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone CpDCS_CpDCE CpDCS / CpDCE Strictosidine_Aglycone->CpDCS_CpDCE Dihydrocorynantheal Dihydrocorynantheal Cinchonidinone Cinchonidinone Dihydrocorynantheal->Cinchonidinone Multiple Uncharacterized Steps P450_hydroxylase P450 Hydroxylase Cinchonidinone->P450_hydroxylase Hydroxycinchoninone 6'-Hydroxycinchoninone CpOMT1 CpOMT1 Hydroxycinchoninone->CpOMT1 Quininone Quininone KR Keto- reductase Quininone->KR Quinine Quinine TDC->Tryptamine STR->Strictosidine SGD->Strictosidine_Aglycone CpDCS_CpDCE->Dihydrocorynantheal P450_hydroxylase->Hydroxycinchoninone CpOMT1->Quininone KR->Quinine

Figure 1: Overview of the Quinine Biosynthetic Pathway.

Key Enzymatic Stages in Quinine Biosynthesis

Formation of Strictosidine: The Gateway

The biosynthesis of virtually all monoterpenoid indole alkaloids begins with strictosidine.[1] This crucial intermediate is formed from the condensation of two primary metabolites:

  • Tryptamine: Derived from the decarboxylation of L-tryptophan, a reaction catalyzed by tryptophan decarboxylase (TDC) .

  • Secologanin: A monoterpenoid derived from geranyl diphosphate (GPP) via the MEP pathway.

The condensation is a stereospecific Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) .[2][3] The expression of the STR gene is a critical regulatory point in the pathway and has been detected in all parts of the Cinchona plant, including cultured cells.[4][5]

Conversion to Dihydrocorynantheal: The Early Steps

Once formed, strictosidine undergoes a series of modifications to produce key downstream intermediates.

  • Deglycosylation: The glucose moiety of strictosidine is removed by strictosidine β-D-glucosidase (SGD) to yield the unstable strictosidine aglycone.

  • Reduction and Decarboxylation: Recent research has identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) from Cinchona pubescens that convert the strictosidine aglycone into the intermediate dihydrocorynantheal. This step is significant as it channels the flux towards the Cinchona-specific alkaloids.

Formation of the Quinoline Scaffold

The transformation from the indole structure of dihydrocorynantheal to the quinoline scaffold of the Cinchona alkaloids is the most complex and least understood part of the pathway. Tracer experiments support a pathway where corynantheal is converted to cinchonaminal, which then undergoes ring opening and rearrangement to form cinchonidinone, the first intermediate containing the quinoline core. The specific enzymes catalyzing these multiple steps have yet to be fully identified.

Late-Stage Modifications: Hydroxylation, Methylation, and Reduction

The final steps involve tailoring the quinoline scaffold to produce quinine. It was long hypothesized that cinchonidinone was first reduced to cinchonidine, which was then hydroxylated and subsequently methylated. However, recent evidence has overturned this model.

Work by Trenti et al. (2021) identified an O-methyltransferase (CpOMT1) that specifically acts on 6'-hydroxycinchoninone, not on 6'-hydroxycinchonidine. This strongly suggests the preferred order of the final steps is:

  • Hydroxylation: Cinchonidinone is hydroxylated at the 6' position by a yet-to-be-identified cytochrome P450 enzyme to form 6'-hydroxycinchoninone.

  • O-Methylation: The newly introduced hydroxyl group is methylated by CpOMT1 to yield quininone.

  • Keto-reduction: The ketone at C-9 is reduced by an NADPH-dependent keto-reductase to produce quinine.

A Revised Understanding: Parallel Biosynthesis Pathways

A groundbreaking study in 2024 has further revised the understanding of quinine biosynthesis, specifically regarding the origin of the methoxy group. It was previously assumed that methoxylation was a late-stage event occurring on the fully formed quinoline scaffold. The new research demonstrates that the methoxy group is introduced at the very beginning of the pathway.

The key findings are:

  • Early Methoxylation: Tryptamine, the primary precursor, can be hydroxylated and subsequently O-methylated to form 5-methoxytryptamine .

  • Enzyme Promiscuity: Downstream enzymes, including strictosidine synthase (STR), are promiscuous and can accept both tryptamine and 5-methoxytryptamine as substrates.

  • Parallel Pathways: This substrate promiscuity results in two parallel biosynthetic pathways operating simultaneously within the plant. One pathway, starting with tryptamine, leads to the desmethoxylated alkaloids (cinchonidine and cinchonine). The other pathway, starting with 5-methoxytryptamine, leads to the methoxylated alkaloids (quinine and quinidine).

This discovery explains the co-occurrence of both alkaloid types in Cinchona and represents a paradigm shift in understanding how metabolic diversity is generated in this genus.

Parallel_Pathways cluster_desmethoxy Desmethoxy Pathway cluster_methoxy Methoxy Pathway Tryptamine Tryptamine Oxidase Oxidase Tryptamine->Oxidase STR_promiscuous Strictosidine Synthase (Promiscuous) Tryptamine->STR_promiscuous Serotonin Serotonin Methyltransferase Methyltransferase Serotonin->Methyltransferase MethoxyTryptamine 5-Methoxytryptamine MethoxyTryptamine->STR_promiscuous Secologanin Secologanin Secologanin->STR_promiscuous Oxidase->Serotonin Methyltransferase->MethoxyTryptamine Strictosidine Strictosidine STR_promiscuous->Strictosidine MethoxyStrictosidine 5-Methoxystrictosidine STR_promiscuous->MethoxyStrictosidine Downstream_Des Downstream Enzymes Strictosidine->Downstream_Des Cinchonidine Cinchonidine / Cinchonine Downstream_Des->Cinchonidine Downstream_Met Downstream Enzymes MethoxyStrictosidine->Downstream_Met Quinine Quinine / Quinidine Downstream_Met->Quinine

Figure 2: Parallel biosynthesis of methoxylated and non-methoxylated alkaloids.

Quantitative Data

While detailed enzyme kinetic parameters (e.g., K_m, V_max) for most Cinchona biosynthetic enzymes are not extensively published, studies have provided valuable quantitative data on alkaloid distribution and relative enzyme activities.

Table 1: Summary of Quantitative Analyses in Cinchona Species

ParameterPlant/TissueMethodFindingReference
Alkaloid Content C. officinalis barkMAE-HPLCQuinine yield: 3.93 ± 0.11 mg/g dry weight.
C. officinalis barkUAE-HPLCQuinine yield: 2.81 ± 0.04 mg/g dry weight.
C. ledgeriana (6-month-old)HPLCHighest total alkaloid content found in stem tops and roots.
C. pubescens roots & stemsLC-MSHigh accumulation of quinine, quinidine, cinchonine, cinchonidine, and their dihydro-derivatives.
C. pubescens leavesLC-MSContained cinchonine and cinchonidine but lacked the methoxylated derivatives (quinine, quinidine).
Enzyme Activity C. ledgeriana (6-month-old)Enzyme AssayHighest strictosidine synthase (STR) activity found in stem tops and roots, correlating with alkaloid content.
C. roseus (related species)Enzyme AssayApparent K_m of STR for tryptamine: 2.3 mM; for secologanin: 3.4 mM.
Recombinant CpOMT1In vitro assayCpOMT1 shows significantly higher relative activity for serotonin and 6'-hydroxycinchoninone compared to other potential substrates.

Experimental Protocols

The elucidation of the quinine biosynthetic pathway has relied on a combination of classical biochemical techniques and modern multi-omics approaches.

Metabolomic Analysis via HPLC-MS

Metabolomic profiling is used to identify and quantify known alkaloids and discover new intermediates in Cinchona extracts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique.

Table 2: Generalized Protocol for HPLC-MS Analysis of Cinchona Alkaloids

StepDescription
1. Sample Preparation Cinchona tissues (e.g., bark, leaves, roots) are dried and finely milled.
2. Extraction Alkaloids are extracted from the powdered tissue using methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) with a solvent such as ethanol. The extract is then filtered and concentrated.
3. Chromatographic Separation The extract is injected into an HPLC system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase (e.g., water/acetonitrile with an acid modifier like formic acid) separates the alkaloids based on their polarity.
4. Mass Spectrometry Detection Eluted compounds are ionized (commonly using electrospray ionization, ESI) and detected by a mass spectrometer (e.g., Q-TOF for untargeted discovery or triple-quadrupole for targeted quantification).
5. Data Analysis Compounds are identified by comparing their retention times and mass spectra (including fragmentation patterns) to authentic standards or spectral libraries. Quantification is achieved by integrating the peak areas.
Gene Discovery via Transcriptomics and Heterologous Expression

Identifying the genes that encode biosynthetic enzymes is a critical step. This is often achieved through a combination of transcriptomics and functional characterization.

Gene_Discovery_Workflow Tissues Select Cinchona Tissues (e.g., high vs. low alkaloid content) RNASeq RNA Extraction & Transcriptome Sequencing (RNA-Seq) Tissues->RNASeq Coexpression Co-expression Analysis (Identify genes with expression patterns similar to known pathway genes) RNASeq->Coexpression Homology Homology Search (Find sequences similar to known enzyme families, e.g., P450s, OMTs) RNASeq->Homology Candidates Generate Candidate Gene List Coexpression->Candidates Homology->Candidates Cloning Gene Cloning & Vector Construction Candidates->Cloning Expression Heterologous Expression (e.g., in N. benthamiana or E. coli) Cloning->Expression Assay Enzyme Assay with Putative Substrates Expression->Assay Analysis Product Analysis (LC-MS) Assay->Analysis Function Confirm Enzyme Function Analysis->Function

Figure 3: Experimental workflow for biosynthetic gene discovery.

Table 3: Generalized Protocol for Gene Discovery

StepDescription
1. Transcriptome Sequencing RNA is extracted from Cinchona tissues with differential alkaloid accumulation (e.g., roots vs. leaves). The RNA is sequenced to generate a comprehensive transcriptome dataset.
2. Candidate Gene Identification The transcriptome is mined for candidate genes based on homology to known enzyme families (e.g., O-methyltransferases, dehydrogenases) or co-expression with known pathway genes (e.g., STR).
3. Heterologous Expression Candidate genes are cloned into expression vectors and expressed in a host system like Nicotiana benthamiana (for plant enzymes) or E. coli.
4. Functional Assay The recombinant protein is purified or used in crude extracts. It is then incubated with a putative substrate (e.g., 6'-hydroxycinchoninone for an OMT candidate) and any necessary cofactors (e.g., SAM for methylation).
5. Product Identification The reaction products are analyzed by LC-MS to determine if the expected product was formed, thereby confirming the enzyme's function.
Gene Expression Analysis via qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript abundance of specific genes in different tissues or under different conditions, providing insights into their potential role in the pathway.

Table 4: Generalized Protocol for qRT-PCR Analysis

StepDescription
1. RNA Extraction & DNase Treatment High-quality total RNA is extracted from plant tissues and treated with DNase to remove contaminating genomic DNA.
2. cDNA Synthesis The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
3. Primer Design & Validation Gene-specific primers are designed for the target gene and for one or more stable reference (housekeeping) genes. Primer efficiency is validated using a standard curve from a dilution series of cDNA.
4. Real-Time PCR The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The reaction includes the cDNA template, primers, and PCR master mix.
5. Data Analysis The cycle threshold (Ct) value is determined for each gene. The expression of the target gene is normalized to the expression of the reference gene(s), and relative expression levels are calculated (e.g., using the ΔΔCt method).
Enzyme Assays

In vitro assays are essential for confirming the function of a candidate enzyme and characterizing its substrate specificity.

Table 5: Generalized Protocol for an O-Methyltransferase (OMT) Assay

StepDescription
1. Enzyme Preparation The candidate OMT enzyme is produced via heterologous expression and purified.
2. Reaction Mixture A reaction is set up containing a buffer (e.g., HEPES, pH 7.5), the purified enzyme, the methyl-donating cofactor S-adenosyl-L-methionine (SAM), and the substrate to be tested (e.g., serotonin or 6'-hydroxycinchoninone).
3. Incubation The reaction is incubated at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1 hour). A negative control with heat-inactivated enzyme is included.
4. Quenching The reaction is stopped (quenched) by adding a solvent like methanol.
5. Product Analysis The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the methylated product and quantify its abundance relative to the substrate.

Conclusion and Future Perspectives

The study of quinine biosynthesis has a long history, but the last decade, and particularly the last few years, have seen remarkable progress. The identification of key enzymes in the early and late stages of the pathway has filled significant gaps in our knowledge. Most notably, the discovery that methoxylation is an early event that initiates a parallel pathway has fundamentally altered the accepted biosynthetic map.

Despite this progress, several critical questions remain. The enzymes responsible for the complex rearrangement of the indole core into the quinoline scaffold are still unknown. Likewise, the specific P450 hydroxylase that acts on cinchonidinone has not been identified. Elucidating these missing steps is the next frontier in Cinchona research. A complete understanding of the pathway will not only satisfy scientific curiosity but will also provide the complete toolkit necessary for the metabolic engineering of quinine production in microbial hosts, promising a sustainable and reliable source of this vital medicine.

References

Preclinical Toxicological Profile of Quinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinine, a cornerstone in the treatment of malaria for centuries, exhibits a complex toxicological profile that necessitates careful evaluation in preclinical studies. This technical guide provides a comprehensive overview of the preclinical toxicology of quinine, focusing on its effects observed in various animal models. The document summarizes key findings from acute, sub-chronic, and chronic toxicity studies, as well as specialized investigations into its genotoxic, carcinogenic, and reproductive and developmental effects. Detailed experimental protocols for pivotal studies are provided to aid in the design and interpretation of future nonclinical safety assessments. Furthermore, this guide includes visualizations of key toxicological pathways and experimental workflows to facilitate a deeper understanding of quinine's mechanisms of toxicity. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the continued evaluation and development of quinine and related compounds.

Repeated-Dose Toxicity

Preclinical repeated-dose toxicity studies are fundamental in characterizing the potential target organs of toxicity and determining a no-observed-adverse-effect level (NOAEL). For quinine, these studies have primarily been conducted in rats.

Sub-chronic Oral Toxicity (13-Week Study in Rats)

A 13-week oral toxicity study in rats indicated good tolerance to quinine at doses up to 120 mg/kg/day, with no significant mortality or liver effects reported at this level.[1]

Experimental Protocol: 13-Week Oral Toxicity Study in Rats

  • Test System: Sprague-Dawley rats.

  • Administration: Oral gavage, once daily for 13 weeks.

  • Dose Groups: Typically includes a control group (vehicle only) and at least three dose levels of quinine hydrochloride. Based on available data, doses up to 120 mg/kg/day have been tested.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology: Blood samples collected at termination for analysis of parameters such as red blood cell count, white blood cell count, hemoglobin, hematocrit, and platelet count.

    • Clinical Chemistry: Serum samples analyzed for markers of liver function (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP)) and kidney function (e.g., blood urea nitrogen (BUN), creatinine).

    • Gross Pathology: Macroscopic examination of all organs and tissues at necropsy.

    • Organ Weights: Weights of key organs (e.g., liver, kidneys, spleen, brain, heart) recorded.

    • Histopathology: Microscopic examination of a comprehensive set of tissues from control and high-dose groups. Target organs identified in the high-dose group are also examined in the lower-dose groups.

Chronic Oral Toxicity (15-Month Study in Rats)

A long-term study in rats administered quinine sulfate in drinking water for 15 months revealed more significant toxicities, including mortality and adverse liver effects. The estimated dose was 100 mg/kg/day.[1] Liver toxicities included periportal glycogen depletion, mild periportal fibrosis, fibrosis of the bile duct, lipid accumulation in Kupffer cells, binucleate hepatocytes, and an increased number of lysosomes.[1] Notably, there was no evidence of hyperplasia or liver necrosis.[1] Another chronic study where male Leeds strain rats were given 0.1% quinine sulphate in their drinking water for up to 15 months also reported a high mortality rate and liver parenchymal changes without hyperplasia.[2]

Experimental Protocol: Chronic Oral Toxicity Study in Rats

  • Test System: Male Leeds strain rats or other appropriate strain.

  • Administration: In drinking water (e.g., 0.1% quinine sulfate) for up to 15-20 months.

  • Dose Groups: A control group (plain drinking water) and a quinine-treated group.

  • Parameters Monitored:

    • Mortality and Clinical Signs: Monitored throughout the study.

    • Body Weight and Water Consumption: Recorded regularly to estimate the daily dose of quinine.

    • Gross Pathology: Full necropsy performed on all animals.

    • Histopathology: Comprehensive microscopic examination of organs and tissues, with a particular focus on the liver. Electron microscopy may be used for ultrastructural examination of hepatocytes.

Table 1: Summary of Repeated-Dose Oral Toxicity Studies of Quinine in Rats

Study DurationSpecies/StrainRoute of AdministrationDose LevelsKey FindingsReference
13 WeeksRatOralUp to 120 mg/kg/dayNo significant liver effects or mortality.
15 MonthsRatDrinking WaterEstimated 100 mg/kg/dayIncreased mortality and adverse liver effects (periportal glycogen depletion, mild periportal fibrosis, lipid accumulation in Kupffer cells). No hyperplasia or necrosis.
Up to 15 MonthsMale Leeds Strain RatDrinking Water0.1% Quinine SulphateHigh mortality rate, liver parenchymal changes without hyperplasia.

Genotoxicity

Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic damage. The genotoxicity profile of quinine appears to be complex, with mixed results across different test systems.

In vitro, quinine was positive in the bacterial reverse mutation assay (Ames test) in Salmonella typhimurium strain TA98, but only in the presence of metabolic activation. Other strains were negative.

In vivo studies have shown conflicting results. A micronucleus assay in C3H mice was positive following an oral dose of 110 mg/kg. However, negative findings were reported in NMRI mice and Chinese hamsters at similar or higher doses.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: Plate incorporation or pre-incubation method.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone.

  • Test Concentrations: A wide range of quinine concentrations, typically in half-log or log intervals, are tested.

  • Controls:

    • Negative (vehicle) control.

    • Positive controls for each strain, both with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).

  • Endpoint: A dose-dependent increase in the number of revertant colonies per plate compared to the negative control is considered a positive result.

Experimental Protocol: In Vivo Micronucleus Test in Rodents

  • Test System: Mice (e.g., C3H or NMRI strains) or rats.

  • Administration: Typically oral gavage or intraperitoneal injection for one or more days.

  • Dose Groups: A vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of quinine. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

  • Endpoint: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control.

Table 2: Summary of Genotoxicity Studies of Quinine

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium TA98With S9Positive
Bacterial Reverse Mutation (Ames)Other S. typhimurium strainsWith and Without S9Negative
In Vivo MicronucleusC3H MiceN/APositive (at 110 mg/kg oral)
In Vivo MicronucleusNMRI MiceN/ANegative (up to 199 mg/kg)
In Vivo MicronucleusChinese HamstersN/ANegative (at 110 mg/kg oral)

Carcinogenicity

A chronic toxicity study in rats lasting up to 20 months did not find any evidence of tumors associated with quinine administration. However, due to the high mortality rate in this study, the evidence for a lack of carcinogenic potential is not definitive. Given the mixed genotoxicity findings, a thorough weight-of-evidence approach would be necessary to fully assess the carcinogenic risk of quinine.

Reproductive and Developmental Toxicity

Preclinical studies have investigated the potential for quinine to cause reproductive and developmental toxicity. An embryo-toxicity study in rats showed no indications of teratogenic effects at doses up to 200 mg/kg. However, other sources mention reproductive toxicities such as teratogenesis, fetotoxicity, and delayed development as relevant nonclinical findings for quinine. Studies in rabbits have also been conducted.

Experimental Protocol: Developmental Toxicity (Segment II) Study in Rabbits

  • Test System: Pregnant New Zealand White rabbits.

  • Administration: Oral gavage, typically from gestation day 6 to 18.

  • Dose Groups: A control group and at least three dose levels of quinine.

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Fetal Evaluations:

    • At termination (e.g., gestation day 29), the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Specific Toxicities and Mechanisms

Cardiotoxicity

Quinine is known to have cardiovascular effects, including QT prolongation and antiarrhythmic activity, similar to its stereoisomer quinidine, although it is less potent.

Signaling Pathway: Quinine-induced Cardiotoxicity

The primary mechanism of quinine's cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a risk factor for life-threatening ventricular arrhythmias like Torsades de Pointes. Studies have shown that quinine blocks the hERG channel in a concentration-dependent manner, although it is significantly less potent than quinidine.

G quinine Quinine hERG hERG K+ Channel (IKr) quinine->hERG Blocks repolarization Delayed Ventricular Repolarization hERG->repolarization Inhibits qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Arrhythmias qt_prolongation->arrhythmia

Quinine's effect on cardiac repolarization.
Ototoxicity

Ototoxicity, manifesting as tinnitus and hearing loss, is a well-known side effect of quinine. Preclinical studies suggest that this is due to a direct toxic effect on the hair cells in the cochlea. The mechanism is thought to involve the inhibition of the motor protein prestin in the outer hair cells, which is responsible for cochlear amplification. This inhibition leads to a reduction in the motility of these sensory cells.

Signaling Pathway: Quinine-induced Ototoxicity

Quinine's ototoxic effects are primarily attributed to its impact on the outer hair cells (OHCs) of the cochlea. A key molecular target is the motor protein prestin, which is located in the lateral membrane of OHCs and is responsible for their electromotility. By inhibiting prestin, quinine disrupts the active amplification process in the cochlea, leading to reversible hearing loss, particularly at high frequencies.

G quinine Quinine prestin Prestin Motor Protein (in Outer Hair Cells) quinine->prestin Inhibits ohc_motility Reduced OHC Electromotility prestin->ohc_motility Disrupts cochlear_amp Impaired Cochlear Amplification ohc_motility->cochlear_amp hearing_loss Hearing Loss (High Frequency) cochlear_amp->hearing_loss

Mechanism of quinine-induced ototoxicity.
Neurotoxicity

Quinine can also exhibit neurotoxic effects. The mechanisms are not fully elucidated but may involve modulation of neurotransmitter systems. There is some evidence to suggest that quinine can modulate glutamate receptor function, which could contribute to its neurotoxic potential.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical toxicology testing of a compound like quinine.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_safety_pharm Safety Pharmacology ames Ames Test (Mutagenicity) acute_tox Acute Toxicity (Dose Range Finding) ames->acute_tox in_vitro_micro In Vitro Micronucleus (Clastogenicity) in_vitro_micro->acute_tox repeated_dose Repeated-Dose Toxicity (Sub-chronic/Chronic) acute_tox->repeated_dose cv Cardiovascular (hERG) acute_tox->cv cns Central Nervous System acute_tox->cns resp Respiratory acute_tox->resp in_vivo_geno In Vivo Genotoxicity (e.g., Micronucleus) repeated_dose->in_vivo_geno dart Reproductive & Developmental Toxicity (DART) repeated_dose->dart carc Carcinogenicity repeated_dose->carc

General workflow for preclinical toxicology assessment.

Conclusion

The preclinical toxicological profile of quinine is characterized by a range of effects, with the liver, heart, and auditory system being key target organs. While sub-chronic studies in rats suggest a reasonable safety margin, chronic administration reveals hepatotoxicity. The genotoxic potential of quinine is equivocal and warrants further investigation. Cardiotoxicity, primarily through hERG channel blockade, and ototoxicity, via inhibition of the prestin motor protein, are well-defined hazards. The detailed methodologies and mechanistic insights provided in this guide are intended to support the continued safe development and use of quinine and its derivatives. A thorough understanding of its preclinical toxicology is paramount for accurate risk assessment and the design of appropriate clinical monitoring strategies.

References

An In-Depth Technical Guide to Quinine Metabolism and its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of quinine, a cornerstone antimalarial drug. The document details the principal metabolic pathways, identifies the major metabolites, and presents quantitative pharmacokinetic data. Furthermore, it outlines the key experimental protocols for the analysis of quinine and its metabolites, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to Quinine Metabolism

Quinine undergoes extensive hepatic biotransformation, with approximately 80% of an administered dose being metabolized by the liver before excretion.[1] The remaining 20% is eliminated unchanged through the kidneys.[1] The primary metabolic route is oxidation, mediated largely by the cytochrome P450 (CYP) enzyme system. This process results in the formation of more polar, pharmacologically active and inactive metabolites that are more readily excreted.

Major Metabolic Pathways and Metabolites

The metabolism of quinine is predominantly carried out by CYP3A4, which is responsible for the formation of its principal metabolite, 3-hydroxyquinine.[2][3][4] This metabolite is pharmacologically active, contributing to the overall antimalarial effect of the parent drug.

Other metabolites of quinine that have been identified include:

  • 2'-quininone: Another product of oxidation.

  • O-desmethylquinine: Formed via demethylation, primarily by CYP2D6.

  • (10R)-10,11-dihydroxyquinine and (10S)-10,11-dihydroxyquinine: Di-hydroxylated metabolites.

  • Quinine glucuronide: A product of phase II metabolism.

While CYP3A4 is the major contributor to quinine metabolism, other isoforms such as CYP2D6, CYP2C9, and CYP2C19 also play a role in the formation of various metabolites. CYP1A2, however, appears to have no significant effect on the 3-hydroxylation pathway.

The following diagram illustrates the primary metabolic pathways of quinine:

Quinine_Metabolism Figure 1: Quinine Metabolic Pathway Quinine Quinine Metabolite1 3-Hydroxyquinine (Major Metabolite) Quinine->Metabolite1 CYP3A4 (major) CYP2C19 Metabolite2 2'-Quininone Quinine->Metabolite2 CYP3A4 Metabolite3 O-desmethylquinine Quinine->Metabolite3 CYP2D6 Metabolite4 (10R/S)-10,11-dihydroxydihydroquinine Quinine->Metabolite4 Metabolite5 Quinine Glucuronide Quinine->Metabolite5 UGT

Caption: Figure 1: The primary metabolic pathways of quinine, highlighting the role of cytochrome P450 enzymes.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of quinine and its major metabolite, 3-hydroxyquinine, have been characterized in healthy volunteers. The following tables summarize key data from various studies.

Table 1: Pharmacokinetic Parameters of Quinine in Healthy Volunteers (Single Oral Dose)

Study ReferenceDose (mg)Cmax (mg/L)Tmax (h)AUC₀₋₄₈ (mg·h/L)t½ (h)
Soyombo et al.6002.79 ± 0.222-450.06 ± 2.5211.15 ± 0.80

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of 3-Hydroxyquinine in Healthy Volunteers (Single Oral Dose of Quinine)

Study ReferenceDose of Quinine (mg)Cmax (mg/L)Tmax (h)AUC₀₋₄₈ (mg·h/L)
Soyombo et al.6001.80 ± 0.122-462.80 ± 6.30

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

This section details the methodologies for key experiments involved in the study of quinine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the formation of quinine metabolites in a controlled in vitro environment.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), and a solution of quinine (final concentration typically 10 µM).

    • Pre-incubate the mixture at 37°C for approximately 2-5 minutes.

  • Initiation of Metabolic Reaction:

    • Add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time period (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Vortex the quenched sample for 30 seconds.

    • Centrifuge at high speed (e.g., 13,600 x g) at 4°C for 10 minutes to precipitate proteins.

    • Collect the supernatant for analysis by HPLC or UPLC-MS/MS.

Quantification of Quinine and Metabolites by HPLC

This protocol describes a high-performance liquid chromatography method for the simultaneous determination of quinine and its metabolites in biological samples.

  • Sample Preparation (Plasma):

    • To 250 µL of plasma, add a known concentration of an internal standard (e.g., quinidine).

    • Alkalinize the sample by adding 1 mL of 1 M NaOH.

    • Perform liquid-liquid extraction with 5 mL of chloroform by mechanical tumbling for 30 minutes.

    • Centrifuge the mixture at 1,000 x g for 30 minutes.

    • Evaporate the organic (chloroform) phase to dryness at 37°C.

    • Reconstitute the residue in 100 µL of methanol for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 6.5% acetonitrile and 93.5% water containing 0.05 M ammonium formate buffered to pH 2.0 with phosphoric acid).

    • Flow Rate: 4 mL/min.

    • Detection: Fluorescence detection with excitation at 325 nm and emission at 375 nm.

Quantification of Quinine and Metabolites by UPLC-MS/MS

This protocol outlines a more sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method.

  • Sample Preparation (Urine - "Dilute-and-Shoot"):

    • This method requires minimal sample preparation. Dilute the urine sample with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 column (e.g., 1.7 µm, 50 mm x 2.1 mm).

    • Mobile Phase: Gradient elution using a two-component system:

      • A: Ammonium bicarbonate (10 mM, pH 10).

      • B: Methanol.

    • Flow Rate: 0.6 mL/min.

    • Total Cycle Time: Approximately 2.5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Instrumental Parameters:

      • Capillary Voltage: 3 kV.

      • Sampling Cone Voltage: 35 V.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 550°C.

    • MS/MS Analysis: Utilize Multiple Reaction Monitoring (MRM) for quantification of quinine and its specific metabolites.

The following diagram illustrates a typical experimental workflow for the analysis of quinine and its metabolites:

Experimental_Workflow Figure 2: Experimental Workflow for Quinine Metabolite Analysis cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Separation cluster_3 Detection & Quantification cluster_4 Data Analysis Blood_Sample Blood Sample (Plasma) Protein_Precipitation Protein Precipitation/ Liquid-Liquid Extraction Blood_Sample->Protein_Precipitation Urine_Sample Urine Sample Dilution Direct Dilution Urine_Sample->Dilution HPLC HPLC Protein_Precipitation->HPLC UPLC UPLC Dilution->UPLC Fluorescence Fluorescence Detection HPLC->Fluorescence MSMS Tandem Mass Spectrometry (MS/MS) UPLC->MSMS Pharmacokinetic_Analysis Pharmacokinetic Analysis Fluorescence->Pharmacokinetic_Analysis MSMS->Pharmacokinetic_Analysis

Caption: Figure 2: A generalized workflow for the analysis of quinine and its metabolites from biological samples.

Conclusion

This technical guide has provided a detailed examination of quinine metabolism, focusing on the major metabolites and the enzymatic pathways involved. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the clinical pharmacology of this essential antimalarial agent. A thorough understanding of quinine's metabolic fate is crucial for optimizing its therapeutic use and for the development of new antimalarial drugs with improved metabolic profiles.

References

The Pharmacological Evolution of Quinoline Antimalarials: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological evolution of quinoline antimalarials, a cornerstone of malaria chemotherapy. From the discovery of quinine to the development of sophisticated synthetic analogs, this document details the journey of these critical drugs, their mechanisms of action, the emergence of resistance, and the ongoing quest for next-generation therapies.

Historical Evolution of Quinoline Antimalarials

The story of quinoline antimalarials begins with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was used for centuries to treat fevers.[1][2][3] The isolation of quinine in 1820 paved the way for its widespread use as the primary treatment for malaria.[3] The quest for synthetic alternatives during World War II led to the development of 4-aminoquinolines, most notably chloroquine (CQ), which was introduced into clinical practice in 1947 and became a vital tool in the global effort to eradicate malaria due to its high efficacy, low cost, and favorable safety profile.[4] Other important quinoline derivatives that emerged include amodiaquine, primaquine (an 8-aminoquinoline effective against liver-stage parasites), and mefloquine. However, the widespread emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the continuous evolution of this drug class.

Mechanism of Action

Quinoline antimalarials primarily target the blood stages of the malaria parasite's life cycle. Their main mechanism of action involves the disruption of hemoglobin digestion within the parasite's acidic food vacuole. The parasite digests hemoglobin to obtain essential amino acids, releasing toxic free heme in the process. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (malaria pigment).

As weak bases, 4-aminoquinolines like chloroquine accumulate to high concentrations within the acidic environment of the food vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization of toxic heme. The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death. More lipophilic quinolines, such as mefloquine and quinine, do not concentrate as extensively in the food vacuole and may have additional or alternative targets.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Inhibition of Polymerization

Mechanism of Action of 4-Aminoquinoline Antimalarials.

Mechanisms of Drug Resistance

The emergence and spread of resistance to quinoline antimalarials, particularly chloroquine, poses a significant threat to malaria control. The primary mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. PfCRT is a protein located on the membrane of the parasite's digestive vacuole. Mutations in this transporter are believed to reduce the accumulation of chloroquine in the vacuole by actively transporting the drug out, thus preventing it from reaching its target.

Resistance to other quinolines, such as mefloquine, is thought to be associated with variations in the P. falciparum multidrug resistance 1 (PfMDR1) gene, which encodes a P-glycoprotein homolog. This protein is also located on the digestive vacuole membrane and is implicated in the transport of various drugs.

Mechanism_of_Resistance cluster_parasite Drug-Resistant Plasmodium falciparum cluster_vacuole Digestive Vacuole Quinoline_in Quinoline Drug (e.g., Chloroquine) PfCRT Mutated PfCRT Transporter Quinoline_in->PfCRT Quinoline_out Quinoline Drug PfCRT->Quinoline_out Efflux Heme_Polymerization Heme Polymerization (Unhindered)

Mechanism of Resistance to 4-Aminoquinoline Antimalarials.

Structure-Activity Relationships and Drug Design

The development of synthetic quinoline antimalarials has been heavily guided by structure-activity relationship (SAR) studies. For 4-aminoquinolines, key structural features for optimal activity have been identified:

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for antimalarial activity.

  • 4-Amino Side Chain: A flexible diaminoalkyl side chain at the 4-position is essential. The length of this chain, typically containing 2-5 carbon atoms between the nitrogen atoms, influences both efficacy and toxicity.

  • Terminal Amino Group: The basicity of the terminal tertiary amine in the side chain is important for the accumulation of the drug in the acidic food vacuole.

Modifications to these core structures have been a key strategy to overcome drug resistance. This includes altering the side chain to create compounds that are not recognized by the resistance-conferring transporters. The development of bisquinoline compounds, such as piperaquine, which consist of two quinoline rings linked by a spacer, has also shown promise against resistant strains.

Quantitative Data on Antimalarial Activity

The efficacy of quinoline antimalarials is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of parasite growth in vitro. The following tables summarize the in vitro activities of various quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Activity of 4-Aminoquinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)Varies (low nM range)
ChloroquineW2 (CQR)382
Compound 4W2 (CQR)17.3
Compound 18W2 (CQR)5.6

Table 2: In Vitro Activity of Novel Quinoline Derivatives

Compound SeriesP. falciparum StrainIC50 Range (µg/mL)Reference
Dihydropyrimidines (4a-j)P. falciparum0.014 - 5.87
Quinoline-imidazole hybridsCQS0.14 (for 11(xxxii))
Quinoline-imidazole hybridsMDR0.41 (for 11(xxxii))

Table 3: In Vitro Activity of Bisquinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediaminesP. falciparum1 - 100
Compound with n=12 linkerK1 (CQR)17
Compound with n=12 linkerD10 (CQS)43

Experimental Protocols

The determination of the in vitro antimalarial activity of novel compounds is a critical step in the drug discovery process. A widely used method is the [3H]-hypoxanthine incorporation assay.

Protocol: In Vitro Antimalarial Susceptibility Testing using [3H]-Hypoxanthine Incorporation

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Setup: Asynchronous parasite cultures with a parasitemia of approximately 0.5% and a hematocrit of 2.5% are incubated in 96-well microtiter plates with the various drug concentrations.

  • Radiolabeling: After a 24-hour incubation period, [3H]-hypoxanthine is added to each well. Hypoxanthine is a precursor for purine synthesis in the parasite, and its incorporation is a measure of parasite growth and proliferation.

  • Incubation and Harvesting: The plates are incubated for another 24 hours. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The Next Generation of Quinoline Antimalarials

The challenges posed by drug resistance have spurred the development of next-generation quinoline antimalarials. Research efforts are focused on several key areas:

  • Resistance Reversal: Designing compounds that can overcome existing resistance mechanisms. This includes the development of hybrid molecules that combine a quinoline core with another pharmacophore, such as an artemisinin derivative, to create a single molecule with dual modes of action.

  • Improved Safety Profiles: Modifying existing quinoline structures to reduce toxicity. For example, efforts are underway to develop mefloquine analogs with reduced central nervous system side effects.

  • Broad-Spectrum Activity: Developing compounds that are effective against multiple stages of the parasite life cycle, including the liver and gametocyte stages, to not only treat the disease but also block its transmission.

The evolution of quinoline antimalarials is a testament to the ongoing battle between science and an adaptable parasite. The continued exploration of this privileged chemical scaffold, guided by a deep understanding of its pharmacology and the mechanisms of resistance, remains a critical component of the global strategy to combat malaria.

Evolutionary_Pathway Quinine Quinine (Natural Product) Chloroquine Chloroquine (4-Aminoquinoline) Quinine->Chloroquine Synthetic Analogs Mefloquine Mefloquine (Quinolinemethanol) Quinine->Mefloquine Primaquine Primaquine (8-Aminoquinoline) Quinine->Primaquine Resistance Drug Resistance (PfCRT, PfMDR1) Chloroquine->Resistance Mefloquine->Resistance Bisquinolines Bisquinolines (e.g., Piperaquine) Resistance->Bisquinolines Overcoming Resistance Hybrid_Molecules Hybrid Molecules (e.g., Quinoline-Artemisinin) Resistance->Hybrid_Molecules Overcoming Resistance Next_Gen Next-Generation Quinolines Resistance->Next_Gen Overcoming Resistance

Evolutionary Pathway of Quinoline Antimalarials.

References

Foundational Research on Cinchona Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Cinchona alkaloids, a class of natural compounds with a rich history and significant pharmacological importance. From their historical use in treating malaria to their modern applications in asymmetric catalysis, this document delves into the core scientific principles governing their activity, biosynthesis, and analysis.

Introduction: A Legacy of Healing

The story of Cinchona alkaloids is intrinsically linked with the fight against malaria. For centuries, the bark of the Cinchona tree was the only effective treatment for this devastating disease.[1][2][3] The isolation of quinine in 1820 by Pierre-Joseph Pelletier and Joseph Bienaimé Caventou marked a pivotal moment in medicine, heralding the era of using chemical compounds to combat infectious diseases.[2] Beyond quinine, the bark contains other significant alkaloids, including quinidine, cinchonine, and cinchonidine, each with its own unique properties and applications.[4] This guide will explore the fundamental chemistry, pharmacology, and analytical methodologies that underpin the ongoing scientific interest in these remarkable molecules.

Chemical Structure and Physicochemical Properties

Cinchona alkaloids are characterized by a quinoline ring linked to a quinuclidine ring through a hydroxymethylene bridge. The four main alkaloids exist as pairs of diastereomers: quinine and quinidine, and cinchonine and cinchonidine. The key structural difference between these pairs lies in the stereochemistry at the C8 and C9 positions. Quinine and its diastereomer quinidine possess a methoxy group on the quinoline ring, which is absent in cinchonine and cinchonidine.

A summary of the key physicochemical properties of the four major Cinchona alkaloids is presented in Table 1.

AlkaloidChemical FormulaMolar Mass ( g/mol )pKa1 (Quinuclidine N)pKa2 (Quinoline N)log D (pH 7.4)
QuinineC20H24N2O2324.428.54.11.74 ± 0.25
QuinidineC20H24N2O2324.428.54.11.74 ± 0.25
CinchonineC19H22N2O294.39~8.5~4.3-
CinchonidineC19H22N2O294.39~8.5~4.3-

Table 1: Physicochemical Properties of Major Cinchona Alkaloids. Data compiled from various sources.

Biosynthesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex process that begins with the amino acid tryptophan and the monoterpenoid secologanin. A key step involves the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, a common precursor for many monoterpenoid indole alkaloids. Recent research has revealed that the characteristic methoxy group of quinine and quinidine is introduced early in the pathway, at the tryptamine stage, rather than as a late-stage modification.

The following diagram illustrates the key steps in the early stages of Cinchona alkaloid biosynthesis.

Cinchona Alkaloid Biosynthesis tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine TDC five_methoxy_tryptamine 5-Methoxytryptamine tryptamine->five_methoxy_tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine cinchonaminal Cinchonaminal strictosidine->cinchonaminal SGD, ... cinchonidinone Cinchonidinone cinchonaminal->cinchonidinone quinidinone Quinidinone cinchonaminal->quinidinone cinchonidine_cinchonine Cinchonidine / Cinchonine cinchonidinone->cinchonidine_cinchonine quinine_quinidine Quinine / Quinidine quinidinone->quinine_quinidine

Early stages of Cinchona alkaloid biosynthesis.

Pharmacological Activities and Mechanism of Action

The primary and most well-known pharmacological activity of Cinchona alkaloids is their antimalarial effect. However, their biological activities are diverse and include anti-arrhythmic, anti-cancer, anti-inflammatory, and antimicrobial properties.

Antimalarial Activity

The proposed mechanism of action against the malaria parasite, Plasmodium falciparum, involves the inhibition of hemozoin biocrystallization. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. Cinchona alkaloids are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.

The following diagram illustrates the proposed antimalarial mechanism of action.

Antimalarial Mechanism of Action hemoglobin Hemoglobin in Red Blood Cell parasite Plasmodium falciparum (in digestive vacuole) hemoglobin->parasite Ingestion heme Toxic Heme parasite->heme Digestion hemozoin Hemozoin (non-toxic crystal) heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Toxicity cinchona_alkaloid Cinchona Alkaloid cinchona_alkaloid->heme Inhibition of Polymerization

Proposed antimalarial mechanism of Cinchona alkaloids.
Structure-Activity Relationship

The stereochemistry of Cinchona alkaloids plays a crucial role in their biological activity. Studies have shown that the erythro configuration of the 8-amino and 9-hydroxy substituents is essential for potent antimalarial activity, while the threo epimers are significantly less active. This difference in activity is attributed to variations in their ability to interact with heme and their distribution into the parasite's digestive vacuole. Modifications to the vinyl group and the quinoline core have been explored to enhance antiparasitic activity.

Experimental Protocols

Extraction of Cinchona Alkaloids from Bark

Several methods have been developed for the extraction of Cinchona alkaloids from the bark. A common laboratory-scale protocol is as follows:

  • Preparation of Plant Material: The dried Cinchona bark is ground into a coarse powder.

  • Alkalinization: The powdered bark is moistened with an alkaline solution, such as alcoholic potassium hydroxide or sodium hydroxide, to convert the alkaloid salts into their free base form.

  • Solvent Extraction: The alkalinized powder is then subjected to extraction using a non-polar solvent like benzene or a mixture of toluene, ethyl acetate, and diethylamine in a Soxhlet apparatus. More modern and efficient methods include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).

  • Acidic Extraction: The organic solvent extract containing the free base alkaloids is then treated with a dilute acid, such as sulfuric acid, to convert the alkaloids back into their salt form, which are soluble in the aqueous acidic layer.

  • Purification: The acidic aqueous layer is separated, and the pH is adjusted to precipitate the alkaloids. Further purification can be achieved through recrystallization.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Cinchona alkaloids.

  • Sample Preparation: The extracted alkaloids are dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed. The pH of the mobile phase is crucial for achieving good separation.

    • Detection: UV detection is most common, with a wavelength set around 230-280 nm.

  • Quantification: A calibration curve is generated using standard solutions of the individual alkaloids of known concentrations. The concentration of the alkaloids in the sample is then determined by comparing their peak areas to the calibration curve.

Quantitative Data on Biological Activity

The following table summarizes the in vitro antiplasmodial activity of the four major Cinchona alkaloids against Plasmodium falciparum.

AlkaloidStrainIC50 (nM)
QuinineChloroquine-sensitive36.1 - 8720
QuinidineChloroquine-sensitive> Quinine
CinchonineChloroquine-sensitive1-5 times more active than Quinine
CinchonidineChloroquine-sensitive-
QuinineChloroquine-resistant-
QuinidineChloroquine-resistant> Quinine
CinchonineChloroquine-resistant2-10 times more effective than Quinine
CinchonidineChloroquine-resistant-

Table 2: In Vitro Antiplasmodial Activity of Cinchona Alkaloids. Data compiled from multiple sources. Note: The activity can vary significantly between different parasite strains.

Conclusion

The foundational research on Cinchona alkaloids has laid the groundwork for their enduring importance in medicine and chemistry. From their historical role in combating malaria to their modern applications as chiral catalysts, these natural products continue to be a source of scientific inspiration. A thorough understanding of their chemical structure, biosynthesis, and mechanism of action is crucial for the development of new drugs and synthetic methodologies. This technical guide provides a consolidated resource for researchers and professionals engaged in the study and application of these remarkable compounds.

References

The Ethnobotanical Legacy of Cinchona Bark: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Traditional Uses, Phytochemistry, and Pharmacological Mechanisms

Foreword: For centuries, the bark of the Cinchona tree, colloquially known as the "fever tree," has been a cornerstone of traditional medicine, most notably as the source of quinine, the first effective treatment for malaria.[1][2][3] This technical guide provides a comprehensive overview of the ethnobotanical uses of Cinchona bark, delving into its rich history, phytochemical composition, and the pharmacological mechanisms of its key bioactive compounds. Tailored for researchers, scientists, and drug development professionals, this document aims to bridge the gap between traditional knowledge and modern scientific inquiry, offering a foundation for future research and development.

Ethnobotanical and Traditional Uses

The medicinal use of Cinchona bark originated with the indigenous peoples of the Andes, who utilized it to alleviate fevers and chills.[4] Spanish Jesuit missionaries in the 17th century observed its efficacy and introduced the bark to Europe, where it became a crucial remedy for malaria, then a rampant disease.[2]

Beyond its celebrated use against malaria, Cinchona bark has a long history of application for a variety of other ailments:

  • Digestive Aid: It has been traditionally employed as a bitter tonic to stimulate appetite, promote the release of digestive juices, and treat conditions like bloating, fullness, and other stomach problems. The bitter compounds in the bark are believed to stimulate salivary and gastric secretions, thereby aiding digestion.

  • Fever Reducer (Febrifuge): The common name "fever tree" attests to its widespread use in reducing fevers from various causes.

  • Cardiovascular Conditions: The alkaloid quinidine, an isomer of quinine, has been used to treat cardiac arrhythmias.

  • Other Traditional Uses: Historical and traditional texts also document its use for muscle cramps, neuralgia, and as an astringent.

Phytochemistry: The Quinoline Alkaloids

The primary therapeutic effects of Cinchona bark are attributed to a group of quinoline alkaloids. The four principal alkaloids are:

  • Quinine: The most well-known and abundant alkaloid, renowned for its potent anti-malarial properties.

  • Quinidine: A stereoisomer of quinine, primarily used for its antiarrhythmic effects.

  • Cinchonine: Another significant alkaloid with demonstrated anti-malarial and potential anti-inflammatory and anti-obesity properties.

  • Cinchonidine: A stereoisomer of cinchonine, also contributing to the overall pharmacological profile of the bark.

The total alkaloid content in Cinchona bark typically ranges from 5% to 15%, with the relative proportions of the major alkaloids varying between different species.

Table 1: Quantitative Analysis of Major Alkaloids in Select Cinchona Species
Cinchona SpeciesQuinine (%)Quinidine (%)Cinchonine (%)Cinchonidine (%)Total Alkaloids (%)Reference
C. succirubra----5.0 - 7.0
C. calisaya----4.0 - 7.0
C. ledgeriana----5.0 - 14.0
C. officinalis-----
Unspecified Ph.Eu. Quality Bark1.59 - 1.89-1.87 - 2.300.90 - 1.264.75 - 5.20

Note: A hyphen (-) indicates that specific quantitative data for the individual alkaloid was not provided in the cited source, although it is known to be a constituent.

Pharmacological Activity and Mechanisms of Action

The alkaloids from Cinchona bark exert a wide range of pharmacological effects. While the anti-malarial action of quinine is the most studied, other alkaloids and the whole bark extract possess diverse bioactivities.

Antiplasmodial Activity

The quinoline alkaloids are effective against the erythrocytic stages of the Plasmodium parasite. The primary mechanism of action for quinine involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to an accumulation of toxic free heme, which ultimately kills the parasite.

Table 2: In Vitro Antiplasmodial Activity of Major Cinchona Alkaloids against Plasmodium falciparum
AlkaloidMean EC50 (nM)Reference
Quinine144
Quinidine80
Cinchonine104
Cinchonidine225
Anti-inflammatory Activity

Cinchona alkaloids have demonstrated anti-inflammatory properties. The proposed mechanisms include the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. Cinchonine, for instance, has been shown to interfere with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, these alkaloids can inhibit lysosomal and endosomal function, which in turn limits the release of cytokines and antigen processing, thereby modulating the immune response.

Effects on the Digestive System

The traditional use of Cinchona bark as a digestive aid is attributed to its bitter taste, which stimulates gustatory receptors and reflexively increases the secretion of saliva and gastric juices. More recent research suggests a more complex mechanism involving the activation of specific duodenal receptors that can influence appetite-regulating hormones like cholecystokinin (CCK). Cinchonine has also been shown to exhibit spasmolytic activity on the ileum, suggesting a potential role in modulating gut motility through mechanisms that may involve calcium channels.

Experimental Protocols

This section provides an overview of methodologies for the extraction, isolation, and biological evaluation of Cinchona alkaloids.

Traditional Preparation: Decoction

A common traditional method for preparing Cinchona bark for medicinal use is through decoction.

Protocol:

  • Maceration: Start with powdered Cinchona bark.

  • Decoction: Simmer 1-2 teaspoons of the powdered bark in 8 ounces of water for 10-15 minutes.

  • Straining: Strain the mixture to remove the solid bark particles.

  • Administration: The resulting liquid is consumed as directed for the intended therapeutic purpose.

Laboratory Extraction and Isolation of Quinine

A standard laboratory procedure for the extraction and isolation of quinine from Cinchona bark involves solvent extraction and purification.

Protocol:

  • Alkalinization: Moisten powdered Cinchona bark (50g) with ammonia water and let it stand for one hour. Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness.

  • Soxhlet Extraction: Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.

  • Acid Extraction: Extract the toluene phase with dilute sulfuric acid with stirring.

  • Crystallization: Separate the acidic aqueous layer and neutralize it. Allow the neutral sulfates of the alkaloids (quinine, cinchonine, cinchonidine) to crystallize.

  • Recrystallization: Dissolve the crude quinine sulfate in water, decolorize with charcoal, and recrystallize to purify the quinine.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of Cinchona extracts and isolated alkaloids can be determined using a SYBR Green I-based fluorescence assay.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive and -resistant strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Prepare serial dilutions of the test compounds (extracts or isolated alkaloids) in 96-well microplates.

  • Incubation: Add the synchronized ring-stage parasite culture to the wells and incubate for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Signaling Pathways and Molecular Interactions

The diverse pharmacological effects of Cinchona alkaloids are underpinned by their interactions with various molecular targets and signaling pathways.

Anti-inflammatory Signaling

Cinchona alkaloids can modulate inflammatory responses by interfering with key signaling pathways involved in the production of inflammatory mediators.

anti_inflammatory_pathway cluster_membrane Cell Membrane Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane PLA2 Phospholipase A2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX LOX Lipoxygenase (LOX) Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cinchona Alkaloids Cinchona Alkaloids Cinchona Alkaloids->COX Cinchona Alkaloids->LOX

Anti-inflammatory action of Cinchona alkaloids.
Digestive System Modulation

The traditional use of Cinchona bark as a digestive aid involves a complex interplay of sensory perception and physiological responses.

digestive_support_pathway Cinchona Bark (Bitter Alkaloids) Cinchona Bark (Bitter Alkaloids) Gustatory Receptors (Taste Buds) Gustatory Receptors (Taste Buds) Cinchona Bark (Bitter Alkaloids)->Gustatory Receptors (Taste Buds) Vagal Nerve Stimulation Vagal Nerve Stimulation Gustatory Receptors (Taste Buds)->Vagal Nerve Stimulation Salivary Gland Stimulation Salivary Gland Stimulation Vagal Nerve Stimulation->Salivary Gland Stimulation Gastric Gland Stimulation Gastric Gland Stimulation Vagal Nerve Stimulation->Gastric Gland Stimulation Increased Saliva Production Increased Saliva Production Salivary Gland Stimulation->Increased Saliva Production Increased Gastric Juice Secretion Increased Gastric Juice Secretion Gastric Gland Stimulation->Increased Gastric Juice Secretion Improved Digestion Improved Digestion Increased Saliva Production->Improved Digestion Increased Gastric Juice Secretion->Improved Digestion

Mechanism of Cinchona bark as a digestive bitter.
Experimental Workflow: From Bark to Bioactivity

The process of investigating the ethnobotanical uses of Cinchona bark involves a systematic workflow from plant material to pharmacological data.

experimental_workflow Cinchona Bark Cinchona Bark Powdered Bark Powdered Bark Cinchona Bark->Powdered Bark Solvent Extraction Solvent Extraction Powdered Bark->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Isolated Alkaloids Isolated Alkaloids Fractionation->Isolated Alkaloids In Vitro Assays In Vitro Assays Isolated Alkaloids->In Vitro Assays Pharmacological Data (IC50, EC50) Pharmacological Data (IC50, EC50) In Vitro Assays->Pharmacological Data (IC50, EC50) Mechanism of Action Studies Mechanism of Action Studies Pharmacological Data (IC50, EC50)->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification Drug Development Drug Development Lead Compound Identification->Drug Development

Workflow for Cinchona bark research.

Conclusion and Future Directions

The ethnobotanical history of Cinchona bark provides a compelling example of how traditional knowledge can lead to groundbreaking medical discoveries. The quinoline alkaloids, particularly quinine, have had an immeasurable impact on global health. However, the therapeutic potential of other Cinchona alkaloids and the synergistic effects of the whole bark extract are still not fully understood.

Future research should focus on:

  • Comprehensive Phytochemical Profiling: In-depth analysis of the minor alkaloids and non-alkaloidal constituents of various Cinchona species.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways for the diverse pharmacological effects of Cinchona alkaloids beyond their anti-malarial activity.

  • Synergistic Effects: Investigating the potential for synergistic interactions between different alkaloids and other phytochemicals in the bark.

  • Clinical Validation: Conducting well-designed clinical trials to validate the traditional uses of Cinchona bark for digestive and inflammatory conditions.

By integrating modern scientific techniques with traditional ethnobotanical knowledge, the full therapeutic potential of this remarkable "fever tree" can be further explored and harnessed for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Utilizing Quinine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural alkaloid first isolated from the bark of the Cinchona tree, is a well-established anti-malarial agent.[1] Its therapeutic applications, however, are being explored beyond infectious diseases, with a growing body of research highlighting its potential in cancer biology and cell signaling. In cell culture studies, quinine serves as a valuable tool to investigate fundamental cellular processes, including apoptosis, autophagy, and intracellular calcium signaling.[2][3][4] Its ability to modulate these pathways makes it a compound of interest for drug development and for elucidating the complex mechanisms underlying various pathological conditions.

These application notes provide an overview of the key applications of quinine in cell culture, detailed protocols for common experimental assays, and a summary of its effects on various cell lines.

Mechanisms of Action in a Cell Culture Context

In vitro, quinine exhibits several distinct mechanisms of action that are the basis for its utility in cell culture research:

  • Induction of Apoptosis and Autophagy: Quinine has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including HeLa and A549.[3] This is often preceded by the induction of autophagy, a cellular process of self-digestion. The interplay between these two pathways is a critical area of investigation in cancer research. Quinine treatment can lead to the upregulation of the autophagic marker LC3B-II and the degradation of p62, hallmarks of autophagic flux.

  • Modulation of Signaling Pathways: A key target of quinine is the AKT signaling pathway, which is crucial for cell survival and proliferation. Quinine can inhibit the phosphorylation and activation of AKT, thereby promoting apoptosis. This inhibitory effect can be mediated through the interaction with Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6).

  • Alteration of Intracellular Calcium Levels: Quinine can induce a concentration-dependent increase in intracellular calcium concentration ([Ca2+]i). This effect is linked to the release of calcium from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through ion channels.

  • Lysosomotropic Properties: As a weak base, quinine can accumulate in acidic organelles like lysosomes, raising their internal pH. This disruption of lysosomal function can interfere with processes such as autophagy and the degradation of cellular components.

Data Presentation: Quantitative Effects of Quinine and Related Compounds

The following tables summarize the cytotoxic and inhibitory concentrations of quinine and the related compound chloroquine in various cell lines, as well as the effects of other lysosomotropic agents.

Table 1: Cytotoxicity of Quinine in Different Cell Lines

Cell LineAssayCC50 (µM)Notes
HeLa S3MTTSimilar to other linesSpecific value not provided.
WI-26VA4MTTSimilar to other linesSpecific value not provided.
BGMKMTTSimilar to other linesSpecific value not provided.
TOV-21GMTTSimilar to other linesSpecific value not provided.
HepG2MTTSimilar to other linesSpecific value not provided.
Various Lines - Generally similar The CC50 values obtained from MTT were similar in most evaluated cell lines.

Table 2: IC50 Values for Quinine and Related Compounds

CompoundReceptor/ChannelIC50 (µM)Cell Line/System
Quinine5-HT3 Receptor13.4HEK 293 cells
Chloroquine5-HT3 Receptor11.8HEK 293 cells
Mefloquine5-HT3 Receptor9.36HEK 293 cells
Quinine5-HT3 Receptor30.0HEK 293 cells (Ligand Binding)
Chloroquine5-HT3 Receptor48.5HEK 293 cells (Ligand Binding)
Mefloquine5-HT3 Receptor71.4HEK 293 cells (Ligand Binding)
QuininemSlo3 (KCa 5.1)169Voltage-pulsed system

Data for 5-HT3 receptor IC50 values were obtained from studies on expressed receptors in HEK 293 cells. The mSlo3 IC50 was determined in a specific ion channel assay.

Table 3: Effective Concentrations of Lysosomotropic Agents

AgentEffectHalf-Maximal Stimulation ConcentrationCell Line
ChloroquineStimulation of Lipogenesis~3 µMHuman Skin Fibroblasts
QuinineStimulation of Lipogenesis~30 µMHuman Skin Fibroblasts
NH4ClStimulation of Lipogenesis~9 mMHuman Skin Fibroblasts

These concentrations correlate with the impairment of lysosomal function.

Experimental Protocols

Here we provide detailed protocols for key experiments involving the use of quinine in cell culture.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of quinine on a given cell line.

Materials:

  • Quinine sulfate (prepare stock solution in DMSO or appropriate solvent)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Quinine Treatment: Prepare serial dilutions of quinine in complete medium. Remove the old medium from the wells and add 100 µL of the quinine-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest quinine concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value of quinine for the specific cell line.

Protocol 2: Analysis of Autophagy by Western Blotting

This protocol is designed to detect changes in the levels of key autophagy markers, LC3B and p62.

Materials:

  • Quinine

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of quinine for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Look for an increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels as indicators of induced autophagic flux.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes how to measure changes in intracellular calcium levels upon quinine treatment using a fluorescent indicator.

Materials:

  • Quinine

  • Cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Fluorescent Ca2+ indicator (e.g., Calcium Green 1/AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Seed cells on an appropriate imaging surface and allow them to adhere.

  • Dye Loading: Prepare a loading solution of the Ca2+ indicator (e.g., 2-5 µM) with Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before adding quinine.

  • Quinine Addition: Add the desired concentration of quinine to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the initial rise and subsequent changes in [Ca2+]i.

  • Data Analysis: Normalize the fluorescence intensity to the baseline reading to determine the fold change in [Ca2+]i.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by quinine and a general experimental workflow for its study in cell culture.

Quinine_AKT_Pathway Quinine Quinine TRAF6 TRAF6 Quinine->TRAF6 inhibits p_AKT p-AKT (Thr308, Ser473) Quinine->p_AKT inhibits AKT AKT TRAF6->AKT activates AKT->p_AKT phosphorylation BCL2 BCL-2 p_AKT->BCL2 activates BAX BAX p_AKT->BAX inhibits Proliferation Cell Proliferation p_AKT->Proliferation promotes Apoptosis Apoptosis BCL2->Apoptosis inhibits BAX->Apoptosis promotes Quinine_Autophagy_Apoptosis Quinine Quinine Autophagy_Induction Autophagy Induction Quinine->Autophagy_Induction LC3B_conversion LC3B-I to LC3B-II Autophagy_Induction->LC3B_conversion p62_degradation p62 Degradation Autophagy_Induction->p62_degradation Apoptosis Apoptosis Autophagy_Induction->Apoptosis precedes and triggers Autophagosome Autophagosome Formation LC3B_conversion->Autophagosome p62_degradation->Autophagosome Cell_Death Autophagy-Dependent Cell Death Apoptosis->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Treatment Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Quinine_Prep Quinine Stock Preparation Quinine_Prep->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Mechanism_Assay Mechanism of Action Assays (Western Blot, Calcium Imaging) Treatment->Mechanism_Assay Data_Analysis Data Analysis (IC50, Protein Levels, etc.) Viability_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes & Protocols for Developing a Quinine-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinine, a natural alkaloid first isolated from the bark of the cinchona tree in 1820, represents the first known use of a chemical compound to treat an infectious disease[1][2]. It remains a vital antimalarial agent, particularly for treating infections caused by chloroquine-resistant Plasmodium falciparum[1][3]. The primary antimalarial mechanism of quinine involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting the biocrystallization of heme into hemozoin, quinine causes an accumulation of the toxic free heme, leading to the parasite's death[1]. Beyond its antimalarial properties, recent research has highlighted quinine's potential as an anticancer agent. Studies have shown it can induce apoptosis and inhibit proliferation in various cancer cell lines, such as HeLa and A549 cells, by suppressing the TRAF6-AKT signaling pathway.

Despite its efficacy, quinine's clinical use is hampered by several drawbacks, including a short biological half-life requiring frequent dosing, a narrow therapeutic index, and adverse effects collectively known as "cinchonism" (e.g., tinnitus, headache, nausea). To overcome these limitations, modern drug delivery systems, particularly nanoparticle-based carriers, are being developed. These systems aim to enhance quinine's therapeutic efficacy by improving its solubility, controlling its release, reducing systemic toxicity, and potentially enabling targeted delivery to specific sites, such as the brain for treating cerebral malaria. This document provides detailed protocols for the formulation and characterization of quinine-loaded nanoparticles and outlines its therapeutic signaling pathways.

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on quinine-based nanoparticle formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Quinine Nanoparticles

Nanoparticle TypeCore Material(s)Drug Loading (DL%)Encapsulation Efficiency (EE%)Particle Size (nm)Reference(s)
Solid Lipid Nanoparticles (SLNs)Stearic Acid25%75%Spherical morphology
Solid Lipid Nanoparticles (SLNs)Glyceryl monostearateN/AIncreased with surfactant conc.Decreased with surfactant conc.
Transferrin-conjugated SLNsHSPC, Triolein, CholesterolN/A38.4 - 42.7% (unconjugated)108 - 126 (unconjugated)
Aptamer-based NanotrainsDNA Aptamer Assembly3%7%N/A
Aptamer-based NanoflowersRolling Cycle Amplified DNA10%24%N/A
Quinine Sulphate MicroparticlesHPMCN/A93%2,600 - 14,200

N/A: Data not available in the cited source.

Table 2: In Vitro Cytotoxicity of Quinine

Cell LineAssayIC₅₀ ValueExposure TimeNotesReference(s)
HeLa (Cervical Cancer)N/AInhibition from 12.8% to 82.5% (10-500 µM)72 hPro-apoptotic effect observed.
A549 (Lung Cancer)N/AInhibition from 17.7% to 89.7% (10-500 µM)96 hPro-apoptotic effect observed.
RD (Rhabdomyosarcoma)MTT Assay39.3 µg/ml24 hDose-dependent inhibition of cell growth.

Signaling and Action Pathways

The therapeutic effects of quinine can be attributed to distinct mechanisms of action, depending on the targeted disease.

Antimalarial Mechanism of Action

Quinine's primary role as an antimalarial drug is to disrupt the detoxification process within the malaria parasite, Plasmodium falciparum. The drug accumulates in the parasite's food vacuole, where it interferes with the conversion of toxic heme into inert hemozoin crystals, leading to parasite death.

cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin (from host RBC) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Death Parasite Death Heme->Death Oxidative Stress Quinine Quinine Quinine->Heme Inhibits Biocrystallization TRAF6 TRAF6 AKT AKT TRAF6->AKT Ubiquitylation & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Thr-308, Ser-473) Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Upregulates BAX BAX (Pro-apoptotic) pAKT->BAX Downregulates Survival Cell Survival & Proliferation Bcl2->Survival Apoptosis Apoptosis BAX->Apoptosis Quinine Quinine Quinine->TRAF6 Inhibits Interaction with AKT cluster_dev Phase 1: Formulation & Synthesis cluster_char Phase 2: Physicochemical Characterization cluster_eval Phase 3: In Vitro Evaluation a Selection of Carrier (e.g., Solid Lipid, Polymer) b Optimization of Drug-to-Lipid Ratio a->b c Nanoparticle Synthesis (Protocol 1) b->c d Particle Size & Zeta Potential (Protocol 2A) c->d e Morphology (SEM) (Protocol 2B) d->e f Drug Loading & Encapsulation (Protocol 2C) e->f g Drug Release Kinetics (Protocol 3) f->g h Cytotoxicity Studies (Protocol 4) g->h

References

Application Notes and Protocols for Experimental Dosage of Quinine in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, is a well-established antimalarial agent.[1] Its application in in vivo research extends beyond malaria to encompass studies in oncology, immunology, and toxicology. The precise mechanism of action of quinine is not fully resolved, but its primary antimalarial effect is attributed to the inhibition of hemozoin biocrystallization in the malaria parasite, leading to an accumulation of toxic heme.[1][2] Additionally, quinine has been shown to modulate key cellular signaling pathways, including inhibiting AKT signaling and potassium channels, and suppressing the production of pro-inflammatory cytokines.[3][4]

These application notes provide a detailed overview of experimental dosages, protocols, and mechanisms of action for the use of quinine in a research setting, intended for researchers, scientists, and drug development professionals.

Application Notes

Antimalarial Research

Quinine is highly effective against the schizont form of Plasmodium falciparum but has limited activity against sporozoite or pre-erythrocytic forms. Its primary mechanism involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Quinine is believed to bind to heme, preventing its conversion into the inert hemozoin crystal, which results in oxidative damage and parasite death. It may also inhibit the parasite's nucleic acid and protein synthesis. Due to this mechanism, it remains a critical compound for studying malaria pathogenesis and drug resistance.

Oncology Research

Recent studies have highlighted the potential of quinine as an anti-proliferative agent. Quinine has been shown to inhibit the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-AKT signaling pathway. TRAF6, an E3 ubiquitin ligase, activates AKT, a key kinase in cell survival and proliferation pathways. By inhibiting the interaction between TRAF6 and AKT, quinine prevents AKT phosphorylation, thereby suppressing tumor cell proliferation and inducing apoptosis. This makes it a valuable tool for investigating novel anti-cancer therapies targeting the AKT pathway.

Anti-inflammatory and Immunomodulatory Research

Quinine exhibits significant immunomodulatory properties by inhibiting the production of pro-inflammatory cytokines. It can suppress the release of Tumor Necrosis Factor-alpha (TNF-α), as well as interleukins such as IL-1, IL-2, and IL-6. This effect is achieved by blocking gene expression at the transcription level. These anti-inflammatory effects are being explored for their therapeutic potential in conditions characterized by a "cytokine storm," where excessive inflammation contributes to pathology.

Toxicology Research

While therapeutically useful, quinine has a narrow therapeutic index, and toxicity is a significant consideration. In animal models, chronic administration has been associated with liver parenchymal changes. Studies in rats indicated no teratogenic or ototoxic effects at doses up to 200 mg/kg. However, other studies have reported brain and inner ear abnormalities in rabbits and guinea pigs at much lower doses. A common group of symptoms related to quinine toxicity is known as cinchonism, which includes headache, tinnitus, and blurred vision.

Data Presentation: Quinine Dosages for In Vivo Research

The following tables summarize quantitative data on experimental dosages of quinine from various preclinical studies.

Table 1: Summary of In Vivo Antimalarial Dosages of Quinine

Animal Model Plasmodium Species Dosage Route of Administration Key Findings Reference(s)
Mouse P. falciparum 73 mg/kg, three times a day (219 mg/kg/day) for 5 days Oral (gastric cannula) Effective parasite clearance.
Mouse P. berghei 20 mg/kg (day 1), then 10 mg/kg/day (days 2-4) Not specified Investigated antimalarial effects and testicular toxicity.
Rat (Wistar) P. berghei 25 mg/kg (single dose) Intravenous Used to evaluate pharmacokinetics of free vs. nanoencapsulated quinine.

| Rat (Wistar) | P. berghei | 105 mg/kg/day (free QN) vs. 75 mg/kg/day (nanoencapsulated QN) | Intravenous | Nanoencapsulation increased efficacy, allowing for a ~30% dose reduction for 100% survival. | |

Table 2: Summary of In Vivo Dosages for Other Research Applications

Animal Model Research Area Dosage Route of Administration Key Findings Reference(s)
Mouse Behavioral Effects 0.1 - 0.5 mg/kg Intraperitoneal Low doses increased locomotor activity.
Mouse Behavioral Effects 0.5 - 25 mg/kg Intraperitoneal Dose-dependently reduced D-amphetamine-induced stereotyped circling.
Rat Chronic Toxicity ~100 mg/kg/day (0.1% in drinking water) for 15 months Oral (drinking water) High mortality and liver parenchymal changes were observed.

| Rat | Ototoxicity Study | Up to 200 mg/kg | Not specified | No interference with auditory function was detected. | |

Table 3: Summary of Quinine Toxicity Data in Animal Models

Animal Model Dosage Route of Administration Observed Toxicity Reference(s)
Mouse 850–950 mg/kg Subcutaneous Lethal Dose (LD)
Rat ~100 mg/kg/day for 15 months Oral (drinking water) Liver toxicity, including fibrosis and Kupffer cell lipid accumulation; high mortality.
Rabbit 1.6 - 3 mg/kg/day Oral Brain and/or inner ear abnormalities.

| Guinea Pig | 40 mg/kg/day | Oral | Brain and/or inner ear abnormalities. | |

Experimental Protocols

Protocol 1: Oral Administration in Mice for Antimalarial Efficacy

This protocol is adapted from studies evaluating the efficacy of quinine against Plasmodium falciparum in immunocompromised mice.

  • Animal Model: Immunocompromised mice (e.g., NOD-scid IL-2Rγnull) engrafted with human erythrocytes.

  • Parasite Inoculation: Mice are inoculated intravenously with P. falciparum-infected human red blood cells. Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Drug Preparation: Prepare a homogenous suspension of quinine sulfate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage and Administration:

    • Administer a dose of 73 mg/kg three times per day (totaling 219 mg/kg/day).

    • Use an oral gavage needle (gastric cannula) for precise delivery into the stomach.

    • Continue treatment for a duration of 5 days.

  • Monitoring and Endpoints:

    • Monitor parasitemia daily throughout the treatment period and for several days post-treatment.

    • Key parameters for efficacy include the parasite clearance time and the parasite reduction rate after 48 hours of treatment.

    • Monitor the overall health of the animals, including weight and activity levels.

Protocol 2: Intravenous Infusion in Rats for Pharmacokinetic Studies

This protocol outlines a general method for the safe intravenous administration of quinine, synthesized from guidelines for severe malaria treatment and preclinical studies.

  • Animal Model: Wistar or Sprague-Dawley rats fitted with a catheter in the jugular or femoral vein.

  • Drug Preparation:

    • Use a soluble salt of quinine, such as quinine dihydrochloride.

    • Dilute the required dose in an appropriate infusion fluid, such as 5% Glucose or 0.9% Sodium Chloride. The final concentration should be suitable for slow infusion.

  • Dosage and Administration:

    • Administer the desired dose (e.g., 25 mg/kg for a pharmacokinetic study) via a rate-controlled infusion pump.

    • CRITICAL: The infusion must be slow to prevent lethal hypotension and cardiotoxicity. The rate should not exceed 5 mg salt/kg/hour. For a 4-hour infusion, this would correspond to a total dose of 20 mg/kg.

  • Monitoring and Endpoints:

    • During infusion, monitor vital signs such as heart rate and blood pressure if possible.

    • For pharmacokinetic analysis, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-infusion.

    • Process blood samples to separate plasma for subsequent analysis of quinine concentration using methods like HPLC.

Protocol 3: Chronic Oral Dosing in Rats for Toxicity Assessment

This protocol is based on a long-term toxicity study in rats.

  • Animal Model: Male Leeds strain rats (or other standard strain).

  • Drug Preparation: Prepare a 0.1% solution of quinine sulphate in the animals' drinking water.

  • Dosage and Administration:

    • Provide the quinine-containing water ad libitum as the sole source of drinking water.

    • The estimated daily dose is approximately 100 mg/kg/day, but this should be confirmed by measuring daily water consumption and animal weight.

    • The duration of the study can range from 13 weeks to 15 months.

  • Monitoring and Endpoints:

    • Monitor animal health daily, recording mortality, clinical signs of toxicity, and body weight.

    • At the end of the study, perform a complete necropsy.

    • Collect organs, particularly the liver, for histopathological examination to assess for tissue damage, fibrosis, and other cellular changes.

Mandatory Visualizations

Antimalarial_Mechanism cluster_parasite Malaria Parasite (Food Vacuole) Hemoglobin Hemoglobin (from Host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biocrystallization (Heme Polymerase) Accumulation Toxic Heme Accumulation Heme->Accumulation Death Parasite Death Quinine Quinine Quinine->Heme Inhibits Polymerase Accumulation->Death

Caption: Quinine's antimalarial mechanism of action.

AKT_Inhibition_Pathway cluster_cell Tumor Cell TRAF6 TRAF6 AKT AKT TRAF6->AKT Ubiquitylation & Activation pAKT Phosphorylated AKT (Active) AKT->pAKT Phosphorylation Survival Cell Proliferation & Survival pAKT->Survival Apoptosis Apoptosis pAKT->Apoptosis Quinine Quinine Quinine->TRAF6 Inhibits Interaction

Caption: Quinine inhibits the pro-survival TRAF6-AKT pathway.

Experimental_Workflow start Animal Model Selection & Acclimation infection Inoculation with Pathogen/Tumor Cells start->infection grouping Randomization into Control & Treatment Groups infection->grouping treatment Quinine Administration (Specified Dose & Route) grouping->treatment Treatment Group control Vehicle Control Administration grouping->control Control Group monitoring Daily Monitoring (Health, Weight, Parasitemia) treatment->monitoring control->monitoring endpoint Data Collection at Pre-defined Endpoint(s) monitoring->endpoint analysis Statistical Analysis & Interpretation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for an in vivo efficacy study.

References

Preparation of Quinine Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

This document provides detailed protocols for the preparation of quinine stock solutions for various laboratory applications, including fluorescence spectroscopy and drug development research. It outlines procedures for dissolving quinine and its common salt, quinine sulfate, and provides guidance on solvent selection and solution stability. Quantitative data are summarized in tables for easy reference.

Introduction

Quinine, a natural alkaloid derived from the bark of the Cinchona tree, is a widely used compound in various scientific disciplines.[1][2] It serves as a fundamental tool in fluorescence spectroscopy due to its high quantum yield and sensitivity to the local environment.[3] In the pharmaceutical industry, it is a well-known antimalarial drug and is used in the study of drug metabolism and transport.[4] Accurate and reproducible experimental results rely on the correct preparation and handling of quinine stock solutions. This application note provides standardized protocols to ensure the quality and consistency of prepared solutions.

Materials and Reagents

  • Quinine (or Quinine Sulfate Dihydrate)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ethanol, reagent grade

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Amber glass bottles for storage

Quantitative Data Summary

The following tables provide essential quantitative data for the preparation of quinine stock solutions.

Table 1: Physicochemical Properties of Quinine and Quinine Sulfate

PropertyQuinineQuinine Sulfate Dihydrate
Molecular Formula C₂₀H₂₄N₂O₂[1](C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Molar Mass 324.42 g/mol 782.94 g/mol
pKa pKa1: 5.07, pKa2: 9.7-
Appearance White crystalline powderFine, needle-like white crystals

Table 2: Solubility of Quinine and Quinine Sulfate

SolventQuinine SolubilityQuinine Sulfate Solubility
Water 500 mg/L at 15°CSlightly soluble
Ethanol 1 g in 0.8 mLSlightly soluble at 25°C, soluble at 80°C
Chloroform 1 g in 1.2 mLSlightly soluble
DMSO ~30 mg/mLNot readily available
0.1 N Sulfuric Acid Soluble (forms salt)Freely soluble

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Quinine Stock Solution in Acidified Water

This protocol is suitable for preparing a stock solution for fluorescence spectroscopy. The use of sulfuric acid ensures the complete dissolution of quinine by forming the more soluble sulfate salt and enhances its fluorescence.

  • Weighing: Accurately weigh 100.0 mg of quinine (or 120.7 mg of quinine sulfate dihydrate).

  • Initial Dissolution: Transfer the weighed powder to a 100 mL volumetric flask.

  • Acidification: Add approximately 50 mL of deionized water to the flask, followed by the slow addition of 5 mL of 1 M sulfuric acid.

  • Dissolving: Swirl the flask gently or use a magnetic stirrer until the powder is completely dissolved.

  • Final Volume: Once dissolved, bring the solution to the final volume of 100 mL with deionized water.

  • Storage: Transfer the solution to a clean, amber glass bottle to protect it from light. Store at 4°C for short-term storage.

Protocol 2: Preparation of a 10 mg/mL Quinine Stock Solution in an Organic Solvent

This protocol is suitable for applications where an organic solvent is required, such as in certain drug development assays.

  • Weighing: Accurately weigh 100.0 mg of quinine.

  • Dissolution: Transfer the powder to a suitable container and add 10 mL of the chosen organic solvent (e.g., ethanol or DMSO). Quinine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.

  • Mixing: Use a vortex mixer or sonicator to ensure complete dissolution.

  • Storage: Store the solution in a tightly sealed container at -20°C for long-term stability.

Stability and Storage

Quinine solutions are sensitive to light and should be stored in amber glass bottles or protected from light. Acidified aqueous solutions are relatively stable, especially when stored at low temperatures (4°C). For long-term storage, aliquoting and freezing at -20°C is recommended, particularly for solutions in organic solvents. Repeated freeze-thaw cycles should be avoided. Quinine can darken upon exposure to light and air over time.

Visualization of Protocols

The following diagrams illustrate the experimental workflow for preparing quinine stock solutions and a decision-making process for solvent selection.

G cluster_workflow Experimental Workflow: Quinine Stock Solution start Start weigh Weigh Quinine / Quinine Sulfate start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (e.g., H2O + H2SO4) transfer->add_solvent dissolve Dissolve Completely (Stir/Sonicate) add_solvent->dissolve final_volume Adjust to Final Volume dissolve->final_volume store Store in Amber Bottle at 4°C final_volume->store end End store->end

Caption: Workflow for preparing a quinine stock solution.

G cluster_decision Solvent Selection for Quinine app Intended Application? fluorescence Fluorescence Spectroscopy app->fluorescence Fluorescence bioassay Biological Assay app->bioassay Other acidified_water Use Acidified Water (e.g., 0.05 M H2SO4) fluorescence->acidified_water organic_solvent Consider Organic Solvent (e.g., DMSO, Ethanol) bioassay->organic_solvent proceed Proceed with Preparation acidified_water->proceed solubility_check Check Solubility & Compatibility organic_solvent->solubility_check solubility_check->proceed Compatible

Caption: Decision-making for solvent selection.

References

Application Notes and Protocols: Assessing Quinine's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, a natural alkaloid historically used for its antimalarial properties, has demonstrated potential as an anticancer agent.[1][2][3] It exhibits antiproliferative and pro-apoptotic effects in various tumor cell lines, including HeLa, A549, and breast cancer cells.[1][4] The mechanism of action involves the inhibition of signaling pathways crucial for cell survival and proliferation, such as the AKT pathway, and the modulation of apoptosis-regulating proteins like Bcl-2 and BAX.

These application notes provide detailed protocols for assessing the cytotoxic and antiproliferative effects of quinine on cultured cells. The primary methods covered are the MTT assay, for measuring metabolic activity as an indicator of cell viability, and the Trypan Blue exclusion assay, for direct counting of viable and non-viable cells. Additionally, this document outlines the signaling pathway of quinine-induced apoptosis and provides a comprehensive experimental workflow.

Data Presentation

Table 1: Summary of Quinine's Effect on Cell Viability

Cell LineAssayParameterValueReference
HeLaMTTInhibition Rate (500 µM, 72h)82.53%
A549MTTInhibition Rate (500 µM, 72h)Not specified
HeLaApoptosis AssayEarly Apoptotic Cells (200 µM)49.83%
A549Apoptosis AssayNot specifiedNot specified
Calu-3SARS-CoV-2 Infection AssayIC50~25 µM
Various Cell LinesSARS-CoV-2 Infection AssayIC503.7 - 50 µM
KB (laryngeal carcinoma)MTTIC50 (24h)125.23 µM/mL
KB (laryngeal carcinoma)MTTIC50 (48h)117.81 µM/mL
HEp-2 (laryngeal carcinoma)MTTIC50 (24h)147.58 µM/mL

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • Quinine stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90% using the Trypan Blue exclusion assay.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for blank controls (medium only).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Quinine Treatment:

    • Prepare serial dilutions of quinine in a complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various quinine concentrations. Include a vehicle control (medium with the same concentration of the solvent used for quinine).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 1-5 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 560-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each quinine concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. quinine concentration) to determine the IC50 value (the concentration of quinine that inhibits 50% of cell growth).

Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer with a coverslip

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Preparation:

    • Collect a sample of the cell suspension from your culture (control and quinine-treated).

    • If the cells are in a serum-containing medium, it is recommended to centrifuge the cells and resuspend them in serum-free medium or PBS, as serum proteins can interfere with the dye.

  • Staining:

    • In a microcentrifuge tube, mix a known volume of cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.

    • Gently mix and allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.

  • Cell Counting:

    • Clean the hemocytometer and place the coverslip over the counting chamber.

    • Load 10 µL of the cell-trypan blue mixture into the hemocytometer chamber.

    • Place the hemocytometer on the microscope stage.

  • Microscopic Examination:

    • Under low magnification, count the number of viable (clear, unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculations:

    • Percentage of Viable Cells:

      • % Viability = (Number of viable cells / Total number of cells) x 100

    • Total Cell Concentration:

      • Total cells/mL = (Total cell count in 4 squares / 4) x Dilution factor x 10⁴

      • The dilution factor in this protocol is 2 (due to the 1:1 mix with Trypan Blue).

Signaling Pathways and Experimental Workflows

Quinine-Induced Apoptosis Signaling Pathway

Quinine has been shown to induce apoptosis in cancer cells through the intrinsic pathway. It inhibits the TRAF6-AKT signaling axis, leading to a decrease in the phosphorylation and activation of AKT. This, in turn, downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein BAX. The increased BAX/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.

Quinine_Apoptosis_Pathway Quinine Quinine TRAF6 TRAF6 Quinine->TRAF6 Inhibits AKT AKT TRAF6->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Upregulates BAX BAX (Pro-apoptotic) pAKT->BAX Downregulates Mitochondria Mitochondria Bcl2->Mitochondria BAX->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Quinine-induced apoptosis pathway.

Experimental Workflow for Assessing Quinine's Effect on Cell Viability

The following diagram illustrates a typical workflow for investigating the impact of quinine on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Viability Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) QuininePrep 2. Quinine Stock Preparation & Dilution CellSeeding 3. Cell Seeding (96-well plate) Treatment 4. Quinine Treatment (Dose-response & time-course) CellSeeding->Treatment MTT 5a. MTT Assay Treatment->MTT TrypanBlue 5b. Trypan Blue Assay Treatment->TrypanBlue DataCollection 6. Data Collection (Absorbance/Cell Counts) MTT->DataCollection TrypanBlue->DataCollection Analysis 7. IC50 Calculation & Statistical Analysis DataCollection->Analysis Conclusion 8. Conclusion Analysis->Conclusion

Caption: Experimental workflow for cell viability assessment.

References

Application Notes and Protocols for the Synthesis of Novel Quinine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for synthesizing novel quinine analogues, with a focus on strategies to overcome drug resistance in malaria. The following sections detail established and innovative synthetic protocols, present key performance data for novel analogues, and visualize the experimental workflows.

Introduction

Quinine, a natural alkaloid extracted from the cinchona plant, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its quinoline core is a vital scaffold in the development of synthetic antimalarial drugs like chloroquine and mefloquine.[1][3] However, the emergence of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, necessitates the continuous development of new and effective quinine analogues.[1] This document outlines several synthetic strategies aimed at modifying the quinine scaffold to enhance its antimalarial activity and circumvent resistance mechanisms.

Synthetic Strategies for Novel Quinine Analogues

The synthesis of quinine analogues can be broadly categorized into two approaches: the total synthesis of the quinoline core and the modification of the existing quinine molecule.

Total Synthesis of the Quinoline Scaffold

Several classical and modern methods exist for the construction of the fundamental quinoline ring system. These methods offer the flexibility to introduce a wide variety of substituents.

Classical Named Reactions:

  • Skraup-Doebner-von Miller Synthesis: This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, generated in situ from glycerol or other precursors, in the presence of an acid and an oxidizing agent.

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone. Microwave-assisted Friedländer synthesis using a reusable solid acid catalyst like Nafion NR50 has been shown to be an environmentally friendly approach.

  • Pfitzinger Reaction: This reaction utilizes an isatin with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids.

Modern Synthetic Approaches:

  • Transition-Metal Catalyzed Reactions: Catalysts based on rhodium, ruthenium, cobalt, copper, and silver have been employed for C-H bond activation and annulation reactions to construct the quinoline scaffold.

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times and improve yields for various quinoline synthesis protocols.

  • One-Pot Reactions: These strategies improve synthetic efficiency by combining multiple reaction steps without isolating intermediates, thus saving time and reducing chemical waste. A notable example is the efficient enantioselective total synthesis of (-)-quinine using an organocatalyst-mediated one-pot reaction, which resulted in a 14% yield over five one-pot operations.

Modification of the Quinine Scaffold

A more direct approach to generating novel analogues is the chemical modification of the natural quinine molecule. A key target for modification is the C3-vinyl group, which can be altered via Heck coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of C3-Aryl Quinine Analogues via Heck Reaction

This protocol describes the synthesis of novel quinine derivatives by modifying the vinyl group using the Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl halide.

Materials:

  • Quinine

  • Aryl bromide (e.g., bromobenzene, 4-bromonitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Toluene, dry

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Set up an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add quinine (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add the aryl bromide (2 equivalents) and dry toluene (to achieve a 0.25 M concentration of quinine) to the reaction mixture via syringe.

  • Finally, add triethylamine (2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired quinine analogue.

Note: The purification of quinine derivatives can be challenging due to the similar retention factors of the product and starting material, as well as potential side products. Careful optimization of the chromatography system is often necessary.

Data Presentation

The following tables summarize the in vitro antimalarial activity of novel quinoline and quinine derivatives against Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of Novel Quinoline Derivatives

CompoundIC₅₀ (μg/mL) against P. falciparumActivity Classification
4b 0.46Active
4g 0.30Active
4i 0.014Highly Active
12 0.46Active
Chloroquine (Reference) 0.49Active
4a, 4c, 4f, 4h, 4j, 6a, 7a,b, 8a,b, 10, 11 0.5 - 5.0Moderately Active
Other Compounds> 5.0Inactive

Activity Classification: IC₅₀ < 0.5 µg/mL is considered active; 0.5 µg/mL ≤ IC₅₀ ≤ 5 µg/mL is moderately active; IC₅₀ > 5 µg/mL is inactive.

Table 2: In Vitro Antimalarial Activity of "Endochin-Like Quinolones" (EQL)

CompoundDescriptionResistance against Atovaquone-Resistant Strain (Fold-Increase in IC₅₀)
Endochin (11) 3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone5.4
Haloalkyl derivatives EQLs with haloalkyl substitutionsShow potent antimalarial activity without significant cross-resistance to current clinical agents.

This table highlights that "endochin-like quinolones" represent a promising subclass of quinolones with potent antimalarial activity.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of novel quinine analogues and a conceptual representation of structure-activity relationship (SAR) studies.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Starting Materials (Quinine, Aryl Halide) reaction Heck Coupling Reaction (Pd(OAc)₂, PPh₃, TEA, Toluene) start->reaction Reactants purification Purification (Column Chromatography) reaction->purification Crude Product product Novel Quinine Analogue purification->product Pure Product characterization Structural Characterization (NMR, Mass Spectrometry) product->characterization bioassay Biological Evaluation (In vitro antiplasmodial assay) characterization->bioassay data Data Analysis (IC₅₀ Determination) bioassay->data

Caption: Experimental workflow for synthesis and evaluation of novel quinine analogues.

logical_relationship quinine Quinine Scaffold modification Chemical Modification (e.g., Heck Reaction) quinine->modification analogues Library of Novel Analogues modification->analogues sar Structure-Activity Relationship (SAR) Study analogues->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Logical flow of a drug discovery program for quinine analogues.

References

Quinine as a Chiral Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a naturally occurring cinchona alkaloid, and its derivatives have emerged as powerful chiral organocatalysts in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling the stereoselective formation of a wide range of valuable chiral molecules. This document provides detailed application notes and experimental protocols for the use of quinine-based catalysts in several key organic transformations, offering insights for researchers in organic synthesis and drug development.

The catalytic activity of quinine and its derivatives often stems from the bifunctional nature of the molecule. The tertiary amine of the quinuclidine core can act as a Brønsted base to activate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate the electrophile. Furthermore, modification of the C9 hydroxyl group with moieties such as thiourea or squaramide enhances this dual activation, leading to highly efficient and stereoselective reactions.[1][2]

I. Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Quinine-based catalysts have proven highly effective in rendering this reaction enantioselective, particularly in the addition of 1,3-dicarbonyl compounds and nitroalkanes to α,β-unsaturated systems.

A. Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

Quinine and its derivatives can catalyze the addition of 1,3-dicarbonyl compounds to nitroalkenes to produce chiral γ-nitrocarbonyl compounds, which are versatile synthetic intermediates. Bifunctional catalysts, such as those incorporating a thiourea or squaramide moiety, are particularly effective.[3]

General Reaction Scheme:

reagents R1-CO-CH2-CO-R2 + R3-CH=CH-NO2 catalyst Quinine Derivative (e.g., thiourea, squaramide) reagents->catalyst Solvent, Temp. product R1-CO-CH(R3-CH2-CH-NO2)-CO-R2 catalyst->product

Figure 1: General workflow for the quinine-catalyzed Michael addition.

Quantitative Data Summary:

EntryR1R2R3CatalystSolventTime (h)Yield (%)ee (%)Ref.
1OEtOEtC6H5Quinine-ThioureaToluene249592[4]
2MeMeC6H5Quinine-SquaramideCH2Cl2129895[3]
3OEtOEt4-Cl-C6H4Quinine-ThioureaToluene369290
4MeMe4-MeO-C6H4Quinine-SquaramideCH2Cl2189697
5PhMeC6H5Quinine-ThioureaTHF488588

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

  • To a stirred solution of trans-β-nitrostyrene (0.1 mmol) and quinine-thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add diethyl malonate (0.12 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

II. Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a powerful tool for the synthesis of β-nitroamines, which are precursors to valuable 1,2-diamines. Quinine-derived thiourea and squaramide catalysts have been successfully employed in the enantioselective aza-Henry reaction of N-protected imines with nitroalkanes.

Proposed Catalytic Cycle:

Catalyst Quinine-Thiourea Activated_Nitroalkane Activated Nitroalkane Catalyst->Activated_Nitroalkane Deprotonation (Quinuclidine base) Nitroalkane R2-CH2-NO2 Imine R1-CH=N-P Activated_Imine Activated Imine Imine->Activated_Imine H-bonding (Thiourea) Transition_State Ternary Transition State Activated_Nitroalkane->Transition_State Activated_Imine->Transition_State Product β-Nitroamine Transition_State->Product C-C bond formation Regenerated_Catalyst Quinine-Thiourea Product->Regenerated_Catalyst Product release Regenerated_Catalyst->Catalyst

Figure 2: Proposed catalytic cycle for the aza-Henry reaction.

Quantitative Data Summary:

EntryImine (R1)Nitroalkane (R2)CatalystSolventTemp (°C)Yield (%)ee (%)drRef.
1C6H5HQuinine-ThioureaToluene-209496-
24-Br-C6H4HQuinine-ThioureaToluene-209195-
32-NaphthylHQuinine-ThioureaToluene-209597-
4C6H5CH3Hydroquinine-ThioureaCH2Cl2-40859295:5
54-CF3-C6H4CH3Hydroquinine-ThioureaCH2Cl2-40889496:4

Experimental Protocol: Asymmetric Aza-Henry Reaction of N-Boc-benzaldimine with Nitromethane

  • To a solution of N-Boc-benzaldimine (0.1 mmol) in toluene (1.0 mL) at -20 °C, add the quinine-thiourea catalyst (0.005 mmol, 5 mol%).

  • Stir the mixture for 10 minutes, then add nitromethane (0.5 mmol).

  • Continue stirring at -20 °C for 48 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

  • Determine the enantiomeric excess by chiral HPLC analysis.

III. Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of indoles with electron-deficient alkenes is a valuable method for synthesizing chiral 3-substituted indole derivatives, which are common motifs in pharmaceuticals. Quinine-squaramide catalysts have demonstrated excellent performance in this transformation.

Logical Relationship of Catalyst Activation:

Catalyst Quinine-Squaramide Dual_Activation Dual Activation Catalyst->Dual_Activation Indole Indole Indole->Dual_Activation H-bonding (Squaramide NH) Nitroalkene Nitroalkene Nitroalkene->Dual_Activation Protonation (Quinuclidine N) Stereoselective_Addition Stereoselective C-C Bond Formation Dual_Activation->Stereoselective_Addition Product Chiral 3-Substituted Indole Stereoselective_Addition->Product

Figure 3: Dual activation by a quinine-squaramide catalyst.

Quantitative Data Summary:

EntryIndoleNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Ref.
1Indoletrans-β-Nitrostyrene2CH2Cl22480>99
25-MeO-Indoletrans-β-Nitrostyrene2CH2Cl2247599
3Indole4-Cl-β-Nitrostyrene2CH2Cl24878>99
4Indole4-MeO-β-Nitrostyrene2CH2Cl21282>99
52-Me-Indoletrans-β-Nitrostyrene5Toluene726595

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

  • To a vial charged with quinine-squaramide catalyst (0.002 mmol, 2 mol%) and indole (0.2 mmol), add CH2Cl2 (0.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene (0.1 mmol) to the solution.

  • Stir the reaction at room temperature for 24 hours.

  • Directly load the reaction mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

IV. Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. Quinine-derived primary amine catalysts have been shown to effectively catalyze the asymmetric aldol reaction of ketones with isatins, yielding valuable 3-substituted 3-hydroxy-2-oxindoles.

Quantitative Data Summary:

EntryIsatinKetoneCatalystAdditiveSolventYield (%)ee (%)Ref.
1IsatinAcetoneQuinine-derived primary amineAcetic AcidTHF8590
2N-Me-IsatinAcetoneQuinine-derived primary amineAcetic AcidTHF8892
35-Br-IsatinAcetoneQuinine-derived primary amineAcetic AcidTHF8288
4IsatinCyclohexanoneQuinine-derived primary amineBenzoic AcidDioxane9095
5N-Bn-IsatinCyclohexanoneQuinine-derived primary amineBenzoic AcidDioxane9296

Experimental Protocol: Asymmetric Aldol Reaction of Isatin with Acetone

  • To a solution of isatin (0.2 mmol) and quinine-derived primary amine catalyst (0.02 mmol, 10 mol%) in THF (1.0 mL), add acetic acid (0.02 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetone (1.0 mmol, 5 equivalents).

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

  • Analyze the enantiomeric excess using chiral HPLC.

V. Asymmetric Strecker Reaction

The Strecker reaction provides a straightforward route to α-aminonitriles, which are precursors to α-amino acids. Quinine and its derivatives have been utilized as catalysts for the enantioselective addition of cyanide sources to imines.

Quantitative Data Summary:

EntryImineCyanide SourceCatalystSolventTemp (°C)Yield (%)ee (%)Ref.
1N-Benzhydryl-benzaldimineHCNAmido-thiourea (quinine-derived)Toluene-759598
2N-Benzhydryl-isobutyraldimineHCNAmido-thiourea (quinine-derived)Toluene-759193
3N-Boc-benzaldimineTMSCN/MeOHQuinineCH2Cl2-608885
4N-Ts-benzaldimineKCNChiral 1,2,3-triazolium ion (quinine-derived)MTBE259290
5N-Benzhydryl-cinnamaldimineHCNAmido-thiourea (quinine-derived)Toluene-758996

Experimental Protocol: Asymmetric Strecker Reaction of N-Benzhydryl-benzaldimine

  • To a solution of N-benzhydryl-benzaldimine (0.5 mmol) and the amido-thiourea catalyst derived from quinine (0.02 mmol, 4 mol%) in toluene (2.5 mL) at -75 °C, add a solution of hydrogen cyanide in toluene (0.65 mmol).

  • Stir the reaction mixture at -75 °C for 15 hours.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Caution: Hydrogen cyanide is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Conclusion

Quinine and its derivatives are versatile and powerful chiral organocatalysts for a variety of important asymmetric transformations. The modularity of the quinine scaffold allows for fine-tuning of the catalyst structure to achieve high enantioselectivities and yields for a broad range of substrates. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of complex chiral molecules for applications in drug discovery and development.

References

Protocol for Studying Quinine's Interaction with DNA: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed experimental protocols for investigating the interaction between the antimalarial drug quinine and deoxyribonucleic acid (DNA). The methodologies outlined herein are essential for researchers in drug discovery and molecular biology seeking to characterize the binding mechanism, affinity, and functional consequences of this interaction. The protocols cover a range of biophysical techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements, complemented by computational approaches like molecular docking. Furthermore, this guide addresses the potential impact of quinine on cellular signaling pathways.

Introduction

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its therapeutic action is believed to involve multiple mechanisms, including interference with the parasite's detoxification of heme and potential interactions with its DNA. Understanding the specifics of how quinine binds to DNA is crucial for elucidating its mechanism of action, as well as for the development of new therapeutic agents that target nucleic acids. The interaction is thought to be a combination of weak intercalation of the quinoline ring into the DNA base pairs and electrostatic interactions between the protonated drug and the negatively charged phosphate backbone of DNA.[1][2] This document details the experimental procedures to rigorously characterize these interactions.

Data Presentation

A summary of quantitative data from various studies on the interaction of quinine and its analogs with DNA is presented below. This allows for a comparative analysis of binding affinities and thermodynamic parameters.

ParameterValueMethodReference
Binding Constant (Ka) 5.2 x 105 M-1Raman Spectroscopy[1]
Binding Stoichiometry 1 Quinine : 25 Base PairsRaman Spectroscopy[1][2]
Gibbs Free Energy (ΔG) -11.7 to -11.9 kcal/molMolecular Dynamics
Dissociation Constant (Kd) (Chloroquine) 360 ± 20 µMIsothermal Titration Calorimetry
Enthalpy (ΔH) (Chloroquine) 21 ± 1 kcal/molIsothermal Titration Calorimetry
Entropy (-TΔS) (Chloroquine) -26 ± 1 kcal/molIsothermal Titration Calorimetry

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data acquisition.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between quinine and DNA. The binding of a small molecule to DNA can cause changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift of the maximum wavelength of absorption.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M-1cm-1).

    • Prepare a stock solution of quinine in the same buffer.

  • Titration:

    • Keep the concentration of quinine constant while varying the concentration of DNA.

    • In a quartz cuvette, place the quinine solution.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum (typically from 200 to 400 nm) after each addition of DNA.

    • Use the buffer solution as a blank.

  • Data Analysis:

    • Monitor the changes in the absorbance and the position of the maximum absorption peak of quinine.

    • The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions. The intrinsic fluorescence of quinine can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine binding parameters.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of quinine and ct-DNA in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Fluorescence Titration:

    • Place a fixed concentration of quinine solution in a quartz cuvette.

    • Successively add aliquots of the ct-DNA solution.

  • Data Acquisition:

    • Excite the quinine solution at its maximum excitation wavelength (around 350 nm) and record the emission spectrum (typically from 400 to 600 nm).

    • Record the fluorescence spectrum after each addition of DNA.

  • Data Analysis:

    • Analyze the quenching of quinine fluorescence using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • The binding constant (Kb) and the number of binding sites (n) can be calculated from the fluorescence quenching data using the modified Stern-Volmer equation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for investigating conformational changes in DNA upon ligand binding. The B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation or groove binding of a ligand can induce significant changes in this spectrum.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of ct-DNA and quinine in a suitable buffer (e.g., phosphate buffer).

  • CD Spectra Acquisition:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette.

    • Add increasing concentrations of quinine to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis:

    • Analyze the changes in the CD spectrum of DNA in the presence of quinine.

    • Significant changes in the intensity and position of the bands can indicate the binding mode (intercalation vs. groove binding) and conformational changes in the DNA.

Viscosity Measurement

Viscosity measurements provide strong evidence for the mode of binding of a small molecule to DNA. Intercalation, which lengthens the DNA helix, causes a significant increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions have a much smaller effect on viscosity.

Protocol:

  • Preparation of Solutions:

    • Prepare a solution of ct-DNA of a specific concentration in the chosen buffer.

    • Prepare a stock solution of quinine.

  • Viscosity Measurement:

    • Measure the flow time of the DNA solution using an Ubbelohde viscometer maintained at a constant temperature.

    • Add aliquots of the quinine stock solution to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution in the presence and absence of quinine, respectively.

    • Plot (η/η₀)1/3 versus the ratio of the concentration of quinine to the concentration of DNA. A steep increase in relative viscosity is indicative of intercalation.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes.

Protocol:

  • Sample Preparation:

    • Prepare solutions of ct-DNA and quinine in the same buffer batch to minimize dilution heats.

    • Degas the solutions before the experiment.

  • ITC Experiment:

    • Load the DNA solution into the sample cell and the quinine solution into the injection syringe.

    • Perform a series of injections of the quinine solution into the DNA solution.

  • Data Acquisition and Analysis:

    • The heat change for each injection is measured.

    • The data are plotted as heat change per mole of injectant versus the molar ratio of quinine to DNA.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can provide insights into the binding mode and interactions at the atomic level.

Protocol:

  • Preparation of Structures:

    • Obtain the 3D structure of a DNA duplex from the Protein Data Bank (PDB).

    • Draw the 3D structure of quinine using a chemical drawing software and optimize its geometry.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide) to dock the quinine molecule to the DNA structure.

    • Define the binding site on the DNA (e.g., the entire DNA molecule to allow for both intercalation and groove binding).

  • Analysis of Results:

    • Analyze the different binding poses of quinine to DNA.

    • Identify the most favorable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, π-stacking) between quinine and DNA.

Visualization of Workflows and Pathways

Experimental Workflow for Quinine-DNA Interaction Studies

G cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation prep_dna Prepare ct-DNA Solution uv_vis UV-Vis Spectroscopy prep_dna->uv_vis fluorescence Fluorescence Spectroscopy prep_dna->fluorescence cd Circular Dichroism prep_dna->cd viscosity Viscosity Measurement prep_dna->viscosity itc Isothermal Titration Calorimetry prep_dna->itc prep_quinine Prepare Quinine Solution prep_quinine->uv_vis prep_quinine->fluorescence prep_quinine->cd prep_quinine->viscosity prep_quinine->itc binding_params Binding Parameters (Ka, Kd, n) uv_vis->binding_params fluorescence->binding_params conf_changes Conformational Changes cd->conf_changes binding_mode Binding Mode (Intercalation/Groove) viscosity->binding_mode thermo_params Thermodynamic Profile (ΔG, ΔH, ΔS) itc->thermo_params docking Molecular Docking docking->binding_mode conclusion conclusion binding_params->conclusion Overall Conclusion on Quinine-DNA Interaction thermo_params->conclusion Overall Conclusion on Quinine-DNA Interaction conf_changes->conclusion Overall Conclusion on Quinine-DNA Interaction binding_mode->conclusion Overall Conclusion on Quinine-DNA Interaction

Caption: Experimental workflow for characterizing quinine-DNA interaction.

Postulated Signaling Pathway Inhibition by Quinine

Quinine has been shown to potentially inhibit the TRAF6-AKT signaling pathway, which is involved in cell survival and proliferation. This inhibition may contribute to its antiproliferative effects observed in some cancer cell lines.

G cluster_pathway TRAF6-AKT Signaling Pathway TRAF6 TRAF6 AKT AKT TRAF6->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Quinine Quinine Quinine->TRAF6 Inhibits

Caption: Inhibition of the TRAF6-AKT signaling pathway by quinine.

References

Application Notes and Protocols: Quinine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a naturally fluorescent alkaloid historically used for its antimalarial properties, has found a range of applications in fluorescence microscopy. Its intrinsic fluorescence, environmental sensitivity, and role as a well-characterized standard make it a versatile tool in cellular imaging and quantitative microscopy. These application notes provide an overview of the key uses of quinine in fluorescence microscopy, complete with detailed experimental protocols and quantitative data to guide researchers in their work.

Key Applications

  • Fluorescence Standard: Quinine sulfate is a widely recognized standard for calibrating fluorescence intensity and determining the quantum yield of other fluorophores. Its well-defined excitation and emission spectra, along with its relatively high and stable quantum yield in acidic solutions, make it an excellent reference material. It is also used as a standard in fluorescence lifetime imaging microscopy (FLIM).

  • Cellular Imaging and Drug Localization: The intrinsic blue fluorescence of quinine can be exploited to visualize its uptake and subcellular localization within cells, providing insights into its mechanism of action and drug distribution. This is particularly valuable in malaria research, where the accumulation of quinine in the food vacuole of the Plasmodium falciparum parasite can be directly observed.

  • Environmental Sensing: The fluorescence of quinine is sensitive to its local microenvironment. This property can be harnessed to probe intracellular parameters. For instance, the quenching of quinine's fluorescence by chloride ions suggests its potential as a ratiometric sensor for intracellular chloride concentration. Its fluorescence is also pH-dependent, offering possibilities for its use as a pH indicator in specific contexts.

  • Tracer in Cellular and Biological Studies: Quinine can be used as a fluorescent tracer in various biological systems. Its uptake and transport across cell membranes can be monitored, providing information on cellular permeability and transport mechanisms. Furthermore, its interaction with biomolecules like DNA can be studied using fluorescence techniques.

Quantitative Data

The following tables summarize the key photophysical properties of quinine, providing a quick reference for experimental design.

Table 1: Spectral Properties of Quinine Sulfate in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Reference
0.05 M H₂SO₄250, 3504500.55[1]
0.5 M H₂SO₄310~4500.546[2]
1 M H₂SO₄~320, 350481-[3]
0.1 M Perchloric Acid--0.60[4]
Cyclohexane~329Red-shifted vs. polar solvents-[3]
Acetone~329Red-shifted vs. polar solvents-
Methanol~329Red-shifted vs. polar solvents-

Table 2: Fluorescence Lifetime of Quinine Sulfate

ConcentrationSolventFluorescence Lifetime (τ)Decay CharacteristicsReference
10⁻³ MSulfuric AcidIncreases slightly with dilutionSingle-exponential
10⁻⁴ MSulfuric AcidIncreases slightly with dilutionSingle-exponential
10⁻⁵ MSulfuric AcidIncreases slightly with dilutionSingle-exponential

Experimental Protocols

Protocol 1: Preparation of Quinine Sulfate Standard Solutions

This protocol describes the preparation of a stock solution and working standards of quinine sulfate for use as a fluorescence standard.

Materials:

  • Quinine sulfate dihydrate (or quinine)

  • Sulfuric acid (H₂SO₄), 1 M

  • Distilled or deionized water

  • Volumetric flasks (1 L, 100 mL, 25 mL)

  • Pipettes

Procedure:

  • Prepare 0.05 M H₂SO₄: Add 5 mL of 1 M H₂SO₄ to a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Prepare a 100 ppm Quinine Stock Solution:

    • Accurately weigh 120.7 mg of quinine sulfate dihydrate or 100.0 mg of quinine.

    • Transfer the weighed solid to a 1 L volumetric flask.

    • Add approximately 50 mL of 1 M H₂SO₄ and swirl to dissolve.

    • Dilute to the mark with distilled water and mix thoroughly.

    • Note: Quinine solutions should be prepared fresh daily and protected from light.

  • Prepare Working Standards:

    • Prepare a series of dilutions from the stock solution using 0.05 M H₂SO₄ as the diluent. For example, to prepare a 1 ppm standard, dilute 1 mL of the 100 ppm stock solution to 100 mL with 0.05 M H₂SO₄.

    • Prepare a blank solution containing only the 0.05 M H₂SO₄ diluent.

Protocol 2: Visualization of Quinine Localization in Plasmodium falciparum

This protocol is adapted from studies visualizing the uptake of quinine in malaria parasites and can be modified for other cell types.

Materials:

  • P. falciparum infected red blood cells in culture

  • Quinine solution (concentration to be determined based on experimental goals, e.g., at its IC50 value)

  • Complete culture medium

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

  • Cell Culture and Treatment:

    • Culture P. falciparum infected red blood cells according to standard protocols.

    • Add quinine solution to the culture medium to the desired final concentration.

    • Incubate the cells for the desired period (e.g., 1 to 11 hours) to allow for quinine uptake.

  • Sample Preparation for Microscopy:

    • Take an aliquot of the cell suspension.

    • Create a thin smear of the blood on a microscope slide and allow it to air dry. Alternatively, for live-cell imaging, place a drop of the cell suspension on a slide and cover with a coverslip.

  • Fluorescence Microscopy:

    • Place the slide on the stage of a fluorescence microscope.

    • Use an excitation wavelength around 350 nm (e.g., using a DAPI filter cube) to excite the quinine.

    • Observe the blue fluorescence of quinine, which has an emission maximum around 450 nm.

    • Acquire images using a suitable camera. Differential Interference Contrast (DIC) or phase-contrast images can be acquired simultaneously to visualize the cell morphology and the location of hemozoin crystals in the parasite's food vacuole.

Protocol 3: Quinine as a Fluorescent Standard in Two-Photon Microscopy

This protocol outlines the use of quinine sulfate as a standard for two-photon excitation fluorescence microscopy.

Materials:

  • Quinine sulfate solution in 1 M H₂SO₄ (e.g., 10⁻⁵ M)

  • Microscope slide and 0.17 mm thick coverslip

  • Two-photon microscope with a tunable femtosecond laser

Procedure:

  • Sample Preparation:

    • Place a droplet of the quinine sulfate solution onto a microscope slide.

    • Cover the droplet with a coverslip.

  • Two-Photon Microscopy:

    • Set the excitation wavelength of the two-photon laser to approximately 800 nm.

    • Set the detector range to capture the emission of quinine, typically between 400-600 nm.

    • Acquire images or perform fluorescence lifetime measurements as required for instrument calibration or comparison with experimental samples.

Visualizations

Experimental Workflow for Quinine Localization in P. falciparum

G Workflow: Quinine Localization in P. falciparum cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_microscopy Fluorescence Microscopy cluster_analysis Data Analysis culture Culture P. falciparum infected RBCs treatment Add Quinine to Culture Medium culture->treatment incubation Incubate for Desired Time treatment->incubation smear Prepare Thin Smear or Live-Cell Mount incubation->smear excite Excite with UV Light (~350 nm) smear->excite detect Detect Blue Fluorescence (~450 nm) excite->detect image Acquire Fluorescence and DIC Images detect->image colocalization Analyze Colocalization with Hemozoin/Cellular Structures image->colocalization

Caption: Workflow for visualizing quinine localization in malaria parasites.

Principle of Quinine as a Chloride Sensor

G Principle: Quinine as a Chloride Sensor Quinine Quinine Fluorescence Blue Fluorescence (~450 nm) Quinine->Fluorescence High Intensity Quenching Fluorescence Quenching (Reduced Intensity) Quinine->Quenching Excitation UV Excitation (~350 nm) Excitation->Quinine Chloride Chloride Ions (Cl⁻) Chloride->Quenching Collisional Quenching Quenching->Fluorescence Low Intensity

Caption: Quinine's fluorescence is quenched by chloride ions.

Workflow for Using Quinine as a FLIM Standard

G Workflow: Quinine as a FLIM Standard cluster_prep Standard Preparation cluster_flim FLIM Measurement cluster_calib Calibration & Comparison prepare_solution Prepare Quinine Sulfate Standard Solution prepare_slide Mount on Microscope Slide prepare_solution->prepare_slide setup_microscope Set up FLIM System (e.g., Two-Photon) prepare_slide->setup_microscope acquire_data Acquire Fluorescence Lifetime Data setup_microscope->acquire_data analyze_lifetime Analyze Lifetime Data of Quinine Standard acquire_data->analyze_lifetime compare Compare with Known Lifetime Values analyze_lifetime->compare calibrate Calibrate Instrument or Validate Experimental Data compare->calibrate

Caption: Workflow for using quinine as a fluorescence lifetime standard.

References

Methodology for Assessing Quinine's Anti-Inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory properties of quinine. The methodologies outlined herein cover both in vitro and in vivo models, offering a robust framework for preclinical evaluation.

Introduction

Quinine, a natural alkaloid historically used for its antimalarial properties, has demonstrated significant anti-inflammatory effects. Its potential to modulate inflammatory responses has garnered interest for its therapeutic applications in various inflammatory conditions. Quinine has been shown to suppress the production of pro-inflammatory cytokines and may exert its effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document details standardized methods to investigate and quantify these anti-inflammatory activities.

In Vitro Assessment of Anti-Inflammatory Effects

In vitro assays are fundamental in elucidating the direct cellular and molecular mechanisms of a compound's anti-inflammatory activity. These assays are typically conducted in controlled environments using cell cultures.

Inhibition of Pro-Inflammatory Mediators in Macrophages

Murine macrophage cell lines, such as RAW 264.7, are widely used to screen for anti-inflammatory agents.[3][4] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines.

Objective: To determine the effect of quinine on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Quinine sulfate

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of quinine (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Objective: To quantify the inhibitory effect of quinine on the secretion of key pro-inflammatory cytokines.

Materials:

  • Culture supernatants from the NO production assay (or a parallel experiment)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-1β, and IL-6

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Leukocyte Transendothelial Migration Assay

This assay models the process of leukocyte extravasation from the bloodstream into inflamed tissues, a critical step in the inflammatory response.

Objective: To assess the ability of quinine to inhibit the migration of leukocytes across an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocytes (e.g., neutrophils or monocytes)

  • Endothelial cell growth medium

  • Transwell inserts (3.0 µm pore size)

  • Fibronectin

  • Chemoattractant (e.g., fMLP or LTB4)

  • Calcein-AM (for cell labeling)

  • Fluorescence microplate reader

Procedure:

  • Endothelial Monolayer Formation:

    • Coat the Transwell inserts with fibronectin.

    • Seed HUVECs onto the inserts and culture until a confluent monolayer is formed (48-72 hours).

  • Leukocyte Preparation:

    • Isolate leukocytes from whole blood.

    • Label the leukocytes with Calcein-AM.

  • Assay Setup:

    • Place the Transwell inserts with the endothelial monolayer into a 24-well plate containing the chemoattractant in the lower chamber.

    • Add the labeled leukocytes to the upper chamber of the inserts.

    • Add different concentrations of quinine to the upper and/or lower chambers.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for leukocyte migration.

  • Quantification:

    • Remove the inserts.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.

In Vivo Assessment of Anti-Inflammatory Effects

In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for screening acute anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response.

Objective: To evaluate the ability of quinine to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Quinine sulfate

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin 10 mg/kg)

    • Group III-V: Quinine (e.g., 25, 50, 100 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or quinine orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammation and is useful for assessing the effects of compounds on cytokine production in vivo.

Objective: To determine the effect of quinine on systemic inflammatory responses induced by LPS.

Materials:

  • BALB/c mice

  • Lipopolysaccharide (LPS)

  • Quinine sulfate

  • Positive control (e.g., Dexamethasone)

  • Materials for blood collection and serum separation

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Drug Administration: Administer vehicle, positive control, or quinine intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.

  • Blood Collection: At a predetermined time point (e.g., 90 minutes or 2 hours post-LPS), collect blood via cardiac puncture or retro-orbital bleeding.

  • Serum Separation: Allow the blood to clot and centrifuge to separate the serum.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits as described in section 1.1.2.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Quinine on Nitric Oxide and Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (no LPS)-5.2 ± 1.1< 10< 5< 10
LPS Control-100 ± 8.52540 ± 150850 ± 601800 ± 120
Quinine1085.3 ± 6.22100 ± 130720 ± 501550 ± 110
Quinine5062.1 ± 5.1 1550 ± 110510 ± 40 1100 ± 90
Quinine10045.8 ± 4.3 980 ± 80320 ± 30 750 ± 60
Positive ControlVariesTBDTBDTBDTBD
*Note: Data are presented as mean ± SEM. Statistical significance relative to LPS control: *p<0.05, **p<0.01, **p<0.001. The values presented are hypothetical and for illustrative purposes.

Table 2: Effect of Quinine on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.04 55.3
Quinine250.65 ± 0.06*23.5
Quinine500.52 ± 0.05**38.8
Quinine1000.41 ± 0.0451.8
*Note: Data are presented as mean ± SEM. Statistical significance relative to vehicle control: *p<0.05, **p<0.01, **p<0.001. The values presented are hypothetical and for illustrative purposes.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation NO Measurement (Griess Assay) NO Measurement (Griess Assay) LPS Stimulation->NO Measurement (Griess Assay) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS Stimulation->Cytokine Measurement (ELISA) HUVEC Monolayer HUVEC Monolayer Leukocyte Migration Leukocyte Migration HUVEC Monolayer->Leukocyte Migration Quantification Quantification Leukocyte Migration->Quantification Rodent Model Rodent Model Carrageenan Injection Carrageenan Injection Rodent Model->Carrageenan Injection LPS Injection LPS Injection Rodent Model->LPS Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Serum Collection Serum Collection LPS Injection->Serum Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Serum Collection->Cytokine Analysis (ELISA) Quinine Treatment Quinine Treatment Quinine Treatment->RAW 264.7 Macrophages Modulation Quinine Treatment->Leukocyte Migration Inhibition Quinine Treatment->Rodent Model Administration

Caption: Experimental workflow for assessing quinine's anti-inflammatory effects.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK Complex IKK Complex MyD88->IKK Complex Activates IκBα-NF-κB IκBα-NF-κB Complex IKK Complex->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα Degradation Degradation IκBα->Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocates IκBα-NF-κB->NF-κB (p50/p65) Releases Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Leads to Quinine Quinine Quinine->IKK Complex Inhibits? Quinine->NF-κB_nuc Inhibits Translocation?

Caption: NF-κB signaling pathway and potential inhibition sites by quinine.

MAPK Signaling Pathway

MAPK_Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects LPS LPS MAPKKK MAPKKK (e.g., TAK1, ASK1) LPS->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 MKK4/7 MKK4/7 MAPKKK->MKK4/7 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, ATF2) p38 MAPK->Transcription Factors JNK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Activates Quinine Quinine Quinine->p38 MAPK Inhibits? Quinine->JNK Inhibits?

Caption: MAPK signaling pathway and potential points of quinine intervention.

References

Troubleshooting & Optimization

Technical Support Center: Quinine Fluorescence Quenching by Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine fluorescence quenching by halides.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during quinine fluorescence quenching experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my quinine solution decreasing when I add a halide salt (e.g., NaCl, KBr, KI)?

A1: This phenomenon is known as fluorescence quenching. In this case, it is primarily due to a process called collisional or dynamic quenching.[1][2][3] The halide ions (quenchers) collide with the excited quinine molecules. Upon collision, the quinine molecule returns to its ground state without emitting a photon (fluorescence), leading to a decrease in the observed fluorescence intensity.[2][3]

Q2: I observe a greater decrease in fluorescence with iodide ions compared to bromide or chloride ions. Is this expected?

A2: Yes, this is the expected and well-documented trend. The quenching efficiency of halide ions follows the order I⁻ > Br⁻ > Cl⁻. This is attributed to the "heavy atom effect," where the larger, more polarizable electron cloud of heavier halides more effectively promotes the non-radiative decay of the excited quinine molecule.

Q3: My Stern-Volmer plot (F₀/F vs. [Quencher]) is not linear. What are the possible causes?

A3: Deviations from linearity in a Stern-Volmer plot can arise from several factors:

  • Static Quenching: In addition to dynamic quenching, a non-fluorescent complex may form between the quinine and the halide ion in the ground state. This combined effect can lead to an upward curvature in the plot.

  • High Quencher Concentration: At very high concentrations of the quencher, the probability of multiple quenching interactions increases, which can cause non-linearity.

  • Inner Filter Effects: At high concentrations, the quencher or the fluorophore itself might absorb the excitation or emission light, leading to inaccurate fluorescence readings. Ensure your solutions are not too concentrated.

  • Changes in Ionic Strength: The ionic strength of the solution can influence the rate of quenching. Significant changes in ionic strength across your sample series could contribute to deviations.

Q4: Can I use hydrochloric acid (HCl) to acidify my quinine solutions?

A4: It is generally recommended to use a non-halide acid like sulfuric acid (H₂SO₄) to acidify quinine solutions for these experiments. Using HCl introduces chloride ions, which are known quenchers of quinine fluorescence, and this would interfere with the study of quenching by other halides.

Q5: My fluorescence readings are unstable or drifting. What should I check?

A5: Unstable readings can be due to several factors:

  • Photobleaching: Quinine, like many fluorophores, can be susceptible to photobleaching (light-induced degradation) upon prolonged exposure to the excitation light source. Minimize exposure time and use fresh solutions.

  • Temperature Fluctuations: Collisional quenching is a diffusion-controlled process and is therefore sensitive to temperature. Ensure your samples and instrument are at a stable temperature.

  • Solution Preparation: Inconsistent solution preparation can lead to variability. Ensure accurate and precise pipetting and mixing. Quinine solutions should be prepared fresh daily and protected from light.

Experimental Protocols

Below are detailed methodologies for key experiments in quinine fluorescence quenching.

1. Preparation of Stock Solutions

  • Quinine Sulfate Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 120.7 mg of quinine sulfate dihydrate or 100.0 mg of quinine.

    • Transfer the powder to a 1 L volumetric flask.

    • Add approximately 50 mL of 1 M H₂SO₄ and swirl to dissolve.

    • Dilute to the 1 L mark with deionized water.

    • Store in a dark bottle, as quinine solutions are light-sensitive. Prepare fresh daily.

  • Working Quinine Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution using 0.05 M H₂SO₄ as the diluent.

  • Halide Quencher Stock Solutions (e.g., 1 M):

    • Accurately weigh the required amount of the halide salt (e.g., NaCl, KBr, KI).

    • Dissolve in a known volume of 0.05 M H₂SO₄ in a volumetric flask.

2. Fluorescence Quenching Measurement

  • Prepare a series of vials or cuvettes.

  • To each vial, add a constant volume of the working quinine solution.

  • Add increasing volumes of the halide quencher stock solution to the vials.

  • Add 0.05 M H₂SO₄ to each vial to bring the final volume to be the same across all samples. This ensures the quinine concentration is constant.

  • Mix the solutions thoroughly.

  • Measure the fluorescence intensity of each solution using a spectrofluorometer. Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm.

  • Measure the fluorescence of a blank solution containing only 0.05 M H₂SO₄.

3. Data Analysis: Stern-Volmer Plot

  • Correct the fluorescence intensities by subtracting the blank reading.

  • The relationship between fluorescence quenching and quencher concentration is described by the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] where:

    • F₀ is the fluorescence intensity of quinine in the absence of the quencher.

    • F is the fluorescence intensity of quinine in the presence of the quencher at concentration [Q].

    • Kₛᵥ is the Stern-Volmer quenching constant.

    • [Q] is the concentration of the halide quencher.

  • Plot F₀/F on the y-axis versus [Q] on the x-axis.

  • The plot should be linear, and the slope of the line is the Stern-Volmer constant (Kₛᵥ).

Quantitative Data Summary

The following table summarizes typical Stern-Volmer constants (Kₛᵥ) for the quenching of quinine fluorescence by different halide ions. Note that these values can vary depending on the specific experimental conditions (e.g., temperature, solvent, pH).

Halide IonQuencherTypical Kₛᵥ (M⁻¹)Reference
ChlorideNaCl354
BromideNaBr436
IodideNaI2385

Visualizations

Quenching_Mechanism Q_ground Q (Ground State) Q_excited Q* (Excited State) Q_ground->Q_excited Excitation Q_excited->Q_ground Fluorescence Halide Halide Ion (X⁻) Q_excited->Halide Collision Absorption Absorption of Light (Excitation) Fluorescence Fluorescence (Photon Emission) Quenching Collisional Quenching Halide->Q_ground Non-radiative decay

Caption: Mechanism of collisional fluorescence quenching of quinine by halides.

Troubleshooting_Workflow start Experiment Start: Quinine Fluorescence Quenching problem Problem Encountered: Non-linear Stern-Volmer Plot start->problem check_static Check for Static Quenching: Analyze UV-Vis Absorption Spectra problem->check_static Possible Cause check_conc Review Concentrations: Are they too high? problem->check_conc Possible Cause check_ionic Evaluate Ionic Strength: Is it consistent across samples? problem->check_ionic Possible Cause remedy_static Action: Use a model that accounts for both static and dynamic quenching. check_static->remedy_static remedy_conc Action: Dilute samples and re-measure. check_conc->remedy_conc remedy_ionic Action: Adjust buffer to maintain constant ionic strength. check_ionic->remedy_ionic end Resolution: Linear Stern-Volmer Plot Achieved remedy_static->end remedy_conc->end remedy_ionic->end

References

Technical Support Center: Optimizing Quinine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of quinine in a cellular context?

Quinine's primary mechanism of action, particularly in the context of its antimalarial properties, involves the disruption of heme detoxification in the Plasmodium falciparum parasite. It is thought to inhibit the biocrystallization of hemozoin, leading to an accumulation of cytotoxic free heme within the parasite.[1] Additionally, quinine has been shown to interfere with the parasite's nucleic acid and protein synthesis.[1]

Beyond its antimalarial effects, quinine can influence various signaling pathways in mammalian cells. Notably, it has been demonstrated to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.[2][3][4] This inhibition can occur through interactions with upstream regulators like Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), leading to reduced phosphorylation of AKT. Quinine has also been observed to induce apoptosis through the modulation of Bcl-2 family proteins.

Q2: How should I prepare a stock solution of quinine?

Quinine is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, preparing a high-concentration stock solution in DMSO is a common practice.

Protocol for Preparing a 10 mM Quinine Stock Solution in DMSO:

  • Materials:

    • Quinine powder (molecular weight: 324.4 g/mol )

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Weigh out 3.244 mg of quinine powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the quinine is completely dissolved. Gentle warming may be required but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use. When stored at -80°C, the solution can be stable for up to 6 months.

Q3: What are typical starting concentrations for quinine in cell culture experiments?

The optimal concentration of quinine is highly dependent on the cell line and the specific biological question being investigated. Based on published data, a broad starting range for cytotoxicity and anti-proliferative assays is between 1 µM and 100 µM. It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem 1: Precipitate forms in the culture medium after adding quinine.

  • Possible Cause: Quinine may have limited solubility in aqueous solutions, especially at higher concentrations or if the stock solution was not properly diluted. The final concentration of the solvent (e.g., DMSO) in the culture medium might also be too high, causing the compound to precipitate.

  • Suggested Solution:

    • Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.

    • When diluting the quinine stock solution into the culture medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.

    • Consider performing a serial dilution of the stock solution in the culture medium to reach the final desired concentration.

    • If precipitation persists, you may need to use a lower starting concentration of quinine.

    • Warming the culture medium to 37°C before adding the quinine stock solution can sometimes help maintain solubility.

Problem 2: High variability in results between replicate wells.

  • Possible Cause: Uneven cell seeding, inconsistent drug concentration across wells, or an "edge effect" in the culture plate can all contribute to high variability.

  • Suggested Solution:

    • Ensure a single-cell suspension before seeding to achieve a uniform cell density in each well.

    • When adding quinine, mix the diluted solution thoroughly before dispensing it into the wells.

    • To mitigate the "edge effect," where wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, consider not using the outer wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Problem 3: No observable effect of quinine on the cells.

  • Possible Cause: The concentration of quinine may be too low for the specific cell line, or the incubation time may be too short. Some cell lines can be inherently resistant to quinine. The compound may have degraded if not stored properly.

  • Suggested Solution:

    • Perform a dose-response experiment with a wider range of concentrations to determine the effective concentration for your cell line.

    • Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).

    • Ensure that your quinine stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

    • Verify the viability and health of your cell line before starting the experiment.

Problem 4: Unexpected changes in cell morphology.

  • Possible Cause: Quinine has been reported to induce morphological changes in some cell types. At cytotoxic concentrations, it can induce apoptosis, leading to cell shrinkage, membrane blebbing, and chromatin condensation. In some specialized cells, like outer hair cells, quinine can cause elongation and changes in diameter.

  • Suggested Solution:

    • Document any morphological changes with microscopy. These changes can be an important part of your experimental results.

    • If the observed changes are indicative of widespread cell death at a concentration intended to be non-toxic, it may be necessary to lower the quinine concentration.

    • Correlate morphological changes with viability assays (e.g., MTT or trypan blue exclusion) to quantify the extent of cytotoxicity.

Quantitative Data

Table 1: IC50 and CC50 Values of Quinine in Various Cell Lines

Cell LineAssay TypeParameterConcentration (µM)Reference
Vero B4Antiviral (SARS-CoV-2)IC50~10
Caco-2Antiviral (SARS-CoV-2)IC50~25
Calu-3Antiviral (SARS-CoV-2)IC50~25
A549-ACE2Antiviral (SARS-CoV-2)IC50~40
HeLaCytotoxicity (MTT)CC50Not specified
A549Cytotoxicity (MTT)CC50Not specified
WI-26VA4Cytotoxicity (MTT)CC50334.12 ± 136.7
BGMKCytotoxicity (MTT)CC50513.80 ± 130.35
HEp-2Cytotoxicity (MTT)IC50147.58

IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in 50% cell death.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Quinine using the MTT Assay

This protocol outlines the steps for a colorimetric assay to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinine stock solution in a complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a top concentration of around 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest quinine concentration well) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared quinine dilutions or control solutions.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each quinine concentration relative to the vehicle control (100% viability).

    • Plot a dose-response curve with the log of the quinine concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Use non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_quinine Add Quinine to Cells seed_plate->add_quinine prep_quinine Prepare Quinine Dilutions incubate Incubate (24-72h) add_quinine->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining quinine cytotoxicity using an MTT assay.

quinine_akt_pathway quinine Quinine traf6 TRAF6 quinine->traf6 Inhibits akt AKT traf6->akt Activates p_akt p-AKT (Active) akt->p_akt Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 Promotes bax BAX (Pro-apoptotic) p_akt->bax Inhibits proliferation Cell Proliferation & Survival p_akt->proliferation Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Simplified signaling pathway of quinine's effect on the AKT pathway.

References

Technical Support Center: Enhancing the Aqueous Solubility of Quinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of quinine.

Frequently Asked Questions (FAQs)

Q1: Why is quinine poorly soluble in water? Quinine in its freebase form is a crystalline alkaloid with a complex structure containing both hydrophilic (hydroxyl group) and large hydrophobic regions, which limits its solubility in polar solvents like water.[1][2] As a freebase, it is considered insoluble or only slightly soluble in water.[1][3]

Q2: What is the most common strategy to dissolve quinine in aqueous solutions? The most common and straightforward strategy is to convert the basic quinine freebase into a salt.[1] Quinine is a basic amine and readily reacts with acids to form salts, such as quinine hydrochloride or quinine sulfate, which are significantly more soluble in water.

Q3: What are the different forms of quinine available and how do their solubilities compare? Quinine is typically available as a freebase or as various salts. The salt forms have improved aqueous solubility compared to the freebase. Common salts include hydrochloride, dihydrochloride, sulfate, bisulfate, and gluconate. For example, quinine sulfate has an aqueous solubility of approximately 2 mg/mL, whereas the freebase is around 0.5 mg/mL.

Q4: Can I use organic solvents to dissolve quinine first? Yes, quinine freebase is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL. A stock solution can be prepared in these solvents. However, precipitation can occur when this organic stock is diluted into an aqueous buffer, a common issue for lipophilic compounds.

Troubleshooting Guide

Q1: I dissolved quinine in an acidic solution, but it precipitated after I adjusted the pH. What happened? This is a common issue caused by pH-dependent solubility. Quinine salts are soluble in acidic to neutral solutions, but as the pH becomes more alkaline, the quinine salt converts back to its poorly soluble freebase form, causing it to precipitate out of the solution. For instance, quinine hydrochloride tends to precipitate at a pH of around 7.19, while the bisulfate form can precipitate at a pH as low as 3.46.

Solution:

  • Verify the final pH of your solution. Ensure it is within the soluble range for your specific quinine salt.

  • Consider your buffer system. Some buffer components can interact with quinine. Test for compatibility by preparing a small sample.

  • If your experiment requires a higher pH, consider using a different solubilization technique, such as cyclodextrin complexation.

Q2: My quinine solution is cloudy, even at a low pH. How can I fix this? Cloudiness, or turbidity, indicates that the quinine is not fully dissolved or has precipitated.

Possible Causes & Solutions:

  • Insufficient Dissolution Time/Agitation: Ensure the solution is stirred thoroughly, using a magnetic stirrer or vortex mixer. Sonication can also help break up powder agglomerates.

  • Supersaturation: If you used heat to dissolve the quinine, the solution might be supersaturated at room temperature. Gentle warming can help redissolve the precipitate. Alternatively, prepare a more dilute solution.

  • Insoluble Impurities: Ensure you are using a high-purity grade of quinine. If necessary, filter the solution through a 0.2 µm filter to remove any particulate matter.

Q3: When I add my quinine DMSO stock solution to my aqueous cell culture media, a precipitate forms immediately. What should I do? This happens when the concentration of quinine exceeds its solubility limit in the final aqueous medium, a phenomenon known as "crashing out."

Solution:

  • Lower the Final DMSO Concentration: Keep the final DMSO concentration in your media as low as possible (typically ≤0.1%) to minimize solvent-induced artifacts.

  • Use Serial Dilutions: Prepare an intermediate, more dilute stock of quinine in DMSO before the final dilution into the aqueous medium.

  • Optimize the Mixing Process: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal. This prevents localized high concentrations that lead to precipitation.

  • Check for Media Interactions: Components in the cell culture medium, such as proteins in serum, can sometimes contribute to precipitation. Test the solubility in a serum-free version of your medium to investigate this possibility.

Data Presentation: Quinine Solubility

The following tables summarize key quantitative data regarding the solubility of quinine and its salts.

Table 1: Solubility of Quinine Freebase in Various Solvents

SolventSolubilityReference
Water (15°C)~0.5 mg/mL (500 mg/L)
Boiling Water~1.3 mg/mL (1 g in 760 mL)
Ethanol~30 mg/mL
DMSO~30 mg/mL
Dimethyl Formamide (DMF)~30 mg/mL
Chloroform~833 mg/mL (1 g in 1.2 mL)
Glycerol~20 mg/mL (1 g in 20 mL)

Table 2: Aqueous Solubility of Common Quinine Salts

Quinine SaltAqueous Solubility (at 25°C)pH of Saturated SolutionReference
Quinine Sulfate~2 mg/mL6.2
Quinine HydrochlorideSoluble6.0 - 7.0
Quinine BisulfateFreely Soluble~2.4 (for a 2% solution)

Experimental Protocols & Visualizations

Strategy 1: Solubilization by pH Adjustment (Salt Formation)

This is the most direct method for dissolving quinine in aqueous solutions for many research applications.

Protocol: Preparing a 10 mM Quinine Hydrochloride Stock Solution

  • Weigh Material: Weigh out the required amount of quinine freebase (Molar Mass: 324.4 g/mol ). For 10 mL of a 10 mM solution, you need 32.44 mg.

  • Initial Suspension: Suspend the quinine powder in approximately 8 mL of purified water. The suspension will appear milky.

  • Acidification: While stirring continuously, add 1M Hydrochloric Acid (HCl) dropwise. The suspension will start to clear as the quinine freebase is converted to the soluble hydrochloride salt.

  • pH Monitoring: Monitor the pH of the solution. Continue adding HCl until all the solid has dissolved and the solution is clear. The final pH should typically be below 6.0.

  • Final Volume Adjustment: Once the quinine is fully dissolved, add purified water to reach the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.

Caption: Workflow for selecting a suitable method to solubilize quinine.

Strategy 2: Solubilization by Complexation

For applications where pH modification is not suitable or higher concentrations are needed, forming an inclusion complex with cyclodextrins can significantly enhance solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is often more effective than standard β-cyclodextrin.

Protocol: Preparing a Quinine Sulfate-HPβCD Complex (Solvent Evaporation Method) This protocol is adapted from methodologies designed to enhance drug solubility via cyclodextrin complexation.

  • Prepare Solutions:

    • Accurately weigh 100 mg of quinine sulfate and dissolve it in 25 mL of ethanol in a volumetric flask. This is your drug stock.

    • Separately, prepare a solution of HPβCD in the same solvent at a desired molar ratio (e.g., 1:1, 1:2 drug-to-cyclodextrin).

  • Mixing: Combine the quinine sulfate solution with the HPβCD solution in a round-bottom flask.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator. This process leaves a thin film of the quinine-HPβCD complex on the flask wall.

  • Reconstitution: Reconstitute the dried complex in your desired volume of aqueous buffer or purified water.

  • Analysis: The resulting solution should have a significantly higher concentration of dissolved quinine sulfate compared to the drug alone. The increase in solubility can be quantified using UV-Vis spectrophotometry.

G ph_low Low pH (Acidic) quinine_h Quinine-H+ (Protonated) ph_low->quinine_h ph_high High pH (Alkaline) quinine_base Quinine (Free Base) ph_high->quinine_base quinine_h->ph_high + OH- soluble Soluble quinine_h->soluble quinine_base->quinine_h + H+ insoluble Insoluble (Precipitates) quinine_base->insoluble

Caption: Effect of pH on the equilibrium and solubility of quinine.

References

Technical Support Center: Managing Quinine-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during in vivo experiments involving quinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common quinine-induced side effects observed in animal models?

A1: The most frequently reported side effects in animal models such as rats, mice, and guinea pigs include a cluster of symptoms known as cinchonism (tinnitus, hearing loss, vertigo, and visual disturbances), hypoglycemia, cardiotoxicity, and neurotoxicity.[1][2] Gastrointestinal distress can also occur, particularly with oral administration.

Q2: Are the side effects of quinine dose-dependent?

A2: Yes, the toxic effects of quinine are generally dose-dependent. For instance, in mice, higher doses of quinine (100 and 200 mg/kg) lead to significant increases in plasma insulin and decreases in blood glucose, while lower doses (25 and 50 mg/kg) show no significant changes.[3] Similarly, the QT-prolonging effects of quinine, a measure of cardiotoxicity, have been shown to be dose-dependent.[4]

Q3: What are the general principles of supportive care for animals receiving quinine?

A3: General supportive care is crucial for minimizing pain and distress in animals undergoing toxicology studies.[5] This includes providing ad libitum access to food and water, maintaining a clean and stress-free environment, and regular monitoring for clinical signs of toxicity. For studies involving potential hypoglycemia, ensuring readily available glucose sources is important.

Troubleshooting Guides

Issue 1: Hypoglycemia

Symptom: Animal appears lethargic, weak, or exhibits seizures. Blood glucose measurement confirms hypoglycemia (e.g., < 60 mg/dL in rats).

Cause: Quinine can stimulate insulin secretion, leading to a drop in blood glucose levels.

Immediate Action & Management Protocol:

  • Confirm Hypoglycemia: Measure blood glucose using a glucometer.

  • Administer Glucose:

    • Oral Administration (for conscious animals):

      • Prepare a 10% or 20% glucose solution.

      • Administer orally via gavage. A typical dose for mice is 1-2 g/kg body weight.

      • Alternatively, provide the glucose solution in the drinking water.

    • Intraperitoneal (IP) Injection (for animals with difficulty swallowing or more severe hypoglycemia):

      • Prepare a sterile 20% glucose solution.

      • Administer via IP injection at a dose of 10 µl of 20% glucose per gram of body weight if signs of insulin shock are observed.

  • Monitor: Re-check blood glucose levels every 15-30 minutes until they return to a normal range.

  • Supportive Care: Provide readily accessible food and continue to monitor for any recurrence of symptoms.

Issue 2: Cardiotoxicity (Arrhythmias, QT Prolongation)

Symptom: Irregular heartbeat, changes in ECG readings such as a prolonged QT interval.

Cause: Quinine can block cardiac sodium and potassium channels, leading to disturbances in cardiac rhythm.

Immediate Action & Management Protocol:

  • ECG Monitoring:

    • Continuously monitor the animal's ECG. In conscious rats, a non-invasive system with surface electrodes can be used to record a Lead II ECG.

  • Management of Arrhythmias:

    • Magnesium Sulfate Administration: If ventricular arrhythmias occur, intravenous or intraperitoneal administration of magnesium sulfate can be considered.

      • Intravenous Infusion (Rat Model): Infuse magnesium sulfate at a rate of 15 mg/h.

      • Intraperitoneal Injection (Rat Model): Doses of 75, 150, and 300 mg/kg have been used to protect against cardiotoxicity.

  • Correct Electrolyte Imbalances: Ensure normal levels of potassium and calcium, as imbalances can exacerbate cardiotoxicity.

  • Discontinue or Reduce Quinine Dose: If cardiotoxicity is severe, consider stopping or lowering the dose of quinine.

Issue 3: Neurotoxicity (Visual Disturbances)

Symptom: Behavioral changes indicating visual impairment, or post-mortem histological evidence of retinal damage.

Cause: Quinine is believed to have a direct toxic effect on retinal ganglion cells and other neural components of the retina.

Immediate Action & Management Protocol:

  • Behavioral Assessment: Monitor for any changes in vision-related behavior.

  • Consider Neuroprotective Agents: While not a standard immediate treatment, co-administration of neuroprotective agents could be explored in the experimental design. Brain-Derived Neurotrophic Factor (BDNF) has shown protective effects on retinal ganglion cells in other injury models.

  • Histological Examination:

    • At the end of the experiment, collect eyeballs for histological analysis.

    • Fix, embed in paraffin, and section the tissue.

    • Stain with Hematoxylin and Eosin (H&E) to assess retinal morphology.

Issue 4: Ototoxicity (Hearing Loss)

Symptom: Changes in auditory-evoked potentials, indicating hearing impairment.

Cause: Quinine can damage the outer hair cells of the cochlea, leading to reversible or, in rare cases, permanent hearing loss.

Immediate Action & Management Protocol:

  • Auditory Brainstem Response (ABR) Testing:

    • ABR is a non-invasive method to assess hearing thresholds in rodents.

    • Present click or tone-burst stimuli and record the resulting electrical activity from scalp electrodes.

    • An increase in the ABR threshold indicates hearing loss.

  • Dose Adjustment: If ototoxicity is a concern, consider reducing the dose of quinine in subsequent experiments.

  • Supportive Care: No specific treatment is established to reverse quinine-induced ototoxicity in animal models, so management primarily involves monitoring and dose adjustment.

Quantitative Data Summary

Side EffectAnimal ModelQuinine DoseObserved EffectManagement/MitigationReference
Hypoglycemia Mouse100-200 mg/kg (oral)Significantly elevated plasma insulin and decreased blood glucose.-
Rat10-30 mg/kg (in drinking water for 20 weeks)Increased basal plasma insulin, accelerated glucose disposal, but no consistent hypoglycemia.-
Rat30 mg/kg (IP)Transient increase in plasma glucose and insulin.-
Cardiotoxicity Rabbit (isolated heart)10 µmol/LSlowed heart rate and significantly increased QTc interval.-
Rat--IV infusion of magnesium sulfate (15 mg/h) prolonged QT and JT intervals and suppressed arrhythmias.
Rat--IP injection of magnesium sulfate (75, 150, 300 mg/kg) reversed doxorubicin-induced cardiotoxicity (as a model).
Neurotoxicity (Retinal) ---Intravitreal injection of BDNF (10 µ g/eye in rats, 2 µ g/eye in mice) showed neuroprotective effects in an optic nerve crush model.
Ototoxicity Rat-Gentamicin-induced hearing loss (as a model)ABR showed significantly higher thresholds in response to clicks and tone-pips.

Experimental Protocols

Protocol 1: Management of Quinine-Induced Hypoglycemia in Mice
  • Monitoring: Monitor animals for signs of hypoglycemia (lethargy, seizures).

  • Blood Glucose Measurement: If symptoms are observed, measure blood glucose from a tail vein sample using a glucometer.

  • Glucose Administration (Oral):

    • If the animal is conscious and able to swallow, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Glucose Administration (Intraperitoneal):

    • For severe hypoglycemia or if the animal is unable to take oral glucose, administer a sterile 20% glucose solution intraperitoneally at a volume of 10 µl per gram of body weight.

  • Follow-up: Re-measure blood glucose 15 and 30 minutes after glucose administration to ensure recovery. Provide free access to food.

Protocol 2: ECG Monitoring for Cardiotoxicity in Conscious Rats
  • Animal Preparation: Acclimatize rats to the monitoring procedure to minimize stress.

  • Electrode Placement: Use a non-invasive system with surface electrodes to record a Lead II ECG configuration. Place the positive electrode on the left leg and the negative electrode on the right shoulder.

  • ECG Recording: Record the ECG for a minimum of 5 minutes to obtain a stable baseline.

  • Data Analysis: Analyze the ECG for heart rate, RR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (QTc) using an appropriate formula for rats.

  • Monitoring Post-Quinine Administration: Record ECG at regular intervals after quinine administration to detect any changes in cardiac parameters.

Protocol 3: Auditory Brainstem Response (ABR) for Ototoxicity Assessment in Rats
  • Anesthesia: Anesthetize the rat according to an approved protocol.

  • Electrode Placement: Place subdermal needle electrodes on the vertex (active), mastoid (reference), and a distant site (ground).

  • Stimulus Presentation: Deliver click stimuli and/or tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) to one ear via an earphone.

  • ABR Recording: Record the evoked potentials for a set number of sweeps at decreasing intensity levels to determine the hearing threshold (the lowest intensity at which a repeatable waveform is observed).

  • Data Analysis: Compare the ABR thresholds before and after quinine administration to quantify the degree of hearing loss.

Signaling Pathways and Experimental Workflows

Quinine_Cardiotoxicity_Pathway Quinine Quinine Na_Channel Voltage-gated Na+ Channels Quinine->Na_Channel Inhibition K_Channel Voltage-gated K+ Channels (e.g., hERG) Quinine->K_Channel Inhibition Ca_Channel Voltage-gated Ca2+ Channels Quinine->Ca_Channel Modulation Mitochondria Mitochondria Quinine->Mitochondria Impairment AP_Duration Action Potential Duration Na_Channel->AP_Duration Prolongation K_Channel->AP_Duration Prolongation QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation Arrhythmia Arrhythmias (e.g., Torsades de Pointes) QT_Prolongation->Arrhythmia ATP_Production Decreased ATP Production Mitochondria->ATP_Production Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Cell_Death Cardiomyocyte Apoptosis/Necrosis ATP_Production->Cell_Death Oxidative_Stress->Cell_Death

Caption: Quinine-induced cardiotoxicity signaling pathway.

Quinine_Ototoxicity_Pathway Quinine Quinine OHC Outer Hair Cells (OHCs) Quinine->OHC Direct Toxicity MET_Channels Mechano-electrical Transduction (MET) Channels Quinine->MET_Channels Blockade Motility OHC Electromotility OHC->Motility K_Recycling K+ Recycling MET_Channels->K_Recycling Disruption K_Recycling->Motility Impairment Cochlear_Amplification Cochlear Amplification Motility->Cochlear_Amplification Reduction Hearing_Loss Hearing Loss Cochlear_Amplification->Hearing_Loss

Caption: Quinine-induced ototoxicity signaling pathway.

Quinine_Side_Effect_Management_Workflow Start Quinine Administration to Animal Model Observe Observe for Clinical Signs of Toxicity Start->Observe Hypoglycemia Hypoglycemia Symptoms Observe->Hypoglycemia Yes Cardiotoxicity Cardiotoxicity Signs (e.g., arrhythmia) Observe->Cardiotoxicity Yes Neurotoxicity Neurotoxicity Signs (e.g., visual impairment) Observe->Neurotoxicity Yes Ototoxicity Ototoxicity Signs (e.g., altered startle reflex) Observe->Ototoxicity Yes End Continue Experiment with Monitoring Observe->End No Adverse Signs Measure_Glucose Measure Blood Glucose Hypoglycemia->Measure_Glucose Monitor_ECG Monitor ECG Cardiotoxicity->Monitor_ECG Assess_Vision Behavioral Vision Assessment Neurotoxicity->Assess_Vision Perform_ABR Perform Auditory Brainstem Response (ABR) Ototoxicity->Perform_ABR Manage_Hypoglycemia Administer Glucose (Oral/IP) Measure_Glucose->Manage_Hypoglycemia Manage_Hypoglycemia->End Manage_Cardiotoxicity Administer Magnesium Sulfate (IV/IP) Monitor_ECG->Manage_Cardiotoxicity Manage_Cardiotoxicity->End Manage_Neurotoxicity Consider Neuroprotective Agents / Histology Assess_Vision->Manage_Neurotoxicity Manage_Neurotoxicity->End Manage_Ototoxicity Dose Adjustment Perform_ABR->Manage_Ototoxicity Manage_Ototoxicity->End

References

Technical Support Center: Reducing Variability in Quinine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in quinine in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in quinine fluorescence assays?

A1: Variability in quinine fluorescence assays can arise from several factors, including:

  • pH: Quinine's fluorescence is highly dependent on an acidic environment. Assays are typically performed in dilute sulfuric acid (e.g., 0.05 M H₂SO₄) or hydrochloric acid (e.g., 0.1 N HCl) to ensure maximum fluorescence intensity.[1][2]

  • Solvent Composition: The choice of solvent can significantly impact fluorescence. For instance, the presence of halide ions, such as chloride from HCl, can quench quinine fluorescence.[1][3]

  • Concentration: While fluorescence intensity is proportional to concentration, this relationship is only linear at dilute concentrations.[1] At high concentrations, a phenomenon known as the inner filter effect can lead to non-linear results.

  • Temperature: Temperature fluctuations can affect the quantum yield of fluorescence and introduce variability.

  • Interfering Substances: The presence of other fluorescent compounds or quenching agents in the sample can lead to inaccurate readings. Quinolone antibiotics and other quinine-derived drugs have been reported to cause interference.

  • Instrumental Parameters: Settings such as excitation and emission wavelengths, slit widths, and photomultiplier tube (PMT) voltage can all influence the measured fluorescence intensity.

Q2: Why is my quinine fluorescence signal weak or absent?

A2: A weak or absent signal can be due to several reasons:

  • Incorrect pH: The sample may not be sufficiently acidic. Quinine requires an acidic medium to fluoresce strongly.

  • Presence of Quenching Agents: Halide ions (like Cl⁻) are known quenchers of quinine fluorescence. Ensure your solvent system does not contain high concentrations of these ions.

  • Photobleaching: Prolonged exposure to the excitation light source can lead to the degradation of quinine and a decrease in fluorescence.

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths are set correctly for quinine (typically around 350 nm for excitation and 450 nm for emission in acidic solutions).

Q3: My calibration curve for quinine is not linear. What could be the cause?

A3: Non-linearity in a quinine calibration curve is a common issue and can be attributed to:

  • High Concentrations: At higher concentrations, the relationship between fluorescence and concentration deviates from linearity due to the inner filter effect. It is recommended to work with appropriately diluted solutions where the absorbance is low.

  • Detector Saturation: If the fluorescence intensity of the more concentrated standards is too high, it can saturate the instrument's detector, leading to a plateau in the calibration curve.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your stock solution will directly impact the linearity of your calibration curve.

Q4: How does variability in anti-malarial assays (e.g., IC₅₀ determination) arise?

A4: In the context of anti-malarial assays, variability in determining parameters like the 50% inhibitory concentration (IC₅₀) can be influenced by several biological and technical factors:

  • Parasite Stage and Synchronization: The susceptibility of Plasmodium falciparum to quinine can vary depending on the parasite's life cycle stage. Using an asynchronous culture can introduce variability.

  • Initial Parasitemia: The starting percentage of infected red blood cells can affect the final readout.

  • Duration of the Assay: The length of time the parasites are exposed to the drug can significantly impact the calculated IC₅₀ value.

  • Quantification Method: Different methods for quantifying parasite growth (e.g., microscopy, radioisotopic incorporation, fluorescence-based assays like SYBR Green I) have their own inherent variabilities.

  • Genetic Polymorphisms: Variations in parasite genes, such as Pfnhe-1, have been associated with altered quinine susceptibility.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Reproducibility in Quinine Fluorescence Assays

This guide provides a systematic approach to identifying and resolving issues with reproducibility.

G cluster_0 Troubleshooting Workflow: Poor Reproducibility Start Start: Poor Reproducibility Check_pH Verify pH of Solutions (0.05 M H₂SO₄ or 0.1 N HCl) Start->Check_pH Check_Solvent Check for Quenching Ions (e.g., high [Cl⁻]) Check_pH->Check_Solvent pH Correct Resolved Issue Resolved Check_pH->Resolved pH Incorrect -> Corrected Check_Concentration Review Concentration Range (Avoid high concentrations) Check_Solvent->Check_Concentration Solvent OK Check_Solvent->Resolved Quenchers Present -> Changed Solvent Check_Instrument Verify Instrument Settings (λ_ex, λ_em, slits, PMT) Check_Concentration->Check_Instrument Concentration in Linear Range Check_Concentration->Resolved Concentration too High -> Diluted Check_Standards Prepare Fresh Standards Check_Instrument->Check_Standards Settings Correct Check_Instrument->Resolved Settings Incorrect -> Corrected Review_Protocol Review Sample Handling & Pipetting Technique Check_Standards->Review_Protocol Fresh Standards No Improvement Check_Standards->Resolved Old Standards -> New Standards Work Review_Protocol->Resolved Technique Improved

Caption: Troubleshooting workflow for poor reproducibility.

Guide 2: Addressing Signal Interference in Cytotoxicity Assays

This guide outlines steps to mitigate interference in common cytotoxicity assays used alongside quinine efficacy studies.

G cluster_1 Troubleshooting Workflow: Cytotoxicity Assay Interference Start Start: Unexpected Cytotoxicity Results Quinine_Interference Does Quinine interfere with the assay chemistry? Start->Quinine_Interference Run_Controls Run Quinine-only controls (no cells) Quinine_Interference->Run_Controls No_Interference Interference Observed? Run_Controls->No_Interference Select_Alternative Select an alternative assay with a different endpoint Validate_Alternative Validate alternative assay Select_Alternative->Validate_Alternative Proceed Proceed with Validated Assay Validate_Alternative->Proceed No_Interference->Select_Alternative Yes Investigate_Bio Investigate other biological factors (e.g., cell health) No_Interference->Investigate_Bio No Investigate_Bio->Proceed

Caption: Workflow for addressing cytotoxicity assay interference.

Data Presentation

Table 1: Factors Affecting Quinine Fluorescence Intensity

FactorEffect on FluorescenceRecommended Action
pH Strong fluorescence in acidic conditions (e.g., 0.05 M H₂SO₄).Maintain a consistent and appropriate acidic pH throughout the experiment.
Solvent Halide ions (e.g., Cl⁻) can quench fluorescence.Use solvents like dilute sulfuric acid instead of hydrochloric acid if quenching is observed.
Concentration Linear relationship at dilute concentrations; non-linear at high concentrations.Work within the linear range of the calibration curve; dilute samples as necessary.
Temperature Increased temperature can decrease fluorescence intensity.Maintain a stable temperature for all measurements.
Excitation/Emission Slit Width Wider slits increase signal intensity but decrease resolution.Optimize slit widths for an adequate signal-to-noise ratio without sacrificing specificity.
PMT Voltage Higher voltage increases sensitivity but also noise.Determine the optimal PMT voltage that provides a good signal without excessive noise.

Table 2: IC₅₀ Values of Quinine Against P. falciparum Strains

StrainMedian IC₅₀ (nM)Key Notes
3D7~92 nM (can vary)Reference drug-sensitive strain.
Field Isolates (Kenya)92 nM (median)Demonstrates natural variation in susceptibility.
Isolates with 1 DNNND repeat in pfnhe60 nMAssociated with increased susceptibility.
Isolates with 2 DNNND repeats in pfnhe227 nMAssociated with reduced susceptibility.

Experimental Protocols

Protocol 1: Quinine Quantification by Fluorescence Spectroscopy

Objective: To determine the concentration of quinine in an unknown sample.

Materials:

  • Quinine sulfate dihydrate

  • 1 M Sulfuric acid (H₂SO₄)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh approximately 120 mg of quinine sulfate dihydrate.

    • Dissolve in ~50 mL of 1 M H₂SO₄ and ~100 mL of ultrapure water.

    • Quantitatively transfer the solution to a 1.00 L volumetric flask and dilute to the mark with ultrapure water. Protect this solution from light.

  • Preparation of Working Standard (e.g., 1 mg/L):

    • Pipette 10.00 mL of the stock solution into a 100.0 mL volumetric flask.

    • Dilute to the mark with 0.05 M H₂SO₄.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the working standard with 0.05 M H₂SO₄ to prepare a set of calibration standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).

  • Preparation of Blank and Sample:

    • Use 0.05 M H₂SO₄ as the blank.

    • Dilute the unknown sample with 0.05 M H₂SO₄ to bring its expected concentration within the range of the calibration curve.

  • Fluorescence Measurement:

    • Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.

    • Optimize excitation and emission slit widths (e.g., 2.5 nm to 10 nm).

    • Zero the instrument with the blank solution.

    • Measure the fluorescence intensity of each calibration standard, starting from the most dilute.

    • Measure the fluorescence intensity of the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of fluorescence intensity versus quinine concentration.

    • Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

Protocol 2: In Vitro Anti-malarial (IC₅₀) Assay using SYBR Green I

Objective: To determine the 50% inhibitory concentration (IC₅₀) of quinine against Plasmodium falciparum.

Materials:

  • Synchronized P. falciparum culture (ring stage) at ~0.5% parasitemia and 2% hematocrit.

  • Complete RPMI 1640 medium.

  • Quinine stock solution (in an appropriate solvent like DMSO or ethanol).

  • 96-well microplates.

  • SYBR Green I lysis buffer.

  • Fluorescence plate reader.

Procedure:

  • Drug Dilution:

    • Prepare serial dilutions of quinine in complete medium in a 96-well plate. Include a drug-free control.

  • Parasite Addition:

    • Add the synchronized parasite culture to each well.

  • Incubation:

    • Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • After incubation, freeze the plate to lyse the red blood cells.

    • Thaw the plate and add SYBR Green I lysis buffer to each well. This buffer contains the fluorescent DNA-binding dye SYBR Green I.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Read the fluorescence using a plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation, ~530 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from a well with uninfected red blood cells.

    • Plot the fluorescence intensity against the log of the quinine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_2 Experimental Workflow: SYBR Green I IC₅₀ Assay A Prepare Quinine Serial Dilutions B Add Synchronized Parasite Culture A->B C Incubate for 72h B->C D Freeze-thaw to Lyse Cells C->D E Add SYBR Green I Lysis Buffer D->E F Read Fluorescence E->F G Calculate IC₅₀ F->G

Caption: Workflow for the SYBR Green I based IC₅₀ assay.

References

Technical Support Center: Overcoming Quinine Instability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent instability of quinine in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My quinine solution turned yellow/brown. What is the cause and is it still usable?

A1: Discoloration of your quinine solution, typically to a yellow or brown hue, is a common indicator of degradation. This is primarily caused by exposure to light (photodegradation) and/or high temperatures. The colored products are degradation compounds, and the presence of these impurities means your solution is no longer suitable for most experimental purposes as the concentration of active quinine is reduced and the degradation products could interfere with your assay. It is recommended to discard the discolored solution and prepare a fresh one.

Q2: I observe precipitation in my quinine solution. What should I do?

A2: Precipitation in a quinine solution can occur for several reasons. One common cause is a change in pH, as quinine's solubility is pH-dependent. It is more soluble in acidic conditions. If the pH of your solution has shifted towards neutral or alkaline, quinine may precipitate out. Another possibility is solvent evaporation, leading to a more concentrated and supersaturated solution. Check the pH of your solution and ensure it is within the desired acidic range. If solvent evaporation is suspected, you may try to redissolve the precipitate by adding a small amount of the original solvent, but it is generally advisable to prepare a fresh solution to ensure accurate concentration.

Q3: How can I prevent the degradation of my quinine stock solutions?

A3: To minimize degradation, quinine stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] Solutions should be stored at refrigerated temperatures (2-8°C) to slow down the rate of thermal degradation.[2] Preparing solutions in an acidic buffer can also enhance stability.[3]

Q4: What are the main factors that contribute to quinine instability?

A4: The primary factors contributing to quinine instability in solution are:

  • Light: Quinine is highly susceptible to photodegradation.[4]

  • Temperature: Elevated temperatures accelerate the degradation process.[2]

  • pH: Quinine is more stable in acidic solutions and degrades more rapidly in neutral to alkaline conditions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of quinine solution leading to variable concentrations.1. Prepare fresh quinine solutions for each experiment.2. Protect solutions from light at all times.3. Control the temperature of the experimental environment.4. Verify the pH of your solution.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Compare the chromatogram with that of a freshly prepared standard.2. Perform a forced degradation study to identify potential degradation peaks.3. Adjust HPLC method to ensure separation of quinine from all degradation products.
Loss of fluorescence intensity Degradation of quinine, as some degradation products are non-fluorescent.1. Confirm the stability of the solution under the experimental conditions (light exposure, temperature).2. Prepare fresh solutions and measure fluorescence immediately.

Data on Quinine Stability

The stability of quinine is significantly influenced by various stress factors. The following tables summarize quantitative data from forced degradation studies.

Table 1: Stability of Quinine Sulfate under Hydrolytic and Oxidative Stress

Stress ConditionReagentIncubation Time (hours)Temperature (°C)% Quinine Remaining
Acidic Hydrolysis0.1 N HCl18080.06 ± 0.94
Basic Hydrolysis0.1 N NaOH18077.27 ± 0.82
Oxidation0.1% H₂O₂Not SpecifiedNot Specified49.16 ± 0.61

Table 2: Stability of Dihydroquinine (a related compound) under Various Stress Conditions

Stress ConditionReagent / SourceTime (hours)% Content Remaining
Alkaline1N NaOH2100.4
Acidic1N HCl298.1
Oxidation30 % H₂O₂2100.3
ThermalHeat299.8
PhotochemicalUV Light299.5

Experimental Protocols

Protocol 1: Forced Degradation Study of Quinine Sulfate

This protocol outlines the conditions for intentionally degrading quinine to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of quinine sulfate in methanol.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl.

    • Reflux the mixture at 80°C for 1 hour.

    • Cool the solution to room temperature and neutralize with 1.0 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH.

    • Reflux the mixture at 80°C for 1 hour.

    • Cool the solution to room temperature and neutralize with 1.0 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place 5 mL of the stock solution in a hot air oven at 80°C for 1 week.

    • Cool to room temperature.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose 5 mL of the stock solution to a UV light source (e.g., 254 nm) for 48 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Quinine Sulfate

This method is designed to separate quinine from its potential degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 330 nm

  • Column Temperature: Ambient

Visualizations

Quinine_Degradation_Pathway Quinine Quinine Photo_Deg Photodegradation (UV Light) Quinine->Photo_Deg Thermal_Deg Thermal Degradation (Heat) Quinine->Thermal_Deg Hydrolysis Hydrolysis (Acid/Base) Quinine->Hydrolysis Oxidation Oxidation (e.g., H2O2) Quinine->Oxidation Deg_Product1 Quinotoxine Photo_Deg->Deg_Product1 Thermal_Deg->Deg_Product1 Other_Products Other Products Hydrolysis->Other_Products Deg_Product2 3-Hydroxyquinine Oxidation->Deg_Product2 Deg_Product3 2'-Oxoquininone Oxidation->Deg_Product3 Deg_Product4 O-desmethylquinine Oxidation->Deg_Product4

Caption: Major degradation pathways of quinine under different stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Quinine Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolysis Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for conducting a forced degradation study of quinine.

Troubleshooting_Logic Start Inconsistent Results? Check_Solution Check Solution Age and Storage Start->Check_Solution Is_Fresh Is Solution Freshly Prepared? Check_Solution->Is_Fresh Prepare_Fresh Prepare Fresh Solution, Protect from Light/Heat Is_Fresh->Prepare_Fresh No Check_pH Verify Solution pH Is_Fresh->Check_pH Yes Re_Run Re-run Experiment Prepare_Fresh->Re_Run Is_Acidic Is pH Acidic? Check_pH->Is_Acidic Adjust_pH Adjust pH to Acidic Range Is_Acidic->Adjust_pH No Is_Acidic->Re_Run Yes Adjust_pH->Re_Run

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting Peak Tailing in Quinine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of quinine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf or As of 1.0. Values greater than 1 indicate tailing, with values above 2.0 often considered unacceptable for precise analytical methods.[2]

Q2: Why is quinine, a basic compound, particularly prone to peak tailing in reversed-phase HPLC?

A2: Quinine, being a basic compound with amine functional groups, is readily protonated in acidic to neutral mobile phases, acquiring a positive charge. This positive charge leads to strong electrostatic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) that are residual on the surface of silica-based stationary phases. This secondary interaction mechanism, in addition to the primary reversed-phase retention, is a major cause of peak tailing.[3][4]

Q3: How does adjusting the mobile phase pH help in reducing peak tailing for quinine?

A3: The pKa of silanol groups is in the range of 3.5-4.5. By lowering the mobile phase pH to below 3, the silanol groups become protonated (Si-OH) and thus electrically neutral.[3] This minimizes the ionic interaction between the protonated quinine molecules and the stationary phase, leading to a more symmetrical peak shape. Quinine has pKa values of approximately 4.13 and 8.52. At a low pH, quinine will be fully protonated and exist as a single ionic species, which also contributes to better peak shape.

Q4: What is the role of a mobile phase additive like triethylamine (TEA) in improving peak shape?

A4: Triethylamine (TEA) is a competing base that can be added to the mobile phase to reduce peak tailing. It works by interacting with the active silanol groups on the stationary phase, effectively "masking" them from the analyte. This minimizes the secondary interactions that cause peak tailing.

Q5: Can the choice of HPLC column affect peak tailing for quinine?

A5: Absolutely. Using a modern, high-purity, base-deactivated column is crucial. These columns have a lower concentration of accessible silanol groups. End-capped columns, where residual silanols are chemically bonded with a small silylating agent, are also highly effective at reducing tailing for basic compounds like quinine.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide will help you determine if the peak tailing issue is related to a chemical interaction or a physical problem within the HPLC system.

  • Observe the Chromatogram:

    • Are all peaks tailing? This often points to a physical issue such as a column void, excessive extra-column volume (long or wide tubing), or a poorly packed column bed.

    • Is only the quinine peak (or other basic compounds) tailing? This strongly suggests a chemical interaction between the analyte and the stationary phase.

  • If All Peaks Are Tailing (Suspected Physical Issue):

    • Check for column voids: A void at the column inlet can cause peak distortion. This can be caused by pressure shocks or operating at a high pH that degrades the silica packing. Consider replacing the column.

    • Minimize extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings to ensure they are properly connected and not contributing to dead volume.

    • Sample solvent mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • If Only Basic Peaks Are Tailing (Suspected Chemical Issue):

    • Proceed to the specific troubleshooting guides below focusing on mobile phase optimization and column selection.

Guide 2: Mobile Phase pH Optimization

Objective: To find the optimal mobile phase pH to minimize silanol interactions and ensure consistent ionization of quinine.

  • Baseline Experiment: Run your current method and record the tailing factor for the quinine peak.

  • Low pH Experiment:

    • Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the quinine standard and measure the tailing factor.

  • Analysis: Compare the tailing factor from the low pH experiment to your baseline. A significant improvement indicates that silanol interactions were a primary cause of the tailing.

Guide 3: Using a Mobile Phase Additive (Triethylamine - TEA)

Objective: To evaluate the effectiveness of TEA in masking residual silanol groups.

  • Baseline Experiment: Use your optimized pH mobile phase from the previous guide and record the tailing factor.

  • Experiment with TEA:

    • To your aqueous mobile phase component, add a low concentration of TEA (e.g., 0.1% v/v).

    • Re-adjust the pH of the mobile phase to the desired value.

    • Equilibrate the column extensively (at least 20-30 column volumes) with the TEA-containing mobile phase.

    • Inject the quinine standard and measure the tailing factor.

  • Analysis: A further reduction in the tailing factor indicates that TEA is effective at masking the remaining active silanol sites.

  • Caution: TEA is a strong base and can be difficult to completely wash out of a column and system. It can also cause suppression of the signal in mass spectrometry detectors.

Data Presentation

The following tables summarize the expected impact of mobile phase pH and column chemistry on peak asymmetry for basic compounds. While the data for methamphetamine is presented as a representative example, similar trends are expected for quinine.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound (Methamphetamine)

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33

Data derived from a study on the separation of basic drug compounds.

Experimental Protocols

Protocol 1: HPLC Method for Quinine Analysis with Peak Shape Optimization

This protocol provides a starting point for developing a robust HPLC method for quinine that minimizes peak tailing.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 30% B over 6 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the quinine standard in the initial mobile phase composition.

Protocol 2: Quinine Analysis using a Mobile Phase with an Additive

This method is adapted from a validated protocol for quinine in a pharmaceutical formulation.

  • HPLC System: A standard HPLC system with a PDA or UV detector.

  • Column: RP-18 column.

  • Mobile Phase: Acetonitrile:Water:Triethylamine (60:40:0.01 v/v/v). The aqueous phase pH is adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Interaction (Analyte-Stationary Phase) check_all_peaks->chemical_issue No, only basic analytes check_column Inspect Column: - Voids? - Contamination? physical_issue->check_column check_connections Check System: - Tubing length/diameter? - Loose fittings? physical_issue->check_connections check_solvent Check Sample Solvent: - Stronger than mobile phase? physical_issue->check_solvent optimize_ph Optimize Mobile Phase pH: - Lower pH to 2.5-3.0 chemical_issue->optimize_ph replace_column Replace Column check_column->replace_column end Symmetrical Peak Achieved replace_column->end optimize_connections Minimize extra-column volume check_connections->optimize_connections optimize_connections->end match_solvent Dissolve sample in mobile phase check_solvent->match_solvent match_solvent->end use_additive Add Mobile Phase Modifier: - e.g., 0.1% TEA optimize_ph->use_additive Tailing persists optimize_ph->end Tailing resolved change_column Change Column: - Use a base-deactivated or  end-capped column use_additive->change_column Tailing persists use_additive->end Tailing resolved change_column->end

Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.

References

Technical Support Center: Minimizing Quinine's Cytotoxicity in Non-Parasitic Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing quinine's cytotoxic effects in non-parasitic cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of quinine-induced cytotoxicity in non-parasitic cells?

A1: Quinine's cytotoxicity in non-parasitic cells is primarily attributed to two interconnected mechanisms. The first is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][3] This occurs because quinine can undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide, which can damage cellular components like lipids, proteins, and DNA.[1][2] The second mechanism involves the induction of apoptosis, or programmed cell death. Quinine has been shown to modulate the activity of key proteins in the apoptotic pathway, such as those in the BCL-2 family, and activate caspases, the executive enzymes of apoptosis.

Q2: I'm observing high levels of cytotoxicity in my non-parasitic cell line even at low concentrations of quinine. What could be the issue?

A2: Several factors could contribute to this observation. Firstly, ensure that the final concentration of the solvent used to dissolve quinine (e.g., DMSO) is not contributing to the toxicity. It is crucial to perform a solvent toxicity control. Secondly, the specific cell line being used is a critical factor, as different cell lines exhibit varying sensitivities to quinine. Finally, ensure that your cell culture conditions are optimal, as stressed cells may be more susceptible to drug-induced toxicity.

Q3: What are some strategies to mitigate quinine's cytotoxicity in my experiments?

A3: A primary strategy is the co-administration of antioxidants to counteract the oxidative stress induced by quinine. N-acetylcysteine (NAC) is a well-documented antioxidant that can scavenge ROS and replenish intracellular glutathione (GSH), a key cellular antioxidant. By reducing oxidative stress, NAC can potentially decrease quinine-induced cellular damage and apoptosis. Another approach could be to explore synergistic combinations with other compounds that may allow for a lower, less toxic concentration of quinine to be used while maintaining its desired anti-parasitic effect.

Q4: Can N-acetylcysteine (NAC) interfere with the anti-parasitic activity of quinine?

A4: While NAC has been shown to potentially reduce the efficacy of some antimalarials that rely on oxidative stress for their parasiticidal action (like artemisinin), studies have suggested that NAC does not inhibit the anti-malarial activity of quinine. This suggests that the co-administration of NAC could be a viable strategy to selectively protect host cells without compromising the therapeutic effect of quinine against parasites.

Q5: My MTT assay results are inconsistent when testing quinine's cytotoxicity. What are the common pitfalls?

A5: Inconsistencies in MTT assays can arise from several factors. High background absorbance can occur due to the direct reduction of the MTT reagent by components in the culture medium or by quinine itself, especially at higher concentrations. To address this, include a "reagent blank" control (media + quinine + MTT, without cells). Uneven cell seeding, incomplete solubilization of formazan crystals, and "edge effects" in the microplate can also lead to variability. Ensure a single-cell suspension before seeding and complete dissolution of formazan crystals before reading the absorbance.

Troubleshooting Guides

Issue 1: High Background in "No Cell" Control Wells in MTT Assay
Potential Cause Troubleshooting Step
Direct reduction of MTT by quinine or media components.Include a "reagent blank" control containing culture medium, quinine, and MTT, but no cells. Subtract this background absorbance from all other readings.
Contamination of reagents.Use fresh, sterile reagents and consider using a phenol red-free medium, as phenol red can sometimes interfere with the assay.
Issue 2: Unexpected Increase in Absorbance at High Quinine Concentrations
Potential Cause Troubleshooting Step
Chemical interference from quinine's redox activity directly reducing MTT.Perform a cell-free control experiment to assess the direct reduction of MTT by quinine at the concentrations used in your experiment.
Artifact of the assay.If significant interference is confirmed, consider using an alternative viability assay that is less susceptible to chemical interference, such as the CellTiter-Glo® luminescent cell viability assay or a lactate dehydrogenase (LDH) cytotoxicity assay.
Issue 3: Inconsistent Results Across Replicate Wells
Potential Cause Troubleshooting Step
Uneven cell seeding.Ensure you have a homogenous single-cell suspension before seeding the plates.
Incomplete formazan solubilization.After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle pipetting or using a plate shaker. Visually inspect the wells under a microscope before reading.
"Edge effects" in the microplate.To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.

Data Presentation

The following table presents hypothetical data illustrating the potential protective effect of N-acetylcysteine (NAC) on quinine-induced cytotoxicity in a non-parasitic mammalian cell line (e.g., HEK293). This data is for illustrative purposes to demonstrate the expected outcome of a successful mitigation strategy.

Treatment GroupQuinine Concentration (µM)NAC Concentration (mM)Cell Viability (%) (Mean ± SD)Calculated CC50 for Quinine (µM)
Quinine Alone50075 ± 5.2\multirow{4}{}{150}
100062 ± 4.8
150051 ± 3.9
200038 ± 4.1
Quinine + NAC50595 ± 4.5\multirow{4}{}{>300}
100588 ± 5.1
150579 ± 4.3
200570 ± 5.5

Experimental Protocols

Protocol 1: Assessing the Protective Effect of N-acetylcysteine (NAC) against Quinine-Induced Cytotoxicity using the MTT Assay

1. Cell Seeding:

  • Culture a non-parasitic adherent cell line (e.g., HEK293, HepG2) in appropriate complete culture medium.

  • Harvest cells and perform a cell count to ensure accurate seeding density.

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of quinine in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of N-acetylcysteine (NAC) in sterile water or culture medium.

  • On the day of the experiment, prepare serial dilutions of quinine in culture medium.

  • Prepare solutions of quinine in combination with a fixed concentration of NAC (e.g., 5 mM).

  • Include the following controls:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used for quinine.

    • NAC Control: Cells treated with NAC alone.

    • Reagent Blank: Wells with culture medium, quinine, and NAC but no cells.

  • Carefully remove the old medium from the wells and add the medium containing the different treatment solutions.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the MTT-containing medium from the wells.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the "reagent blank" from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

  • Plot the percentage of viability against the log of the quinine concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration) value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a general procedure for measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

1. Cell Seeding and Treatment:

  • Follow the cell seeding and treatment steps as described in Protocol 1. It is advisable to use a black, clear-bottom 96-well plate for fluorescence-based assays.

2. ROS Staining:

  • At the end of the treatment period, remove the treatment medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Add 100 µL of H2DCFDA working solution (typically 5-10 µM in PBS or serum-free medium) to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

3. Fluorescence Measurement:

  • After incubation, remove the H2DCFDA solution and wash the cells with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).

4. Data Analysis:

  • Subtract the background fluorescence from wells containing only PBS.

  • Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold change in ROS production.

Mandatory Visualizations

Quinine_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Quinine Quinine ROS Reactive Oxygen Species (ROS) Quinine->ROS Induces TRAF6 TRAF6 Quinine->TRAF6 Binds to Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c Mitochondria->CytochromeC Releases AKT AKT TRAF6->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondria Promotes damage Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: Hypothetical signaling pathway of quinine-induced cytotoxicity and its mitigation by N-acetylcysteine (NAC).

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Data Check_Controls Review Experimental Controls: - Vehicle Control - Reagent Blank Start->Check_Controls High_Background High Background in Reagent Blank? Check_Controls->High_Background Use_Alternative_Assay Consider Alternative Assay (e.g., LDH, CellTiter-Glo) High_Background->Use_Alternative_Assay Yes Check_Seeding Verify Cell Seeding and Plating Technique High_Background->Check_Seeding No Resolved Data Consistent Use_Alternative_Assay->Resolved Uneven_Seeding Uneven Cell Distribution? Check_Seeding->Uneven_Seeding Optimize_Seeding Optimize Cell Suspension and Pipetting Technique Uneven_Seeding->Optimize_Seeding Yes Check_Solubilization Examine Formazan Solubilization Uneven_Seeding->Check_Solubilization No Optimize_Seeding->Resolved Incomplete_Solubilization Incomplete Dissolution? Check_Solubilization->Incomplete_Solubilization Optimize_Solubilization Increase Shaking Time/ Verify with Microscopy Incomplete_Solubilization->Optimize_Solubilization Yes Incomplete_Solubilization->Resolved No Optimize_Solubilization->Resolved

Caption: Experimental workflow for troubleshooting inconsistent cytotoxicity data.

References

Technical Support Center: Strategies to Prevent Quinine Precipitation in Buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the precipitation of quinine in buffer solutions during experiments.

Frequently Asked questions (FAQs)

Q1: Why does my quinine solution precipitate when I add it to my buffer?

A1: Quinine is a weakly basic compound, and its solubility in aqueous solutions is highly dependent on pH. In its free base form, quinine is poorly soluble in water. When dissolved in an acidic solution, quinine becomes protonated (positively charged), which significantly increases its solubility. If you add this acidic stock solution to a neutral or alkaline buffer (pH > 6.0), the pH of the local environment increases. This causes the protonated quinine to convert back to its less soluble free base form, leading to precipitation. For instance, quinine hydrochloride has been observed to begin precipitating at a pH of approximately 7.19.[1]

Q2: What is the maximum concentration of quinine I can use in my phosphate-buffered saline (PBS) at physiological pH (~7.4)?

A2: The solubility of quinine sulfate drops significantly as the pH increases. At 37°C, the solubility in a pH 6.8 buffer (similar to PBS) is approximately 0.83 mg/mL. At pH 7.5, this drops further. Therefore, it is challenging to achieve high concentrations of quinine in standard PBS without precipitation. Exceeding these solubility limits will likely result in the compound crashing out of solution.

Q3: Can temperature changes cause my quinine solution to precipitate?

A3: Yes, temperature can affect the solubility of both quinine and the buffer salts themselves. While the solubility of quinine generally increases with temperature, the solubility of some buffer salts, like phosphate, can decrease at lower temperatures. If you are working with concentrated solutions, cooling them (e.g., on ice) could lead to the precipitation of either the quinine or the buffer components, which in turn can alter the solution's pH and cause further precipitation of the quinine.

Q4: Are there alternative buffers I can use to avoid precipitation issues with quinine?

A4: Yes, using an alternative buffer system can be an effective strategy. TRIS (tris(hydroxymethyl)aminomethane) buffer is a common alternative to phosphate buffers. TRIS buffers have been successfully used in experiments with quinine, in some cases showing better compatibility, especially when organic co-solvents are present.[2] The choice of buffer will depend on the specific requirements of your experiment, including the desired pH range and compatibility with other reagents. The effective buffering range for TRIS is typically between pH 7.0 and 9.2.

Q5: Can the concentration of my buffer affect quinine solubility?

A5: Yes, high concentrations of buffer salts can lead to a "salting-out" effect, where the solubility of a compound is reduced. This happens because the buffer ions compete with the compound for hydration (interaction with water molecules), effectively reducing the amount of "free" water available to dissolve the compound. It is advisable to use the lowest buffer concentration that still provides adequate buffering capacity for your experiment.

Data Presentation

Table 1: Solubility of Quinine Sulfate in Different Aqueous Media at 37°C

MediumpHSolubility (mg/mL)
HCl Solution1.04.44
Simulated Gastric Fluid (without pepsin)1.2> 20.0
Acetate Buffer4.51.44
Simulated Intestinal Fluid (without pancreatin)6.80.83
Phosphate Buffer7.5< 0.1

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic Quinine Stock Solution

This protocol describes the preparation of a 10 mg/mL (approximately 30.8 mM) quinine (free base) stock solution in a dilute acidic solvent.

Materials:

  • Quinine (free base)

  • 0.1 M Hydrochloric Acid (HCl) or 0.05 M Sulfuric Acid (H₂SO₄)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of quinine powder accurately. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of quinine.

  • Transfer the quinine powder to a volumetric flask of the appropriate size (e.g., 10 mL).

  • Add approximately 70-80% of the final volume of the acidic solvent (e.g., 7-8 mL of 0.1 M HCl) to the flask.

  • Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the quinine is completely dissolved. The solution should be clear.

  • Once dissolved, add the acidic solvent to bring the final volume to the mark on the volumetric flask (e.g., 10 mL).

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution in a tightly sealed, light-resistant container at the recommended temperature.

Protocol 2: Diluting an Acidic Quinine Stock Solution into a Neutral Buffer to Prevent Precipitation

This protocol provides a step-by-step method to minimize the risk of precipitation when diluting an acidic quinine stock solution into a buffer with a pH near or above the precipitation point of quinine.

Materials:

  • Prepared acidic quinine stock solution (from Protocol 1)

  • Target buffer solution (e.g., Phosphate-Buffered Saline, TRIS buffer) at the desired final pH.

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Place the required volume of the target buffer into a beaker or flask.

  • Begin vigorously stirring the buffer solution using a magnetic stirrer. The creation of a vortex is ideal.

  • Slowly, add the acidic quinine stock solution drop-wise into the vortex of the stirring buffer. This ensures rapid dispersion and avoids localized high concentrations and pH shock, which are the primary causes of precipitation.

  • Continue stirring for several minutes after adding the stock solution to ensure the final solution is homogeneous.

  • Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, you may need to reduce the final concentration of quinine.

Mandatory Visualizations

cluster_solubility Quinine Solubility and pH Low_pH Low pH (Acidic) e.g., pH < 6.0 Protonated Protonated Quinine (QH+) Highly Soluble Low_pH->Protonated Favors High_pH High pH (Neutral/Alkaline) e.g., pH > 7.0 Free_Base Free Base Quinine (Q) Poorly Soluble High_pH->Free_Base Favors Protonated->Free_Base Deprotonation Start Quinine Precipitation Observed in Buffer Check_pH Is the final pH of the solution > 6.5? Start->Check_pH Check_Conc Is the final quinine concentration too high? Check_pH->Check_Conc No Lower_pH Lower the buffer pH (if experiment allows) Check_pH->Lower_pH Yes Mixing_Method Was the acidic stock added slowly to a stirring buffer? Check_Conc->Mixing_Method No Lower_Conc Reduce the final quinine concentration Check_Conc->Lower_Conc Yes Buffer_Choice Are you using a phosphate buffer? Mixing_Method->Buffer_Choice Yes Improve_Mixing Follow Protocol 2: Add drop-wise to vortex Mixing_Method->Improve_Mixing No Change_Buffer Consider switching to TRIS buffer Buffer_Choice->Change_Buffer Yes Success Precipitation Resolved Buffer_Choice->Success No Lower_pH->Success Lower_Conc->Success Improve_Mixing->Success Change_Buffer->Success

References

Technical Support Center: Addressing Autofluorescence in Quinine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence interference in quinine assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my quinine assay?

Autofluorescence is the natural emission of light by biological materials or other components in a sample when they are excited by light.[1][2] This intrinsic fluorescence can interfere with quinine assays by increasing the background signal, which can mask the specific fluorescence from quinine, leading to inaccurate measurements and reduced assay sensitivity.[3][4] Common sources of autofluorescence include endogenous cellular components like collagen, riboflavin, and NADH, as well as exogenous sources like phenol red in cell culture media and aldehyde-based fixatives used in sample preparation.[5]

Q2: What are the optimal excitation and emission wavelengths for measuring quinine?

Quinine is typically excited in the ultraviolet (UV) range and emits in the blue region of the visible spectrum. For most applications, the recommended wavelengths are:

  • Excitation Maximum: Approximately 350 nm

  • Emission Maximum: Approximately 450 nm

It is crucial to use a fluorometer or plate reader with filters or monochromators set to these wavelengths to maximize the signal from quinine while minimizing the excitation of potential autofluorescent compounds.

Q3: How can I determine if my sample has significant autofluorescence?

To assess the level of autofluorescence in your samples, it is essential to run an unstained control. This control sample should contain the same cells, tissue, or matrix as your experimental samples but without the addition of quinine. By measuring the fluorescence of this unstained control at the excitation and emission wavelengths used for quinine, you can quantify the contribution of autofluorescence to your total signal.

Q4: What are some common substances that cause autofluorescence in biological samples?

Several endogenous and exogenous substances can contribute to autofluorescence. Understanding these sources can help in designing experiments to minimize their impact.

Substance Typical Excitation (nm) Typical Emission (nm) Notes
Quinine ~350 ~450 The target analyte. Fluorescence is stable in acidic solutions.
Collagen~340-400~400-500A major source of autofluorescence in tissue samples.
Elastin~350-420~420-500Another structural protein that contributes to tissue autofluorescence.
Riboflavin (Vitamin B2)~450~530Common in cell culture media and intracellularly.
NADH~340~450A key metabolic coenzyme found in all living cells.
Aldehyde Fixatives (e.g., Formalin, Glutaraldehyde)BroadBroad (often in the green-red region)Can significantly increase autofluorescence in fixed tissues.
Phenol Red~430~560A pH indicator commonly used in cell culture media.
Fetal Bovine Serum (FBS)Broad (Violet-Blue)BroadA common supplement in cell culture media that can increase background fluorescence.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to autofluorescence in quinine assays.

Issue 1: High Background Fluorescence in Unstained Controls

If your unstained control samples exhibit high fluorescence, the primary issue is likely autofluorescence originating from your sample matrix.

Troubleshooting Workflow:

start High Background in Unstained Control check_media Is the sample in cell culture media? start->check_media change_media Switch to phenol red-free and low-serum or serum-free media. check_media->change_media Yes check_fixation Was the sample fixed with aldehydes? check_media->check_fixation No change_media->check_fixation change_fixative Use an alternative fixative (e.g., alcohol-based) or a quenching agent like sodium borohydride. check_fixation->change_fixative Yes check_tissue Is the sample a tissue section? check_fixation->check_tissue No change_fixative->check_tissue use_quencher Consider using an autofluorescence quenching agent (e.g., Sudan Black B). check_tissue->use_quencher Yes optimize_wavelengths Optimize excitation/emission wavelengths to maximize signal-to-noise. check_tissue->optimize_wavelengths No use_quencher->optimize_wavelengths end Proceed with Assay optimize_wavelengths->end

Caption: Troubleshooting high background in unstained controls.

Detailed Steps:

  • Media and Buffer Composition: If using cell culture media, switch to a phenol red-free formulation. Also, consider reducing the concentration of fetal bovine serum (FBS) or using a serum-free medium, as FBS can contribute to background fluorescence. For other samples, ensure your buffer is free of fluorescent contaminants.

  • Sample Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence. If fixation is necessary, consider using an alcohol-based fixative (e.g., chilled methanol or ethanol). If aldehyde fixation is unavoidable, treatment with a quenching agent like sodium borohydride can help reduce autofluorescence.

  • Tissue Samples: Tissues rich in collagen and elastin are highly autofluorescent. The use of commercial autofluorescence quenching reagents, such as Sudan Black B, can be effective in reducing this background signal.

  • Instrument Settings: Optimizing the excitation and emission wavelengths can help to spectrally distinguish the quinine signal from the autofluorescence. Although quinine's optimal wavelengths are around 350 nm (excitation) and 450 nm (emission), slight adjustments may improve the signal-to-noise ratio depending on the specific autofluorescence spectrum of your sample.

Issue 2: High Background Signal in Quinine-Spiked Samples Compared to Controls

If your quinine-spiked samples show a disproportionately high signal that cannot be attributed to quinine alone, consider the following:

Troubleshooting Workflow:

start High Signal in Spiked Samples check_quenching Are quenching agents present? start->check_quenching remove_quenchers Identify and remove quenching agents (e.g., high chloride concentrations). check_quenching->remove_quenchers Yes check_blank_subtraction Is proper blank subtraction being performed? check_quenching->check_blank_subtraction No remove_quenchers->check_blank_subtraction implement_blank_subtraction Subtract the fluorescence of a sample blank (matrix without quinine). check_blank_subtraction->implement_blank_subtraction No perform_standard_addition Perform a standard addition experiment to account for matrix effects. check_blank_subtraction->perform_standard_addition Yes implement_blank_subtraction->perform_standard_addition end Quantify Quinine perform_standard_addition->end

Caption: Troubleshooting high signal in spiked samples.

Detailed Steps:

  • Check for Quenching Interferences: Certain substances can quench the fluorescence of quinine, leading to an underestimation of its concentration. A common quencher is the chloride ion. Ensure that the concentration of chloride in your samples is low, ideally below 0.4 mM.

  • Proper Blank Subtraction: It is crucial to subtract the signal from an appropriate blank. A "sample blank" should contain everything that your experimental sample contains (cells, media, buffer, etc.) except for quinine. This accounts for the fluorescence contribution of the sample matrix.

  • Standard Addition Method: If the sample matrix is complex and suspected of interfering with the assay, the standard addition method can be employed. This involves adding known amounts of a quinine standard to the sample and extrapolating to determine the initial concentration, which can help correct for matrix effects that either enhance or quench fluorescence.

Experimental Protocols

Protocol 1: Standard Quinine Fluorescence Assay

This protocol outlines the basic steps for measuring quinine concentration using a fluorescence plate reader or fluorometer.

Materials:

  • Quinine sulfate dihydrate

  • 0.05 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks

  • Micropipettes and tips

  • Fluorescence microplate reader or cuvette-based fluorometer

  • Black-walled, clear-bottom microplates (for plate reader) or quartz cuvettes (for fluorometer)

Procedure:

  • Preparation of Quinine Stock Solution (e.g., 100 ppm):

    • Accurately weigh 120.7 mg of quinine sulfate dihydrate.

    • Dissolve it in a small amount of 0.05 M H₂SO₄ in a 1-liter volumetric flask.

    • Bring the final volume to 1 liter with 0.05 M H₂SO₄. This solution should be prepared fresh and protected from light.

  • Preparation of Standard Curve:

    • Perform serial dilutions of the 100 ppm stock solution with 0.05 M H₂SO₄ to prepare a series of standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5 ppm).

    • Include a "zero" standard containing only 0.05 M H₂SO₄ to serve as the blank.

  • Sample Preparation:

    • Dilute your samples with 0.05 M H₂SO₄ to ensure the final quinine concentration falls within the linear range of your standard curve.

    • Prepare a "sample blank" for each sample type, which consists of the sample matrix without quinine, diluted in the same way.

  • Fluorescence Measurement:

    • Transfer the standards, samples, and blanks to the microplate or cuvettes.

    • Set the fluorometer to an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

    • Record the fluorescence intensity for all wells or cuvettes.

  • Data Analysis:

    • Subtract the fluorescence intensity of the "zero" standard (blank) from all standard readings.

    • Plot the blank-subtracted fluorescence intensity of the standards versus their known concentrations to generate a standard curve.

    • For your samples, subtract the fluorescence intensity of their corresponding "sample blank".

    • Use the standard curve to determine the quinine concentration in your samples.

Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is for treating fixed samples to reduce autofluorescence caused by aldehyde fixatives.

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Fixed samples (cells or tissue sections)

Procedure:

  • Prepare Sodium Borohydride Solution:

    • Shortly before use, prepare a solution of sodium borohydride in PBS or TBS. A common concentration is 1 mg/mL, but this may need to be optimized.

    • Caution: Sodium borohydride is a reactive chemical. Handle with appropriate safety precautions.

  • Treat Samples:

    • After the fixation and washing steps, incubate the samples with the freshly prepared sodium borohydride solution.

    • Incubation time can vary, but a typical starting point is 10-30 minutes at room temperature.

  • Wash Samples:

    • Thoroughly wash the samples with PBS or TBS (e.g., 3 x 5 minutes) to remove any remaining sodium borohydride.

  • Proceed with Assay:

    • After washing, you can proceed with your quinine assay protocol. Remember to include a treated, unstained control to assess the effectiveness of the autofluorescence reduction.

References

Technical Support Center: Ensuring Reproducible Quinine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine analysis. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of quinine quantification in various matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for common analytical techniques.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during quinine quantification experiments.

Fluorescence Spectroscopy

Question: My quinine fluorescence intensity is lower than expected, or I'm observing a decrease in signal over time. What could be the cause?

Answer: This issue, known as fluorescence quenching, can be caused by several factors:

  • Quenching Agents: The presence of quenching agents, such as chloride ions, is a common cause. Even small amounts of chloride in your sample or reagents can significantly reduce quinine's fluorescence.[1][2]

  • Concentration Quenching: At high concentrations, quinine molecules can interact with each other, leading to a decrease in fluorescence intensity per unit of concentration. This is also known as the inner filter effect.[3] Ensure your sample concentrations are within the linear range of your calibration curve.

  • Photobleaching: Prolonged exposure of the sample to the excitation light source can lead to the degradation of quinine molecules, resulting in a weaker signal. It is advisable to protect quinine solutions from light.[1]

  • pH: The fluorescence of quinine is highly dependent on the pH of the solution. It is most stable and intense in acidic conditions, typically around 0.05 M sulfuric acid.[4] Ensure your standards and samples are prepared in the same acidic diluent.

Question: I am seeing high background noise or interfering signals in my fluorescence measurements. How can I minimize this?

Answer: High background or interfering signals can originate from the sample matrix or contaminated reagents.

  • Matrix Effects: Complex matrices, such as urine or plasma, can contain endogenous fluorescent compounds that interfere with quinine's signal. A proper sample extraction procedure is crucial to remove these interferences.

  • Reagent Purity: Use high-purity solvents and reagents to prepare your standards and blanks. Impurities in your reagents can contribute to the background signal.

  • Scattering: Rayleigh, Tyndall, and Raman scattering can also interfere with fluorescence measurements. Ensure your instrument's optical setup is optimized to minimize scattering effects.

Question: My calibration curve is not linear. What should I do?

Answer: Non-linearity in the calibration curve can be due to:

  • Concentration Quenching: As mentioned earlier, high concentrations can lead to a non-linear response. Prepare standards that cover a narrower, linear concentration range.

  • Instrument Settings: Incorrect instrument settings, such as photomultiplier tube (PMT) voltage, can affect linearity. Optimize the PMT voltage to ensure the signal is within the detector's linear range.

  • Blank Subtraction: Inaccurate blank subtraction can also lead to non-linearity, especially at lower concentrations. Ensure you are using an appropriate blank and that it is subtracted correctly from your sample and standard readings.

High-Performance Liquid Chromatography (HPLC)

Question: I am observing poor peak shape (e.g., tailing) for my quinine peak. How can I improve it?

Answer: Peak tailing for basic compounds like quinine is a common issue in reverse-phase HPLC.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. Operating at a low pH (e.g., around 3.0) can help to protonate the quinine molecule and reduce its interaction with residual silanols on the column, thereby improving peak shape.

  • Ion-Pairing Reagents: The use of ion-pairing reagents like methanesulfonic acid or trifluoroacetic acid (TFA) in the mobile phase can significantly reduce peak tailing.

  • Column Choice: Using a column specifically designed for the analysis of basic compounds, such as a Phenyl Hydride column, can provide better peak symmetry without the need for ion-pairing agents.

Question: My retention time for quinine is shifting between injections. What is causing this?

Answer: Retention time shifts can be due to several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure the mobile phase is prepared accurately and consistently for each run.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

  • Column Equilibration: Insufficient column equilibration between injections or after a gradient run can cause retention time drift. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Question: I am not able to achieve good separation between quinine and its impurities or other components in my sample. What can I do?

Answer:

  • Mobile Phase Gradient: Optimizing the mobile phase gradient can improve the resolution between closely eluting peaks. Adjusting the gradient slope or the initial and final mobile phase compositions can enhance separation.

  • Column Chemistry: Trying a column with a different stationary phase (e.g., C18, Phenyl) can alter the selectivity and improve the separation of quinine from interfering compounds.

  • Flow Rate: Adjusting the flow rate can also impact resolution. A lower flow rate generally leads to better separation, but at the cost of longer analysis times.

Mass Spectrometry (MS)

Question: I am experiencing low sensitivity or a weak signal for quinine in my LC-MS/MS analysis. How can I improve it?

Answer:

  • Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the ionization of quinine.

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is commonly used in positive ESI mode to promote the formation of protonated molecules [M+H]+.

  • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for quinine. The transition of 325.0 > 307.0 is a commonly used and sensitive transition.

Question: I am observing significant matrix effects in my biological samples. How can I mitigate them?

Answer:

  • Sample Preparation: A thorough sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove interfering matrix components.

  • Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of quinine, to compensate for matrix effects and variations in sample preparation and instrument response.

  • Chromatographic Separation: Ensure good chromatographic separation of quinine from the bulk of the matrix components to minimize ion suppression or enhancement at the ESI source.

Quantitative Data Summary

The following tables summarize key performance parameters for different quinine quantification methods reported in the literature.

Table 1: Performance Characteristics of Fluorescence Spectroscopy Methods

ParameterValueMatrixReference
Excitation Wavelength250 nm or 350 nm0.05 M H₂SO₄
Emission Wavelength450 nm0.05 M H₂SO₄
Limit of Detection (LOD)0.2 ppmTonic Water
Limit of Detection (LOD)0.009 ppm0.05 M H₂SO₄
Reproducibility (%RSD)< 5%Tonic Water

Table 2: Performance Characteristics of HPLC Methods

ParameterValueMatrixReference
ColumnC18, 5 µm, 250 x 4mmSoft Drinks
Mobile PhaseCH₃OH–CH₃CN–CH₃COONH₄ 0.1 M (45:15:40 v/v/v)Soft Drinks
DetectionFluorescence (Ex: 325 nm, Em: 375 nm)Soft Drinks
Limit of Detection (LOD)0.3 ng (on column)Soft Drinks
Linearity Rangeup to 0.7 ng/µLSoft Drinks
Reproducibility (Inter-day)< 6.8%Plasma
ColumnPhenyl Hydride, 4µm, 100ÅPharmaceutical
Mobile PhaseGradient with Water/0.1% TFA and Acetonitrile/0.1% TFAPharmaceutical
DetectionUV @ 235nmPharmaceutical

Table 3: Performance Characteristics of LC-MS/MS Methods

ParameterValueMatrixReference
ColumnSun Fire Waters C18 (50 mm × 3.0 mm)Pharmaceutical
Mobile PhaseAcetonitrile:0.1% formic acid (75:25, v/v)Pharmaceutical
Ionization ModeESI PositivePharmaceutical
MRM Transition325.0 > 307.0Pharmaceutical
Linearity Range10–1500 ng/mLPharmaceutical

Experimental Protocols

Protocol 1: Quinine Quantification in Tonic Water by Fluorescence Spectroscopy

This protocol is adapted from established methods for the analysis of quinine in beverages.

1. Materials and Reagents:

  • Quinine sulfate dihydrate (or anhydrous quinine)

  • Sulfuric acid (H₂SO₄), ACS reagent grade

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Fluorescence spectrometer

  • Quartz cuvettes

2. Preparation of Solutions:

  • 0.05 M H₂SO₄ Solution: Prepare by diluting a concentrated H₂SO₄ solution with deionized water.

  • 1000 ppm Quinine Stock Solution: Accurately weigh approximately 121 mg of quinine sulfate dihydrate and dissolve it in a 100 mL volumetric flask with 0.05 M H₂SO₄.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 ppm) by serial dilution of the stock solution with 0.05 M H₂SO₄.

3. Sample Preparation:

  • Degas the tonic water sample by vigorous shaking to remove carbonation.

  • Pipette 2 mL of the degassed tonic water into a 50 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄ (25-fold dilution). Further dilutions may be necessary to bring the concentration within the calibration range.

4. Instrumental Analysis:

  • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm on the fluorescence spectrometer.

  • Set the slit widths for both excitation and emission (e.g., 5 nm).

  • Optimize the PMT voltage using a mid-range standard.

  • Measure the fluorescence intensity of the blank (0.05 M H₂SO₄), the calibration standards, and the prepared tonic water sample.

5. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity versus the quinine concentration of the standards.

  • Determine the concentration of quinine in the diluted tonic water sample using the calibration curve.

  • Calculate the original concentration of quinine in the tonic water by multiplying the measured concentration by the dilution factor.

Protocol 2: Quinine Analysis by RP-HPLC with UV Detection

This protocol provides a general framework for the separation of quinine from its impurities.

1. Materials and Reagents:

  • Quinine standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (HPLC grade)

  • HPLC system with UV detector

  • Cogent Phenyl Hydride column (4.6 x 75mm, 4μm) or equivalent

2. Preparation of Mobile Phase:

  • Mobile Phase A: Deionized water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

3. Chromatographic Conditions:

  • Column: Cogent Phenyl Hydride, 4.6 x 75mm, 4μm

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 40°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0 min: 10% B

    • 6 min: 30% B

    • 7 min: 10% B (return to initial conditions)

    • Post-run equilibration time as needed.

4. Sample and Standard Preparation:

  • Prepare a stock solution of quinine in a 50:50 mixture of Mobile Phase A and B.

  • Prepare working solutions of standards and samples by diluting the stock solution in the same solvent mixture.

5. Data Analysis:

  • Integrate the peak area of the quinine peak in the chromatograms.

  • Create a calibration curve by plotting the peak area against the concentration of the quinine standards.

  • Determine the concentration of quinine in the samples from the calibration curve.

Visualizations

experimental_workflow_fluorescence cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare 1000 ppm Quinine Stock standards Prepare Calibration Standards (0.2-5.0 ppm) stock->standards measure_standards Measure Standards standards->measure_standards sample_prep Degas & Dilute Tonic Water Sample measure_sample Measure Sample sample_prep->measure_sample instrument_setup Set up Fluorometer (Ex: 350nm, Em: 450nm) measure_blank Measure Blank (0.05 M H2SO4) instrument_setup->measure_blank measure_blank->measure_standards measure_standards->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve concentration Determine Sample Concentration calibration_curve->concentration final_calc Calculate Original Concentration concentration->final_calc

Caption: Workflow for Quinine Quantification by Fluorescence Spectroscopy.

logical_relationship_troubleshooting cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Corrective Actions issue Low Fluorescence Intensity quenching Quenching Agents (e.g., Chloride) issue->quenching concentration Concentration Quenching issue->concentration photobleaching Photobleaching issue->photobleaching ph Incorrect pH issue->ph check_reagents Use High-Purity Reagents quenching->check_reagents dilute_sample Dilute Sample to Linear Range concentration->dilute_sample protect_from_light Protect Solutions from Light photobleaching->protect_from_light acidify_solution Ensure Acidic pH (0.05 M H2SO4) ph->acidify_solution

Caption: Troubleshooting Logic for Low Fluorescence Intensity.

References

dealing with matrix effects in quinine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of quinine.

Troubleshooting Common Issues

Problem: Inconsistent or poor signal intensity for quinine across samples.

Possible Cause: This is a classic symptom of matrix effects, where co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of quinine, leading to ion suppression or enhancement.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent Quinine Signal check_is Verify Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok sample_prep Optimize Sample Preparation is_ok->sample_prep No chromatography Modify Chromatographic Conditions is_ok->chromatography Yes is_issue Investigate IS Suitability (e.g., use a stable isotope-labeled IS) is_ok->is_issue Fluctuates with Quinine sample_prep->chromatography end Consistent Signal Achieved chromatography->end is_issue->sample_prep G cluster_0 Mechanism of Ion Suppression ESI_Droplet Electrospray Droplet (Quinine + Matrix Components) Analyte_Ion Quinine Ion (Gas Phase) ESI_Droplet->Analyte_Ion Evaporation & Ionization Suppression Competition for Charge and Surface Access ESI_Droplet->Suppression MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Sampling Reduced_Signal Reduced Quinine Signal MS_Inlet->Reduced_Signal Suppression->Analyte_Ion Inhibits Formation G cluster_0 Sample Preparation Workflows for Quinine Analysis cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) start Biological Sample (Plasma, Blood, Urine) ppt1 Add Acetonitrile or Methanol start->ppt1 lle1 Add Immiscible Organic Solvent start->lle1 spe1 Condition SPE Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end Analyze by LC-MS/MS ppt3->end lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Quinine spe3->spe4 spe4->end

Technical Support Center: Optimization of Quinine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of quinine extraction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction of quinine from biological matrices such as plasma, blood, and urine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you troubleshoot and optimize your extraction protocols.

Q1: Why is my quinine recovery rate unexpectedly low?

A1: Low recovery is a common issue that can stem from several factors throughout the extraction workflow. Here are the primary causes and their solutions:

  • Incorrect pH: Quinine is a weak base. Its extraction into an organic solvent is highly pH-dependent. For efficient liquid-liquid extraction (LLE), the pH of the aqueous sample (e.g., plasma, urine) must be adjusted to be basic, typically pH > 9, to ensure quinine is in its non-ionized, more lipophilic form. For solid-phase extraction (SPE), pH control is also critical during the sample loading and elution steps.[1][2]

  • Inappropriate Solvent Choice (for LLE): The polarity of the extraction solvent is crucial. Solvents like chloroform, ethyl acetate, or mixtures such as toluene-butanol have been used effectively.[3][4] Methanol, especially when modified with a base like diethylamine, has shown good recovery.[1] If recovery is low, consider testing a different solvent or a combination of solvents.

  • Inefficient Extraction Technique: Ensure thorough mixing during LLE by vortexing or mechanical shaking for an adequate amount of time (e.g., 2-5 minutes) to maximize the surface area for extraction. In SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to completely recover the analyte.

  • Analyte Degradation: Quinine can be sensitive to light and temperature. Protect samples from direct light and keep them cool during processing to prevent photochemical or thermal degradation.

Q2: How can I minimize matrix effects in my analysis?

A2: Matrix effects occur when other components in the biological sample interfere with the analysis of the target analyte, causing ion suppression or enhancement in mass spectrometry.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is by improving the sample cleanup process. Solid-phase extraction (SPE) is generally more effective than liquid-liquid extraction (LLE) or simple protein precipitation at removing interfering endogenous components like phospholipids and salts.

  • Optimize Chromatography: Adjusting the chromatographic method can help separate quinine from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for quinine is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as your samples (e.g., drug-free plasma) to compensate for consistent matrix effects.

Q3: What is the optimal pH for extracting quinine?

A3: As a diprotic weak base, quinine's charge state is pH-dependent. For LLE, the pH of the aqueous matrix should be adjusted to a basic pH (typically >9) to convert the quinine cations into their neutral, more organic-soluble form. This is often achieved by adding a small volume of a strong base like sodium hydroxide (NaOH).

Q4: Which extraction method is better: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A4: The choice depends on your specific requirements for cleanliness, throughput, and recovery.

  • Liquid-Liquid Extraction (LLE): LLE is a classic, cost-effective method. However, it can be labor-intensive, may form emulsions, and is often less "clean" than SPE, potentially leading to more significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE offers cleaner extracts, higher recovery rates, and is more amenable to automation. It is highly effective at removing interfering substances, which is critical for sensitive analytical techniques like LC-MS/MS. While initial setup costs may be higher, the improved data quality and potential for automation can be significant advantages.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing quinine extraction.

Table 1: Comparison of Extraction Methods and Solvents

Extraction MethodBiological MatrixSolvent/CartridgeAverage Recovery (%)Key Findings
LLEBloodToluene-Butanol (75:25 v/v)78 - 109%Effective for dried blood spots with fluorescence detection.
LLEPlasmaChloroform76 - 81%Simple one-step extraction suitable for routine analysis.
SPEPlasmaOasis MCX Cartridges89.8 - 97.2%High reproducibility and suitable for automated GC-MS analysis.
SPEUrineAmberlite XAD-4 Resin85 - 115%High recovery for an automated in-line SPE system.
SoxhletCinchona BarkMethanol + 20% Diethylamine~2.2% (yield by dry wt.)Base modification significantly increases extraction efficiency from plant material.
Ionic Liquid ATPSPlasma[C4C1im]Cl + K2HPO489 - 106%Provides suitable sample purification for HPLC analysis.

Table 2: Influence of pH on Quinine State

pH RangePredominant Quinine FormSolubility CharacteristicsImplication for Extraction
< 4.3Dication (QS²⁺)High aqueous solubilityPoor extraction into organic solvents
4.3 - 8.4Monocation (QS⁺)Moderate aqueous solubilitySub-optimal for organic solvent extraction
> 8.5Neutral Base (QS)Low aqueous solubility, high organic solubilityOptimal for extraction into organic solvents (LLE)
Data derived from pKa values of quinine.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Quinine from Human Plasma

This protocol is a generalized procedure based on common LLE methods.

  • Sample Preparation: To a 250 µL plasma sample in a glass tube, add the internal standard.

  • pH Adjustment: Add 1 mL of 1 M Sodium Hydroxide (NaOH) to the tube to basify the sample. Vortex for 5-10 seconds.

  • Liquid-Liquid Extraction: Add 5 mL of an appropriate organic solvent (e.g., chloroform or a toluene-butanol mixture).

  • Mixing: Cap the tube and mix using a mechanical tumbler or shaker for 30 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 1,000 x g for 30 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the organic (lower) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 37°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (or an appropriate solvent like methanol) for analysis by HPLC or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of Quinine from Urine

This protocol is a generalized procedure for SPE.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange like Oasis MCX) by washing it sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute the urine sample (e.g., 1:1) with an acidic buffer (e.g., 4% phosphoric acid) to ensure the quinine is in its protonated, charged state, which will facilitate binding to the sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. This typically involves a wash with an acidic solution (e.g., 0.1 M HCl) followed by a wash with an organic solvent like methanol to remove less polar interferences.

  • Elution: Elute the quinine from the cartridge using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier neutralizes the quinine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase for analysis.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_workflow General Quinine Extraction Workflow Sample 1. Biological Sample (Plasma, Urine, etc.) Pretreat 2. Sample Pre-treatment (Add Internal Standard) Sample->Pretreat pH_Adjust 3. pH Adjustment (Basification for LLE / Acidification for SPE) Pretreat->pH_Adjust Extract 4. Extraction (LLE with Solvent or SPE on Cartridge) pH_Adjust->Extract Evap 5. Evaporation (Dry down organic solvent / eluate) Extract->Evap Recon 6. Reconstitution (Dissolve in mobile phase) Evap->Recon Analysis 7. Instrumental Analysis (HPLC, LC-MS/MS) Recon->Analysis

Caption: A generalized workflow for quinine extraction from biological samples.

G cluster_troubleshooting Troubleshooting Guide for Low Quinine Recovery Start Start: Low Recovery Observed Check_pH Is sample pH correct for the chosen method? Start->Check_pH Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Solution_pH Adjust pH: >9 for LLE Acidic for SPE load Check_pH->Solution_pH No Check_Mixing Was mixing/vortexing sufficient? Check_Solvent->Check_Mixing Yes Solution_Solvent Test alternative solvent (e.g., Ethyl Acetate, Chloroform) Check_Solvent->Solution_Solvent No Check_SPE For SPE: Was elution solvent effective? Check_Mixing->Check_SPE Yes Solution_Mixing Increase mixing time or intensity Check_Mixing->Solution_Mixing No Solution_SPE Optimize elution solvent (e.g., add base like NH4OH) Check_SPE->Solution_SPE No End Problem Resolved Check_SPE->End Yes Solution_pH->End Solution_Solvent->End Solution_Mixing->End Solution_SPE->End

Caption: A decision tree for troubleshooting low recovery of quinine.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Quinine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the precise quantification of quinine in pharmaceutical formulations and biological matrices. The validation of these HPLC methods is a critical prerequisite for ensuring data integrity and regulatory compliance. This guide provides a comparative overview of various validated HPLC methods for quinine quantification, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable methodology for their needs.

The validation of an analytical procedure, as outlined by the International Council for Harmonisation (ICH) guidelines, aims to demonstrate its suitability for the intended purpose.[1][2][3][4][5] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of Validated HPLC Methods

The following tables summarize the performance characteristics of different reversed-phase HPLC (RP-HPLC) methods developed for the quantification of quinine sulfate. These methods employ various chromatographic conditions, leading to differences in performance.

Table 1: Chromatographic Conditions of Various HPLC Methods for Quinine Sulfate Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax C18Varian C18 (4.6 x 250 mm)C18
Mobile Phase Acetonitrile-bufferMethanol: Water (30:70 v/v)0.1 M ammonium acetate pH 7.0, acetonitrile and methanol (40:25:35 v/v)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 316 nm233 nm330 nm
Injection Volume 20 µL20 µL50 µL
Retention Time 4.6 minNot Specified~7.73 min

Table 2: Comparison of Validation Parameters for Quinine Sulfate Quantification

Validation ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 48.7-193.8710-500.08-600.00
Correlation Coefficient (R²) Not Specified0.9980.9999
Accuracy (% Recovery) 99.4% (for impurity)99.35%99.83 ± 0.92%
Precision (% RSD) < 2.0%< 2%< 1.09%
LOD (µg/mL) Not SpecifiedNot Specified4.32
LOQ (µg/mL) Not SpecifiedNot Specified13.09

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for quinine quantification, adhering to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol end End: Validated Method specificity Specificity (Peak Purity & Excipient Interference) protocol->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability report Generate Validation Report system_suitability->report report->end

Caption: Workflow for HPLC method validation.

Detailed Experimental Protocols

Below are generalized protocols for key validation experiments based on the reviewed literature. These should be adapted based on the specific method and laboratory conditions.

1. Specificity

  • Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, and excipients.

  • Protocol:

    • Analyze a blank sample (diluent or placebo) to demonstrate that no interfering peaks are present at the retention time of quinine.

    • Analyze a standard solution of quinine.

    • Analyze a sample of the drug product.

    • If available, analyze samples containing known impurities or degradation products.

    • Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) can be performed to further demonstrate specificity and the stability-indicating nature of the method.

2. Linearity

  • Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of quinine at different concentrations. The range should typically span from 80% to 120% of the expected sample concentration.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥ 0.995 is generally considered acceptable.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Accuracy is typically assessed by the standard addition method, analyzing a sample of known concentration (placebo) spiked with known amounts of quinine at different levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare and analyze at least three replicates at each concentration level.

    • Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically within 98-102%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Assess the method's variability within the same laboratory by having different analysts, on different days, and with different equipment.

    • Calculate the relative standard deviation (%RSD) for the results. A %RSD of ≤ 2% is generally acceptable for the assay of a finished product.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

    • The formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Alternative Methods for Quinine Quantification

While HPLC is a dominant technique, other methods have also been employed for quinine quantification.

  • Constant-Wavelength Synchronous Spectrofluorimetry: This method is reported to be selective, more sensitive, quicker, and less expensive than HPLC for determining quinine content in beverages like tonic water.

  • HPLC with Fluorescence Detection: This offers enhanced sensitivity compared to UV detection, with reported LOD and LOQ values as low as 0.3 ng and 0.5 ng, respectively.

  • HPLC with Laser-Induced Fluorescence (LIF) Detection: This highly sensitive method allows for rapid analysis (less than 1.5 minutes) and has a very low limit of detection (3.2 pg on the column).

The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the sample matrix. For regulatory submissions and quality control in pharmaceutical manufacturing, a validated HPLC-UV method remains the industry standard due to its robustness and reproducibility.

References

Quinine vs. Quinidine: A Comparative Guide to Stereospecificity and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine and quinidine, both derived from the bark of the cinchona tree, are classic examples of how subtle differences in stereochemistry can lead to profound divergence in biological activity and clinical application. Although they are diastereomers, their distinct three-dimensional arrangements result in quinine being primarily used as an antimalarial agent and quinidine as a Class IA antiarrhythmic drug.[1][2][3] This guide provides an objective comparison of their stereospecificity, mechanisms of action, and biological effects, supported by experimental data and detailed protocols.

Stereospecificity: The Structural Foundation of Divergent Activity

Quinine and quinidine are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1][4] Their molecular formula (C₂₀H₂₄N₂O₂) is identical, but they differ in the spatial arrangement at two of their five chiral centers: C8 and C9.

  • Quinine: Has the (8S,9R) configuration.

  • Quinidine: Has the (8R,9S) configuration.

This inversion of stereochemistry at the β-hydroxyamine functional group makes them quasi-enantiomeric at this specific site, which is critical for their differential interactions with biological targets.

G cluster_quinine Quinine (8S, 9R) cluster_quinidine Quinidine (8R, 9S) quinine_img quinine_label Key Stereocenters: C8: S-configuration C9: R-configuration quinidine_img quinidine_label Key Stereocenters: C8: R-configuration C9: S-configuration caption Structural comparison of Quinine and Quinidine.

Caption: Structural comparison of Quinine and Quinidine.

Comparative Biological Activity

The stereochemical differences between quinine and quinidine directly influence their primary therapeutic uses. While both molecules can exhibit antimalarial and cardiac effects, their potencies are markedly different.

Both quinine and quinidine are effective against the malaria parasite, Plasmodium falciparum. Their primary mechanism involves disrupting the parasite's heme detoxification pathway within its acidic food vacuole.

Mechanism of Action:

  • The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.

  • To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.

  • Quinine and quinidine are weak bases that accumulate in the acidic food vacuole. They are thought to bind to heme, preventing its conversion into hemozoin.

  • The buildup of toxic, non-polymerized heme leads to oxidative damage and the death of the parasite.

On an equimolar basis, quinidine has been shown to be a more potent antimalarial than quinine against P. falciparum.

G cluster_parasite Plasmodium Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation & Oxidative Stress Drug Quinine / Quinidine Drug->Heme Accumulates & Binds to Heme

Caption: Antimalarial mechanism of Quinine and Quinidine.

The most significant pharmacological divergence is seen in their effects on the heart. Quinidine is a well-established Class IA antiarrhythmic agent, whereas quinine's cardiac effects are much less pronounced.

Mechanism of Action:

  • Quinidine: Primarily works by blocking the fast inward voltage-gated sodium channels (INa) in cardiac muscle cells. This action decreases the rate of depolarization (Phase 0 of the cardiac action potential) and slows conduction velocity. Quinidine also blocks several potassium channels (including IKr, IKs, and Ito), which prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).

  • Quinine: Also blocks cardiac sodium channels, but its effect on potassium channels and cardiac repolarization is significantly weaker than that of quinidine. This results in a much smaller effect on the QT interval.

The potent potassium channel blockade by quinidine, particularly on the hERG (IKr) channel, is responsible for its greater antiarrhythmic efficacy but also carries a higher risk of proarrhythmic side effects like Torsades de Pointes.

G cluster_AP Cardiac Action Potential cluster_effects Drug Effects AP_img Quinidine Quinidine (Class IA) Na_Block Blocks Fast Na+ Channels (Decreases Phase 0 Slope) Quinidine->Na_Block Potent K_Block Blocks K+ Channels (Prolongs Phase 3 & QT Interval) Quinidine->K_Block Potent Quinine Quinine Quinine->Na_Block Moderate Quinine->K_Block Weak

Caption: Drug effects on the cardiac action potential.

Quantitative Data Comparison

The stereospecific activities of quinine and quinidine have been quantified in various experimental models.

CompoundStrainIC₅₀ (µmol/L of blood)Reference
Quinidine Brazilian Isolates0.053 - 4.577
Quinine Brazilian Isolates0.053 - 8.132
Quinidine Dd2 (QN-Resistant)~0.147
Quinine Dd2 (QN-Resistant)~0.339
Quinidine HB3 (QN-Sensitive)~0.042
Quinine HB3 (QN-Sensitive)~0.021

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

ParameterQuinidineQuinineReference
hERG Channel Block (IC₅₀) 3.00 ± 0.03 µM (Xenopus oocytes)44.0 ± 0.6 µM (Xenopus oocytes)
0.8 µM (Ltk⁻ cells)11 µM (Ltk⁻ cells)
Effect on QTc Interval Marked ProlongationMinor Prolongation
ΔQTc% / ΔPlasma Conc. (mg⁻¹·L⁻¹) 3.20.74
Primary Antiarrhythmic Class Class IANot clinically used as antiarrhythmic

Experimental Protocols

This protocol is adapted from standard methodologies for determining the IC₅₀ of antimalarial compounds.

Objective: To measure the concentration of quinine or quinidine that inhibits the growth of P. falciparum cultures by 50%.

Workflow:

  • Parasite Culture: Asynchronously growing P. falciparum parasites are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Stock solutions of quinine and quinidine are prepared in 70% ethanol and serially diluted in culture medium to achieve a range of final concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the diluted drug solutions. Control wells contain only the parasite culture with no drug.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. After thawing, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is read using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Fluorescence values are plotted against the drug concentration. The IC₅₀ is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol outlines the electrophysiological measurement of drug-induced hERG potassium channel inhibition.

Objective: To determine the IC₅₀ for hERG channel blockade by quinine and quinidine.

Workflow:

  • Cell Line: A stable mammalian cell line (e.g., HEK293 or CHO) expressing the human hERG channel is used. Cells are cultured under standard conditions (37°C, 5% CO₂).

  • Electrophysiology Setup: The whole-cell patch-clamp technique is employed. Micropipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing KCl, MgCl₂, ATP, EGTA, and HEPES). The external solution contains NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES.

  • Cell Clamping: A single cell is voltage-clamped at a holding potential of -80 mV.

  • Current Elicitation: A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the peak tail current, which reflects the channel conductance.

  • Drug Application: After recording a stable baseline current, quinine or quinidine is applied to the cell via a perfusion system at various concentrations. The effect of each concentration is measured until a steady-state block is achieved.

  • Data Acquisition and Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each concentration. These values are then plotted against drug concentration, and the IC₅₀ is determined by fitting the data to a Hill equation.

The case of quinine and quinidine serves as a powerful illustration of stereoselectivity in pharmacology. A simple inversion at two chiral centers dramatically alters their interaction with biological targets, leading to a 14-fold difference in potency for the cardiac hERG channel and defining their respective roles as a primary antimalarial and a primary antiarrhythmic. For drug development professionals, this underscores the critical importance of stereochemistry in drug design and the potential for repurposing stereoisomers for different therapeutic indications.

References

A Comparative Analysis of Quinine and Chloroquine: Unraveling Their Antimalarial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two pivotal antimalarial drugs: quinine and chloroquine. Both belonging to the quinoline class, these compounds have been mainstays in the treatment of malaria for decades. Understanding their distinct and overlapping mechanisms is crucial for comprehending drug resistance, designing novel therapeutics, and optimizing existing treatment strategies. This document synthesizes experimental data to objectively compare their performance, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows.

Core Mechanisms of Action: A Tale of Two Quinolines

The primary antimalarial activity of both quinine and chloroquine is centered on the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert, insoluble crystal called hemozoin within its acidic digestive vacuole.

Chloroquine , a weak base, readily diffuses across biological membranes and accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole.[1][2] Once inside, it becomes protonated and trapped. This accumulation is a key factor in its selective toxicity. Chloroquine is believed to inhibit hemozoin formation by capping the growing faces of the hemozoin crystal, preventing further polymerization of heme.[1][3] This leads to the buildup of toxic free heme, which is thought to cause parasite death through oxidative damage to membranes and inhibition of enzymatic function.[1]

Quinine's mechanism of action is less definitively understood but is widely believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation. However, some studies suggest that quinine may have a broader range of targets or a different mode of interaction with heme. For instance, it has been proposed that quinine may also interfere with the parasite's nucleic acid and protein synthesis, as well as glycolysis. Unlike chloroquine, which is a dibasic drug, the more lipophilic nature of quinine might lead to different accumulation patterns and potentially alternative sites of action within the parasite.

Quantitative Performance Analysis

The following table summarizes key quantitative data comparing the in vitro efficacy of quinine and chloroquine against Plasmodium falciparum. IC50 (half-maximal inhibitory concentration) values are a standard measure of a drug's potency.

ParameterQuinineChloroquineP. falciparum Strain(s)Reference(s)
IC50 (nM) 100 - 80010 - 100 (sensitive) >100 (resistant)Various (e.g., 3D7, Dd2, W2)
Hemozoin Inhibition (IC50, µM) Less potent than chloroquineMore potent than quinineIn vitro assays
Effect on Parasite Stage Primarily active against trophozoites and schizontsPrimarily active against trophozoites and schizontsIn vitro studies

Experimental Protocols

Hemozoin Inhibition Assay (Colorimetric Method)

This assay quantifies the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 5.0)

  • Oleic acid

  • Test compounds (Quinine, Chloroquine) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of hemin chloride in DMSO.

  • In a 96-well plate, add the sodium acetate buffer.

  • Add the test compounds at various concentrations to the wells.

  • Add the hemin chloride solution to each well.

  • Initiate the reaction by adding oleic acid to each well.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance of the dissolved β-hematin at 405 nm using a plate reader.

  • Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to the absorbance of control wells (without the compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the IC50 of antimalarial drugs against P. falciparum cultures.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

  • Test compounds (Quinine, Chloroquine)

  • SYBR Green I nucleic acid stain

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture to each well at a final parasitemia of 0.5% and a hematocrit of 2%.

  • Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Incubate the plate for 72 hours in a modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the percentage of growth inhibition relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Visualizing the Mechanisms

To better understand the intricate processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Hemozoin_Formation_and_Inhibition Mechanism of Hemozoin Formation and Inhibition cluster_parasite Plasmodium falciparum Digestive Vacuole (Acidic) cluster_drugs Antimalarial Intervention Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Inhibition Inhibition Heme->Inhibition Chloroquine Chloroquine Chloroquine->Inhibition Quinine Quinine Quinine->Inhibition Inhibition->Heme Accumulation Inhibition->Hemozoin

Caption: Inhibition of hemozoin formation by quinine and chloroquine.

Experimental_Workflow_IC50 Experimental Workflow for IC50 Determination Start Start: Synchronized Ring-stage Culture Prepare_Plate Prepare 96-well plate with drug dilutions Start->Prepare_Plate Add_Culture Add parasite culture to wells Prepare_Plate->Add_Culture Incubate Incubate for 72h (37°C, gas mixture) Add_Culture->Incubate Lyse_and_Stain Lyse RBCs and add SYBR Green I Incubate->Lyse_and_Stain Measure_Fluorescence Measure fluorescence (Plate Reader) Lyse_and_Stain->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End: IC50 Value Analyze_Data->End

References

A Head-to-Head Battle in Malaria Treatment: Artemisinin Derivatives Emerge Victorious Over Quinine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical trial data underscores the superior efficacy and safety of artemisinin derivatives, particularly artesunate, compared to the long-standing antimalarial quinine in the treatment of both severe and uncomplicated malaria. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform future research and clinical practice.

For centuries, quinine, a compound derived from the bark of the cinchona tree, has been a cornerstone in the fight against malaria. However, the advent of artemisinin and its semi-synthetic derivatives has revolutionized malaria therapy. A wealth of clinical evidence from large-scale, randomized controlled trials has now firmly established the superiority of artemisinin-based treatments, leading to a paradigm shift in global malaria treatment guidelines.

Superior Efficacy of Artemisinin Derivatives in Severe Malaria

The most compelling evidence for the superiority of artemisinin derivatives comes from the treatment of severe malaria, a life-threatening condition. Two landmark clinical trials, the South East Asian Quinine Artesunate Malaria Trial (SEAQUAMAT) and the African Quinine Artesunate Malaria Trial (AQUAMAT), have been pivotal in this regard.

In the SEAQUAMAT study, which involved 1,461 patients with severe falciparum malaria, treatment with intravenous artesunate resulted in a significant reduction in mortality compared to intravenous quinine.[1][2][3] The mortality rate was 15% in the artesunate group versus 22% in the quinine group, representing a 34.7% reduction in the risk of death with artesunate.[1][2] The subsequent AQUAMAT trial, the largest of its kind involving 5,425 African children, confirmed these findings. In this study, artesunate reduced the risk of death by 22.5% compared to quinine.

Beyond mortality, artemisinin derivatives have demonstrated superiority in other key efficacy endpoints. They consistently lead to a more rapid clearance of parasites from the bloodstream. In some studies, artemisinin derivatives, particularly artemether, have been shown to resolve coma faster in patients with cerebral malaria, although this finding has been less consistent across all high-quality trials.

Enhanced Performance in Uncomplicated Malaria

For uncomplicated malaria, artemisinin-based combination therapies (ACTs) are now the standard of care. Studies comparing artemether-lumefantrine (an ACT) with quinine have shown significantly higher cure rates with the artemisinin combination. In a study of Ugandan children, the unadjusted cure rate at day 28 was 96% for artemether-lumefantrine compared to 64% for quinine. Similar superior efficacy has been observed in pregnant women in their second and third trimesters.

Favorable Safety Profile of Artemisinin Derivatives

In addition to their superior efficacy, artemisinin derivatives are generally better tolerated than quinine. Quinine is associated with a range of side effects collectively known as cinchonism, which can include tinnitus (ringing in the ears), dizziness, and nausea. Hypoglycemia (low blood sugar) is another recognized and potentially dangerous side effect of quinine, particularly in severe malaria. Clinical trials have consistently shown a lower incidence of these adverse events with artemisinin derivatives.

Comparative Efficacy Data

The following tables summarize the key quantitative data from comparative clinical trials of artemisinin derivatives and quinine.

Table 1: Efficacy in Severe Malaria
Outcome MeasureArtemisinin Derivative (Artesunate)QuinineRisk Ratio (RR) / Weighted Mean Difference (WMD) [95% CI]Supporting Studies
Mortality (Adults & Children) LowerHigherRR: 0.76 (0.65 to 0.90) in childrenRR: 0.61 (0.50 to 0.75) in adults
Parasite Clearance Time FasterSlowerWMD: -8.14 hours (-11.55 to -4.73)
Coma Resolution Time FasterSlowerWMD: -4.61 hours (-7.21 to -2.00)
Table 2: Efficacy in Uncomplicated Malaria

| Outcome Measure | Artemisinin Derivative (Artemether-Lumefantrine) | Quinine | Cure Rate | Supporting Studies | | :--- | :--- | :--- | :--- | | 28-Day Cure Rate (Children) | 96% | 64% | | | 42-Day Cure Rate (Pregnant Women) | 99.3% | 97.6% | |

Table 3: Comparative Safety Profile
Adverse EventArtemisinin DerivativesQuinineNotes
Cinchonism (Tinnitus, Dizziness) Less FrequentMore Frequent
Vomiting Less FrequentMore Frequent
Hypoglycemia Less FrequentMore Frequent
Local Injection Site Reactions Less Frequent (with IM formulations)More Frequent (with IM formulations)

Experimental Protocols

The evidence for the superior efficacy of artemisinin derivatives is built on robust clinical trial methodologies. The SEAQUAMAT and AQUAMAT trials are prime examples.

SEAQUAMAT (South East Asian Quinine Artesunate Malaria Trial)
  • Study Design: A multicenter, open-label, randomized controlled trial.

  • Participants: 1,461 patients aged over 2 years with severe falciparum malaria in Southeast Asia.

  • Interventions:

    • Artesunate Group: Intravenous artesunate at a dose of 2.4 mg/kg of body weight given as a bolus at 0, 12, and 24 hours, and then daily.

    • Quinine Group: Intravenous quinine with a loading dose of 20 mg salt/kg infused over 4 hours, followed by a maintenance dose of 10 mg/kg infused over 2-8 hours three times a day.

  • Primary Outcome: In-hospital mortality.

  • Key Findings: Artesunate was associated with a 34.7% reduction in mortality compared to quinine.

AQUAMAT (African Quinine Artesunate Malaria Trial)
  • Study Design: A large, multicenter, open-label, randomized trial.

  • Participants: 5,425 African children with severe malaria.

  • Interventions: Similar parenteral artesunate and quinine regimens as in the SEAQUAMAT trial.

  • Primary Outcome: In-hospital mortality.

  • Key Findings: Artesunate reduced mortality by 22.5% compared to quinine.

Visualizing the Experimental Workflow and Mechanisms of Action

To further elucidate the methodologies and pharmacological actions, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Administration cluster_monitoring Patient Monitoring cluster_outcomes Outcome Assessment screening Patient with Severe Malaria Symptoms diagnosis Confirmation of P. falciparum (Peripheral Blood Smear) screening->diagnosis inclusion Inclusion Criteria Met (e.g., age > 2 years for SEAQUAMAT) diagnosis->inclusion consent Informed Consent Obtained inclusion->consent randomization Random Assignment consent->randomization artesunate Artesunate Group: IV 2.4 mg/kg at 0, 12, 24h, then daily randomization->artesunate quinine Quinine Group: IV 20 mg/kg loading dose, then 10 mg/kg 3x daily randomization->quinine clinical_monitoring Clinical Assessment (Coma score, vital signs) artesunate->clinical_monitoring parasite_monitoring Parasite Count (Blood smears) artesunate->parasite_monitoring safety_monitoring Adverse Event Monitoring (e.g., hypoglycemia) artesunate->safety_monitoring quinine->clinical_monitoring quinine->parasite_monitoring quinine->safety_monitoring primary_outcome Primary Outcome: In-hospital Mortality clinical_monitoring->primary_outcome secondary_outcomes Secondary Outcomes: - Parasite Clearance Time - Coma Resolution Time - Neurological Sequelae parasite_monitoring->secondary_outcomes

Experimental Workflow of Comparative Clinical Trials

The diagram above illustrates the typical workflow of the pivotal clinical trials comparing artesunate and quinine, from patient enrollment to outcome assessment.

artemisinin_pathway cluster_entry Drug Action Initiation cluster_activation Activation by Heme cluster_effect Parasiticidal Effect artemisinin Artemisinin Derivative (e.g., Artesunate) parasite Plasmodium falciparum (Intraerythrocytic Stage) artemisinin->parasite Enters Parasite activation Activation of Endoperoxide Bridge artemisinin->activation hemoglobin Hemoglobin Digestion parasite->hemoglobin heme Release of Heme (Fe2+) hemoglobin->heme heme->activation ros Generation of Reactive Oxygen Species (ROS) activation->ros protein_damage Alkylation and Damage of Parasite Proteins (e.g., PfATP6/SERCA) ros->protein_damage parasite_death Parasite Death protein_damage->parasite_death

Proposed Mechanism of Action of Artemisinin Derivatives

This diagram outlines the proposed signaling pathway for the antimalarial action of artemisinin derivatives, highlighting the crucial role of the endoperoxide bridge and its interaction with heme iron.

quinine_pathway cluster_entry Drug Action Initiation cluster_mechanism Inhibition of Heme Detoxification cluster_effect Parasiticidal Effect quinine Quinine parasite Plasmodium falciparum (Intraerythrocytic Stage) quinine->parasite Enters Parasite Food Vacuole inhibition Inhibition of Hemozoin Formation quinine->inhibition Interferes with hemoglobin Hemoglobin Digestion parasite->hemoglobin heme Release of Toxic Free Heme hemoglobin->heme hemozoin Biocrystallization to Non-toxic Hemozoin heme->hemozoin Detoxification Pathway heme_accumulation Accumulation of Toxic Heme inhibition->heme_accumulation parasite_death Parasite Death heme_accumulation->parasite_death

Proposed Mechanism of Action of Quinine

The diagram above illustrates the proposed mechanism of action for quinine, which is believed to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Conclusion

The evidence overwhelmingly supports the use of artemisinin derivatives, particularly parenteral artesunate, over quinine for the treatment of severe malaria in both adults and children. Their superior efficacy in reducing mortality, coupled with a more favorable safety profile and faster parasite clearance, has solidified their position as the first-line treatment. For uncomplicated malaria, artemisinin-based combination therapies have demonstrated higher cure rates and better tolerability than quinine. This comparative guide, supported by extensive clinical trial data, provides a clear rationale for the continued prioritization of artemisinin-based therapies in the global effort to combat malaria. Further research should focus on monitoring for the emergence of artemisinin resistance and developing new antimalarial agents to ensure a robust arsenal against this devastating disease.

References

A Comparative Guide to the In Vitro Antimalarial Activity of Quinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimalarial activity of quinine against that of other standard antimalarial agents. The following sections detail the experimental protocols used for validation, present comparative quantitative data, and illustrate the underlying mechanism of action and experimental workflows.

Comparative Antimalarial Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The data presented below summarizes the IC₅₀ values for quinine and selected comparator drugs against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The strains include both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, Dd2) phenotypes, providing a broader perspective on the efficacy of these compounds.

CompoundP. falciparum StrainReported IC₅₀ (nM)Drug Resistance Profile of Strain
Quinine 3D7~11 - 92Chloroquine-Sensitive
K1~155Chloroquine-Resistant
Dd2~90Chloroquine-Resistant
Field Isolates (Kenya)Median: 92Mixed
Field Isolates (India)~40-46 (Resistance Index)Multi-drug Resistant
Chloroquine (Comparator) 3D78.6Chloroquine-Sensitive
K1>100Chloroquine-Resistant
Dd2>100Chloroquine-Resistant
Mefloquine (Comparator) 3D7~500Mefloquine-Sensitive
K1~9000Mefloquine-Resistant
Field Isolates (Kenya)Median: 18Mixed
Artesunate (Comparator) 3D7~3.25Artemisinin-Sensitive
K1--
Dd2--

Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as hematocrit, initial parasitemia, and incubation time. The data presented is a synthesis from multiple sources for comparative purposes.[1][2][3][4]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key in vitro assays are essential. The SYBR Green I-based fluorescence assay is a widely used, reliable, and non-radioactive method for determining parasite viability and drug susceptibility.

SYBR Green I-Based Drug Susceptibility Assay

This assay quantifies the proliferation of P. falciparum by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites within red blood cells. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, thus indicating parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (O+)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well flat-bottom microplates (pre-dosed with serial dilutions of antimalarial drugs)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Parasite Culture Preparation: Synchronized ring-stage P. falciparum parasites are diluted with fresh red blood cells and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 1.5-2%.[5]

  • Plate Seeding: 175-200 µL of the parasite suspension is added to each well of the 96-well plate, which has been pre-dosed with the antimalarial compounds at various concentrations. Control wells containing no drug (positive growth control) and uninfected red blood cells (negative control) are also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled gas environment to allow for parasite maturation and replication.

  • Cell Lysis: After incubation, the plates are frozen at -20°C or -80°C and then thawed to lyse the red blood cells.

  • SYBR Green I Staining: 100 µL of SYBR Green I lysis buffer is added to each well. The plates are then incubated in the dark at room temperature for 1 to 24 hours.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence from the negative control wells. The percentage of parasite growth inhibition is calculated relative to the positive control (no drug). The IC₅₀ values are then determined by plotting the inhibition percentage against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate the experimental workflow of the SYBR Green I assay and the molecular mechanism of action for quinine.

G cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p_culture Synchronized P. falciparum Culture (Ring Stage) mix Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) p_culture->mix rbc Uninfected Red Blood Cells rbc->mix media Complete Culture Medium media->mix drug_plate 96-well Plate with Serial Drug Dilutions dispense Dispense Suspension into Pre-dosed Plate mix->dispense incubate Incubate for 72h at 37°C (5% CO2, 5% O2) dispense->incubate freeze_thaw Freeze-Thaw Plate to Lyse RBCs incubate->freeze_thaw add_sybr Add SYBR Green I Lysis Buffer freeze_thaw->add_sybr incubate_dark Incubate in Dark (1-24h, Room Temp) add_sybr->incubate_dark read Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read analyze Calculate % Inhibition read->analyze ic50 Determine IC50 Values (Dose-Response Curve) analyze->ic50

Caption: Workflow for the SYBR Green I in vitro antimalarial drug susceptibility assay.

G cluster_parasite P. falciparum Food Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion polymerization Heme Polymerization heme->polymerization toxicity Heme-induced Oxidative Stress & Membrane Damage heme->toxicity quinine_heme Quinine-Heme Complex heme->quinine_heme hemozoin Non-toxic Hemozoin Crystal (Malaria Pigment) polymerization->hemozoin Detoxification death Parasite Death toxicity->death quinine Quinine quinine->polymerization Inhibits quinine->quinine_heme quinine_heme->polymerization Caps growing crystal

Caption: Mechanism of action of Quinine, inhibiting heme detoxification in the malaria parasite.

Mechanism of Action of Quinine

Quinine, like other quinoline antimalarials, exerts its parasiticidal effect by interfering with a critical detoxification process within the parasite's food vacuole.

  • Hemoglobin Digestion: The parasite, residing within a human red blood cell, ingests large amounts of host hemoglobin for nutrients.

  • Heme Release: The digestion of hemoglobin releases copious amounts of free heme, which is highly toxic to the parasite due to its ability to generate reactive oxygen species and destabilize membranes.

  • Detoxification Pathway: To protect itself, the parasite rapidly polymerizes the toxic heme into an inert, crystalline structure called hemozoin (also known as malaria pigment).

  • Quinine's Interference: Quinine diffuses into the food vacuole and is thought to act by binding to free heme, forming a complex. This complex then "caps" the growing hemozoin crystal, preventing further heme molecules from being added. This action effectively blocks the detoxification pathway.

  • Parasite Death: The inhibition of heme polymerization leads to the accumulation of toxic free heme within the parasite. This buildup results in oxidative stress and membrane damage, ultimately leading to the death of the parasite.

References

A Comparative Guide to Quinine Cross-Reactivity in Quinidine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of quinine in various commercially available quinidine immunoassays. Understanding the specificity of these assays is critical for accurate therapeutic drug monitoring and pharmacokinetic studies, as the diastereomer quinine can potentially interfere with quinidine measurements. This document summarizes quantitative data, details experimental protocols for assessing cross-reactivity, and provides visual representations of key concepts and workflows.

Introduction: The Challenge of Stereoisomer Specificity

Quinidine and quinine are diastereomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements. While both are used therapeutically—quinidine primarily as an antiarrhythmic and quinine as an antimalarial—their similar structures pose a challenge for immunoassays designed to measure their concentrations in biological fluids. Cross-reactivity from quinine can lead to falsely elevated quinidine levels, potentially resulting in incorrect dosage adjustments and adverse patient outcomes. Therefore, the stereospecificity of the antibodies used in these immunoassays is a crucial performance characteristic.

Comparative Analysis of Quinine Cross-Reactivity

The following table summarizes the reported cross-reactivity of quinine in several commercially available quinidine immunoassays. Data has been compiled from manufacturer's package inserts and peer-reviewed literature. It is important to note that cross-reactivity can be method-dependent and may vary based on the specific protocol and reagents used.

Immunoassay PlatformManufacturerAssay PrincipleReported Quinine Cross-Reactivity
TDx/AxSYMAbbott LaboratoriesFluorescence Polarization Immunoassay (FPIA)No significant cross-reactivity observed with quinine concentrations up to 250 µg/mL. Small cross-reactivity may be seen at higher concentrations[1].
QMS® QuinidineThermo Fisher ScientificHomogeneous Particle-Enhanced Turbidimetric ImmunoassayThe package insert details cross-reactivity with quinidine metabolites but does not explicitly state the percentage cross-reactivity with quinine[2].
ARCHITECTAbbott LaboratoriesChemiluminescent Microparticle Immunoassay (CMIA)Assay menu includes quinidine, but specific quinine cross-reactivity data was not available in the reviewed documents[3].
cobasRoche DiagnosticsHomogeneous ImmunoassayQuinidine is available on the cobas platform, but specific quinine cross-reactivity performance data was not found in the general product information[4].
DimensionSiemens HealthineersNot specified in reviewed documentsA quinidine assay is available, but the package insert with specific cross-reactivity data for quinine was not located in the conducted search[5].
AU SeriesBeckman CoulterNot specified in reviewed documentsA quinidine assay is offered for the AU series of clinical chemistry analyzers, though the specific package insert with quinine cross-reactivity was not identified.

Experimental Protocols for Determining Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of quinine in a competitive binding quinidine immunoassay, based on established principles such as those outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle

Cross-reactivity is assessed by measuring the concentration of the interfering substance (quinine) required to produce the same level of signal response as a known concentration of the primary analyte (quinidine). This is typically determined by comparing the concentrations that cause a 50% inhibition of the maximum signal (IC50).

Materials
  • Quinidine standard solutions of known concentrations.

  • Quinine standard solutions of known concentrations.

  • Drug-free (blank) human serum.

  • The quinidine immunoassay reagents and analyzer to be tested.

  • Calibrators and controls for the quinidine assay.

Procedure
  • Preparation of Standards:

    • Prepare a series of quinidine standards by spiking drug-free serum with known concentrations of quinidine across the assay's reportable range.

    • Prepare a series of quinine standards by spiking drug-free serum with a range of quinine concentrations.

  • Assay Measurement:

    • Analyze the quinidine standards according to the manufacturer's instructions to generate a standard curve.

    • Analyze the quinine standards using the quinidine assay.

  • Data Analysis:

    • From the quinidine standard curve, determine the concentration of quinidine that results in a 50% reduction of the maximum signal (IC50 of quinidine).

    • From the results of the quinine standards, determine the concentration of quinine that results in a 50% reduction of the maximum signal (IC50 of quinine).

  • Calculation of Percent Cross-Reactivity:

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (IC50 of Quinidine / IC50 of Quinine) x 100

Alternative Methodologies for Specific Measurement

When cross-reactivity is a significant concern or when simultaneous quantification of both quinidine and quinine is required, alternative analytical methods with higher specificity are recommended. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their physicochemical properties, allowing for the distinct quantification of quinidine and quinine.

  • Gas Chromatography-Mass Spectrometry (GC/MS): This method offers high sensitivity and specificity by separating compounds in the gas phase and identifying them based on their mass-to-charge ratio.

These chromatographic methods are often considered the gold standard for therapeutic drug monitoring when specificity is paramount.

Visualizing the Concepts

To aid in the understanding of the principles discussed, the following diagrams illustrate the competitive immunoassay mechanism and the logical workflow for assessing cross-reactivity.

Competitive_Immunoassay cluster_sample Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding Quinidine Quinidine (Analyte) Binding_Site Antibody Binding Site Quinidine->Binding_Site Binds Quinine Quinine (Potential Cross-Reactant) Quinine->Binding_Site May Bind (Cross-Reactivity) Antibody Anti-Quinidine Antibody Labeled_Quinidine Labeled Quinidine Labeled_Quinidine->Binding_Site Competes for Binding Measurement Measurement Binding_Site->Measurement Signal Generation (Inversely Proportional to Analyte Concentration)

Competitive Immunoassay Principle

Cross_Reactivity_Workflow A Prepare Quinidine Standards in Blank Serum C Analyze Quinidine Standards (Generate Standard Curve) A->C B Prepare Quinine Standards in Blank Serum D Analyze Quinine Standards (Using Quinidine Assay) B->D E Determine IC50 for Quinidine C->E F Determine IC50 for Quinine D->F G Calculate % Cross-Reactivity: (%CR = (IC50_Quinidine / IC50_Quinine) * 100) E->G F->G

Cross-Reactivity Assessment Workflow

Conclusion

The potential for cross-reactivity of quinine in quinidine immunoassays is a critical consideration for clinical laboratories and researchers. While many modern immunoassays demonstrate high specificity, the degree of interference can vary between manufacturers and assay principles. For the most accurate and reliable results, it is essential to consult the manufacturer's documentation for specific cross-reactivity data. In cases where interference is suspected or for research applications requiring high precision, the use of chromatographic methods such as HPLC or GC/MS is strongly recommended. This guide serves as a foundational resource for understanding and comparing the performance of quinidine immunoassays in the context of quinine cross-reactivity.

References

A Comparative Analysis of the Cytotoxicity of Quinine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Beyond its antimalarial properties, quinine and its synthetic derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, sparking interest in their potential as anticancer agents. This guide provides an objective comparison of the in vitro cytotoxicity of quinine and its synthetic analogs, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of quinine and several of its synthetic analogs against various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
Quinine MCF-7Breast Adenocarcinoma>100[1]
T47DBreast Ductal Carcinoma>100[1]
HeLaCervical Cancer>30 µg/mL[2]
Quinine Ester Derivative (Compound 3) MCF-7Breast Adenocarcinoma0.03674[1]
T47DBreast Ductal CarcinomaNot specified, but higher than parent quinine[1]
Chloroquine Analog (CS9) HeLaCervical Cancer8.9 ± 1.2 µg/mL
Quinoline Derivative (PQ1) T47DBreast Ductal CarcinomaInduces apoptosis
Quinazolinone Derivatives (23 & 24) MCF-7Breast AdenocarcinomaPotent activity reported
Ellipticine Analogs (25 & 26) MCF-7Breast Adenocarcinoma6.246 & 5.910
Thiazolidine-2,4-dione Derivatives (108, 109, 110) MCF-7Breast Adenocarcinoma1.27, 1.31, 1.50

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a colorimetric method for assessing cell viability.

MTT Assay Protocol

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinine and its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

Signaling Pathways of Cytotoxicity

The cytotoxic effects of quinine and its synthetic analogs are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events. Studies have shown that many synthetic quinoline derivatives exert their cytotoxic effects by activating key apoptotic signaling pathways.

General Apoptotic Signaling Pathway for Synthetic Quinoline Derivatives

Many synthetic quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase quinolone Synthetic Quinoline Derivative death_receptor Death Receptor (e.g., Fas) quinolone->death_receptor bcl2_family Bcl-2 Family Regulation (Bax↑, Bcl-2↓) quinolone->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Membrane Depolarization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General apoptotic signaling induced by synthetic quinoline derivatives.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some synthetic quinoline derivatives have been found to inhibit this pathway, thereby promoting apoptosis.

G quinolone Synthetic Quinoline Derivative pi3k PI3K quinolone->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by some synthetic quinoline derivatives.

Discussion

The compiled data indicates that synthetic modification of the quinine scaffold can lead to a significant enhancement of cytotoxic activity. For instance, the quinine ester derivative "Compound 3" exhibited a dramatically lower IC50 value against the MCF-7 breast cancer cell line compared to the parent quinine molecule. This suggests that the addition of certain functional groups can profoundly increase the compound's potency.

The mechanisms underlying the cytotoxicity of these synthetic analogs often converge on the induction of apoptosis. Many derivatives have been shown to activate both the intrinsic and extrinsic apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death. Furthermore, the modulation of key survival pathways, such as the PI3K/Akt pathway, appears to be a common mechanism of action for several potent synthetic quinoline derivatives.

In contrast, while quinine itself can induce cytotoxicity at high concentrations, its potency is considerably lower than many of its synthetic counterparts. The precise signaling pathways activated by cytotoxic concentrations of quinine are less well-defined in the context of cancer cells compared to its more extensively studied synthetic analogs.

Conclusion

The comparative analysis reveals that synthetic analogs of quinine hold significant promise as cytotoxic agents, often surpassing the potency of the natural compound. The enhanced activity of these derivatives is frequently linked to their ability to efficiently induce apoptosis through multiple signaling pathways. Further research focusing on the structure-activity relationships and the specific molecular targets of these synthetic analogs will be crucial for the development of novel and effective anticancer therapies based on the quinoline scaffold. This guide serves as a valuable resource for researchers in the field, providing a foundation of comparative data and mechanistic insights to inform future drug discovery and development efforts.

References

A Comparative Guide to Stability-Indicating Assay Methods for Quinine

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical products, the stability of the active pharmaceutical ingredient (API) is of paramount importance. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the API, free from interference from its degradation products, impurities, and excipients. This guide provides a comparative overview of three common analytical techniques for the validation of a stability-indicating assay for quinine: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry/Fluorometry.

Comparison of Analytical Methods

The choice of an analytical method for a stability-indicating assay depends on various factors, including the physicochemical properties of the drug, the complexity of the formulation, and the intended application of the method. Below is a summary of the performance characteristics of HPLC, HPTLC, and Spectrophotometry for the analysis of quinine.

Table 1: Comparison of HPLC, HPTLC, and UV-Vis Spectrophotometry/Fluorometry for Quinine Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Vis Spectrophotometry / Fluorometry
Specificity High; excellent separation of quinine from its degradation products and impurities.Good; capable of separating quinine from major degradants, but resolution might be lower than HPLC.Low to Moderate; susceptible to interference from degradation products or excipients that absorb at similar wavelengths. Fluorometry offers higher specificity than UV-Vis.
Linearity Range Wide, e.g., 0.08-600.00 µg/mL[1]Moderate, e.g., 4-24 µ g/spot [2]Narrower, often in the µg/mL range.
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Generally acceptable, but can be affected by interfering substances.
Precision (% RSD) Excellent; typically < 2%Good; typically < 2%Good for simple matrices; can be higher in complex samples.
Limit of Detection (LOD) Low, e.g., 4.32 µg/mL[1]Low, in the ng to µg per spot range.Moderate; dependent on the molar absorptivity or quantum yield of quinine.
Limit of Quantification (LOQ) Low, e.g., 13.09 µg/mL[1]Low, in the ng to µg per spot range.Moderate; higher than chromatographic methods.
Analysis Time Longer per sample, but suitable for automation.Faster for multiple samples run in parallel.Very fast per sample.
Cost High initial instrument cost and ongoing solvent/column costs.Lower initial instrument cost compared to HPLC.Lowest initial instrument cost.
Solvent Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of a stability-indicating assay. The following are representative protocols for HPLC, HPTLC, and UV-Vis Spectrophotometry based on published methods.

Stability-Indicating HPLC Method

This method is designed to separate quinine from its potential degradation products generated during forced degradation studies.

a. Forced Degradation Study:

  • Acid Hydrolysis: Reflux a solution of quinine sulfate in 0.1 N HCl.[1]

  • Base Hydrolysis: Reflux a solution of quinine sulfate in 0.1 N NaOH.

  • Oxidative Degradation: Treat a solution of quinine sulfate with hydrogen peroxide.

  • Thermal Degradation: Expose solid quinine sulfate to dry heat.

  • Photolytic Degradation: Expose a solution of quinine sulfate to UV light.

b. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0), acetonitrile, and methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a specified wavelength (e.g., 330 nm).

  • Temperature: Ambient or controlled column temperature.

c. Validation Parameters:

  • Specificity: Analyze blank, placebo, quinine standard, and stressed samples to ensure no interference at the retention time of quinine and that degradation products are well-resolved.

  • Linearity: Prepare a series of quinine standard solutions over a defined concentration range and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Determine the recovery of quinine by spiking a placebo formulation with known amounts of quinine at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • LOD & LOQ: Determine the lowest concentration of quinine that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Stability-Indicating HPTLC Method

HPTLC offers a high-throughput alternative for the separation and quantification of quinine in the presence of its degradants.

a. Forced Degradation Study:

  • Follow the same forced degradation procedures as described for the HPLC method.

b. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system, for example, ethyl acetate: diethyl amine (88:12, v/v).

  • Application: Apply samples and standards as bands of a specific length using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a certain distance.

  • Detection: Densitometric scanning at a wavelength where quinine shows maximum absorption (e.g., 236 nm).

c. Validation Parameters:

  • Follow the same validation principles as for the HPLC method, adapting the procedures for a planar chromatographic technique. For example, linearity is determined by plotting the peak area of the spots against the amount of standard applied.

Stability-Indicating UV-Visible Spectrophotometry/Fluorometry Method

While less specific, spectrophotometric methods can be useful for preliminary stability studies or in formulations with minimal interference. Fluorometry is generally more sensitive and selective for quinine.

a. Forced Degradation Study:

  • Follow the same forced degradation procedures as described for the HPLC method.

b. Spectrophotometric/Fluorometric Conditions:

  • Solvent: A suitable solvent in which quinine is stable and soluble (e.g., dilute sulfuric acid for fluorescence measurements).

  • Wavelength:

    • UV-Vis: Determine the wavelength of maximum absorbance (λmax) of quinine.

    • Fluorometry: Determine the excitation and emission wavelengths that provide the highest fluorescence intensity for quinine.

  • Measurement: Measure the absorbance or fluorescence intensity of the standard and sample solutions.

c. Validation Parameters:

  • Specificity: Analyze the spectra of the blank, placebo, quinine standard, and stressed samples to check for any overlap from degradation products or excipients. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Validate these parameters following the principles outlined in the ICH guidelines, adapting them for a spectrophotometric assay.

Visualizing the Workflow and Degradation

To better understand the processes involved in validating a stability-indicating assay and the degradation pathways of quinine, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH Guidelines) cluster_result Outcome start Quinine API / Formulation forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation stressed_samples Stressed Samples forced_degradation->stressed_samples hplc HPLC stressed_samples->hplc hptlc HPTLC stressed_samples->hptlc spectro Spectrophotometry stressed_samples->spectro specificity Specificity hplc->specificity hptlc->specificity spectro->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD / LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Stability-Indicating Method robustness->validated_method

Caption: Experimental workflow for validating a stability-indicating assay.

quinine_degradation cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photodegradation quinine Quinine quinotoxine Quinotoxine (Quinicine) quinine->quinotoxine Isomerization quinine_n_oxide Quinine N-oxide quinine->quinine_n_oxide N-oxidation quininone Quininone quinine->quininone Oxidation of sec-alcohol photo_products Various Photodegradation Products quinine->photo_products cinchoninic_acid Cinchoninic Acid quininone->cinchoninic_acid Further Oxidation meroquinene Meroquinene quininone->meroquinene Further Oxidation

Caption: Simplified degradation pathway of quinine under stress conditions.

Conclusion

The selection of an appropriate analytical method for a stability-indicating assay of quinine requires careful consideration of the specific needs of the analysis. HPLC generally offers the highest degree of specificity and is considered the gold standard for regulatory submissions. HPTLC provides a valuable high-throughput alternative, particularly for quality control purposes. UV-Vis spectrophotometry and fluorometry are simple and rapid techniques that can be employed for routine analysis in less complex matrices, with fluorometry offering enhanced sensitivity and selectivity. The validation of any chosen method according to ICH guidelines is essential to ensure its suitability for its intended purpose, providing reliable data on the stability and quality of quinine-containing pharmaceutical products.

References

A Comparative Analysis of Quinine and Mefloquine Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the resistance profiles of two critical antimalarial drugs, quinine and mefloquine. The emergence and spread of drug-resistant Plasmodium falciparum necessitates a thorough understanding of the underlying molecular mechanisms and a standardized approach to monitoring resistance. This document outlines the key resistance pathways, presents comparative data on drug efficacy, and details the experimental protocols for assessing resistance.

Mechanisms of Action and Resistance

Quinine, a cinchona alkaloid, and mefloquine, a synthetic quinoline methanol, are both blood schizonticidal agents that have been mainstays in malaria treatment. Their primary mode of action is thought to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This interference leads to the accumulation of toxic free heme, which ultimately kills the parasite.[1][2]

Resistance to both drugs is multifactorial and primarily associated with decreased intracellular drug accumulation. Two key proteins located on the parasite's digestive vacuole membrane play a central role: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).

Quinine Resistance: While quinine remains effective in many regions, reduced susceptibility has been linked to polymorphisms in several genes.[3] Mutations in pfcrt, particularly the K76T mutation, which is the hallmark of chloroquine resistance, can also modulate quinine susceptibility.[1] Additionally, certain mutations in pfmdr1 and the P. falciparum sodium/hydrogen exchanger (pfnhe-1) have been associated with in vitro quinine resistance.[3]

Mefloquine Resistance: The primary and most consistent molecular marker for mefloquine resistance is an increase in the copy number of the pfmdr1 gene. This gene amplification leads to overexpression of the PfMDR1 protein, a transporter that is believed to pump mefloquine out of its site of action, thereby reducing its efficacy. Point mutations in pfmdr1, such as N86Y, can paradoxically increase susceptibility to mefloquine while conferring resistance to other drugs like chloroquine.

Quantitative Comparison of Resistance Profiles

The following tables summarize key quantitative data related to quinine and mefloquine resistance, including in vitro susceptibility (IC50 values), the prevalence of molecular markers, and clinical efficacy from various studies.

Table 1: In Vitro Susceptibility of P. falciparum to Quinine and Mefloquine

DrugStrain/Isolate TypeIC50 (nM)Geographic RegionReference
Quinine Sensitive< 300Multiple
Resistant> 500-800Multiple
Field Isolates (Brazil)Mean: 201.8Brazil
Field Isolates (Gabon)Mean: 156.7 - 385.5Gabon
Mefloquine Sensitive (3D7)~3-5Laboratory
Resistant (Dd2)> 30Laboratory
Field Isolates (Thailand)Median: 22.9Thailand
Field Isolates (Gabon)Mean: 12.4 - 24.5Gabon

IC50 (50% inhibitory concentration) values can vary significantly based on the specific parasite line and the in vitro assay methodology used.

Table 2: Molecular Markers of Resistance

MarkerDrug AssociationPrevalenceGeographic RegionReference
pfmdr1 Copy Number > 1 Mefloquine Resistance9.8% - 53.3%Angola, Thailand
pfcrt K76T Mutation Quinine Resistance (modulator)High in CQ-resistant areasGlobal
pfmdr1 N86Y Mutation Increased Mefloquine SusceptibilityCommon in AfricaAfrica

Table 3: Comparative Clinical Efficacy

Treatment RegimenCure Rate (Day 28/63)PopulationGeographic RegionReference
Mefloquine + Artesunate98.2%Pregnant WomenThailand
Quinine (7 days)67.0%Pregnant WomenThailand
Mefloquine98.9%AdultsAfrica (imported)
Quinine + SP96.8%AdultsAfrica (imported)
Mefloquine + Tetracycline94%AdultsThailand
Quinine + Tetracycline98%AdultsThailand

Cure rates are highly dependent on the study population, transmission intensity, and the specific combination of drugs used.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and surveillance of antimalarial drug resistance. Below are detailed protocols for key experiments.

In Vitro Drug Susceptibility Testing: SYBR Green I-based Assay

This method measures parasite DNA content as an indicator of parasite growth in the presence of antimalarial drugs.

  • Parasite Culture: P. falciparum parasites are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Test compounds are serially diluted in culture medium in a 96-well microplate. Drug-free wells serve as negative controls, and wells with known sensitive and resistant parasite strains are used as positive controls.

  • Incubation: A synchronized parasite culture (e.g., 0.3% parasitemia, 2% hematocrit) is added to each well of the drug-dosed plate. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for at least one hour to allow for cell lysis and staining of parasite DNA.

  • Data Acquisition and Analysis: The fluorescence of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The percentage of parasite growth inhibition for each drug concentration is calculated relative to the drug-free control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Assay: pfmdr1 Copy Number Quantification by Real-Time PCR

This protocol determines the copy number of the pfmdr1 gene relative to a single-copy reference gene (e.g., β-tubulin).

  • DNA Extraction: Genomic DNA is extracted from patient blood samples (whole blood or dried blood spots) or from in vitro cultured parasites using a commercial DNA extraction kit.

  • Real-Time PCR Setup: A multiplex real-time PCR is performed using primers and probes specific for the pfmdr1 gene (target) and the β-tubulin gene (endogenous control). Probes are typically labeled with different fluorescent dyes (e.g., FAM for pfmdr1 and VIC for β-tubulin).

  • Reaction Mixture: A master mix is prepared containing a real-time PCR master mix, forward and reverse primers for both genes, and the corresponding probes.

  • Thermal Cycling: The PCR is run on a real-time PCR instrument with an initial denaturation step, followed by approximately 45 cycles of denaturation and annealing/extension.

  • Data Analysis (ΔΔCt Method):

    • The cycle threshold (Ct) value is determined for both the target (pfmdr1) and reference (β-tubulin) genes for each sample.

    • The ΔCt for each sample is calculated: ΔCt = Ct(pfmdr1) - Ct(β-tubulin).

    • A calibrator sample with a known single copy of pfmdr1 (e.g., 3D7 strain) is used to determine the ΔΔCt: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator).

    • The relative copy number is calculated as 2-ΔΔCt.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in drug resistance and the experimental workflow for their assessment.

G cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_transporters Membrane Transporters Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization PfCRT PfCRT Quinine Quinine PfCRT->Quinine Efflux (mutated) PfMDR1 PfMDR1 Mefloquine Mefloquine PfMDR1->Mefloquine Efflux (overexpressed) Quinine->Heme Inhibits Mefloquine->Heme Inhibits

Caption: Molecular mechanisms of Quinine and Mefloquine resistance.

G cluster_sample Sample Collection & Processing cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay cluster_analysis Data Analysis & Correlation PatientSample Patient Blood Sample (Whole Blood / DBS) ParasiteCulture In Vitro Parasite Culture PatientSample->ParasiteCulture DNA_Extraction Genomic DNA Extraction PatientSample->DNA_Extraction InVitroAssay In Vitro Susceptibility Assay (e.g., SYBR Green I) ParasiteCulture->InVitroAssay RealTimePCR Real-Time PCR (Copy Number Variation) DNA_Extraction->RealTimePCR PCR_RFLP PCR-RFLP / Sequencing (SNP Detection) DNA_Extraction->PCR_RFLP IC50 Determine IC50 Value InVitroAssay->IC50 Correlation Correlate Genotype with Phenotype IC50->Correlation MolecularMarkers Identify Molecular Markers RealTimePCR->MolecularMarkers PCR_RFLP->MolecularMarkers MolecularMarkers->Correlation

Caption: Experimental workflow for assessing antimalarial resistance.

References

A Comparative Guide to Analytical Method Validation for Quinine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the quality control of pharmaceutical products, the validation of analytical methods is paramount to ensure the identity, purity, potency, and performance of the final product. This guide provides a comparative overview of various analytical techniques for the quantification of quinine in pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), with supporting data and detailed experimental protocols.

Comparison of Analytical Method Performance

The choice of an analytical method depends on several factors including the specific requirements of the analysis, the nature of the sample, and the available resources. The following table summarizes the performance characteristics of different analytical methods validated for the determination of quinine.

ParameterHPLC Method 1[1][2][3]HPLC Method 2[4]HPLC Method 3[5]UV-Vis SpectrophotometrySpectrofluorimetryHPTLC
Linearity Range 48.7-193.87 µg/mL0.08-600.00 µg/mL10-50 µg/mL0.016-0.1 mg/mLNot explicitly stated50 ng/band
Correlation Coefficient (R²) 0.99980.9999Not explicitly stated0.999Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 99.4%99.83 ± 0.92%99.352%Not explicitly statedSimilar to HPLCNot explicitly stated
Precision (%RSD) Not explicitly stated<1.09%<2%Not explicitly statedSimilar to HPLCRepeatability <2%
Limit of Detection (LOD) Not explicitly stated4.32 µg/mL0.3092 µg/mLNot explicitly statedLower than HPLCNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated13.09 µg/mL0.9371 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
Retention Time (min) 4.67.73Not explicitly statedNot ApplicableNot ApplicableRf = 0.524
Experimental Workflows and Methodologies

A generalized workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Select Analytical Technique Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Initial Screening Validate Specificity Validate Specificity Optimize Method Parameters->Validate Specificity Finalized Method Validate Linearity Validate Linearity Validate Specificity->Validate Linearity Validate Accuracy Validate Accuracy Validate Linearity->Validate Accuracy Validate Precision Validate Precision Validate Accuracy->Validate Precision Determine LOD & LOQ Determine LOD & LOQ Validate Precision->Determine LOD & LOQ Assess Robustness Assess Robustness Determine LOD & LOQ->Assess Robustness Routine Analysis Routine Analysis Assess Robustness->Routine Analysis Validated Method

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds.

a) RP-HPLC Method for Quinine and its Impurity (Dihydroquinine)

  • Instrumentation: Shimadzu HPLC with a PDA detector and Lab solution software.

  • Column: Zorbax Eclipse plus C18 (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and buffer solution.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 μL.

  • Detection Wavelength: 316 nm.

  • Column Temperature: 35°C.

  • Run Time: 15 minutes.

  • Sample Preparation: Twenty tablets were accurately weighed and crushed. A powder quantity equivalent to 2000 mg of quinine sulfate was dissolved in 300 mL of diluent in a 500 mL volumetric flask and sonicated for 30 minutes. After cooling, the volume was made up with diluent. The solution was centrifuged, filtered (0.45 μm), and 5 mL of the filtrate was diluted to 100 mL with diluent to get a final concentration of 200 ppm.

b) Stability-Indicating HPLC Method

  • Column: C18.

  • Mobile Phase: 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 330 nm.

UV-Visible Spectrophotometry

This method is based on the measurement of the absorption of ultraviolet or visible radiation by a substance.

  • Principle: Quinine sulfate has a specific absorbance in 0.1 N HCl at a wavelength of 348 nm.

  • Standard Preparation: 100 mg of reference quinine sulfate powder was dissolved in 100 ml of 0.1 N HCl to get a stock solution. Dilutions were made from this stock to prepare standards in the concentration range of 0.016 to 0.1 mg/ml.

  • Sample Preparation: A quantity of powdered tablet containing 100 mg of quinine sulfate was dissolved in 100 ml of 0.1 N HCl. A 5 ml aliquot was further diluted to 100 ml with 0.1 N HCl.

  • Analysis: The absorbance of the sample solution was measured at 348 nm against a 0.1 N HCl blank, and the concentration was determined by comparing with the absorbance of a standard solution of known concentration.

Spectrofluorimetry

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence from a sample.

  • Principle: Quinine sulfate in 0.1 N sulfuric acid exhibits a blue fluorescence when excited at a specific wavelength. The intensity of the emitted fluorescence is proportional to the concentration of quinine.

  • Instrumentation: Fluorimeter with primary and secondary filters.

  • Excitation Wavelength: 360 nm (using a primary filter).

  • Emission Wavelength: 485 nm (using a secondary filter).

  • Standard Preparation: A stock solution of 1 mg/mL quinine sulfate in 0.1 N sulfuric acid was prepared. This was serially diluted to obtain working standards of 0.5, 1.0, 1.5, 2.0, and 2.5 µg/mL.

  • Sample Preparation: A powdered tablet sample is dissolved in 0.1 N sulfuric acid to obtain a concentration within the calibration range.

  • Analysis: The fluorescence intensity of the sample is measured and compared against a calibration curve constructed from the standard solutions.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that provides better separation and quantitative analysis.

  • Principle: Separation is achieved on a high-performance stationary phase, and quantification is performed by densitometry.

  • Stationary Phase: HPTLC plates.

  • Mobile Phase: Acetonitrile: Toluene: Glacial acetic acid (6:3:1 v/v/v).

  • Wavelength for Densitometric Scanning: 222 nm.

  • Sample Application: Applied as bands.

  • Development: The plate is developed in a chromatographic chamber for a distance of 80 mm.

  • Analysis: The developed plate is dried and scanned at the specified wavelength to quantify the separated components.

Logical Relationships in Method Selection

The selection of an appropriate analytical method involves considering a balance of performance, cost, and speed.

Method Selection Logic Analytical Requirement Analytical Requirement High Specificity & Sensitivity High Specificity & Sensitivity Analytical Requirement->High Specificity & Sensitivity Rapid Screening Rapid Screening Analytical Requirement->Rapid Screening Cost-Effective Routine QC Cost-Effective Routine QC Analytical Requirement->Cost-Effective Routine QC HPLC HPLC High Specificity & Sensitivity->HPLC Spectrofluorimetry Spectrofluorimetry High Specificity & Sensitivity->Spectrofluorimetry HPTLC HPTLC Rapid Screening->HPTLC UV-Vis Spectrophotometry UV-Vis Spectrophotometry Rapid Screening->UV-Vis Spectrophotometry Cost-Effective Routine QC->UV-Vis Spectrophotometry

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Quinine as a Fluorescence Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescence standard is a critical step in ensuring the accuracy and reproducibility of fluorescence measurements. Quinine sulfate has long been a staple in this regard. This guide provides a comprehensive validation of quinine as a fluorescence standard by comparing its performance against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescence Standards

The utility of a fluorescence standard is determined by a combination of its photophysical properties, including its fluorescence quantum yield, fluorescence lifetime, spectral characteristics, and its stability under experimental conditions. Below is a comparative summary of these key parameters for quinine and other widely used fluorescence standards.

StandardSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
Quinine Sulfate 0.1 M HClO₄~350~4500.60~19.9
0.5 M H₂SO₄~350~4500.546~19.3
Fluorescein 0.1 M NaOH~490~5140.92~4.0
Rhodamine 6G Ethanol~530~5550.95~4.1
Coumarin 1 Ethanol~373~4500.73~2.3

In-Depth Look at Quinine

Quinine, a natural alkaloid, has been a preferred fluorescence standard for decades, particularly in the UV-Visible region. Its fluorescence is characterized by a broad excitation spectrum and a large Stokes shift, which is advantageous in minimizing self-absorption and inner filter effects.

However, recent studies have highlighted a significant temperature dependence of quinine's fluorescence quantum yield when dissolved in sulfuric acid. Research has shown that the quantum yield of quinine in 0.05 M sulfuric acid can change by as much as -0.45% per degree Celsius near room temperature.[1][2][3][4] In contrast, when dissolved in 0.1 M perchloric acid, the quantum yield of quinine remains constant between 20 and 45°C, with a value of 0.60.[1] This finding strongly suggests that for applications requiring high accuracy and stability, 0.1 M perchloric acid is the recommended solvent for quinine sulfate when used as a fluorescence quantum yield standard.

While quinine is a robust standard for quantum yield determinations, its fluorescence decay is not always mono-exponential, which can be a limitation for its use in time-resolved fluorescence studies.

Alternative Fluorescence Standards

For applications where quinine may not be suitable, several other well-characterized fluorescence standards are available:

  • Fluorescein: Widely used in the visible region, fluorescein exhibits a high quantum yield and is soluble in aqueous solutions. However, its fluorescence is highly pH-dependent, which necessitates careful control of the buffer system.

  • Rhodamine 6G: Another popular standard for the visible range, Rhodamine 6G boasts a very high and stable quantum yield in ethanol. It is known for its excellent photostability.

  • Coumarin 1: This standard is useful in the blue region of the spectrum and possesses a good quantum yield.

Experimental Protocols

Accurate validation of a fluorescence standard relies on rigorous and well-defined experimental protocols.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol:

  • Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a high repetition rate to excite the sample. The emission is detected by a sensitive, high-speed detector (e.g., a photomultiplier tube).

  • Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time t=0.

Visualizing the Validation Workflow

The process of validating a fluorescence standard can be visualized as a systematic workflow, from initial characterization to final data analysis.

ValidationWorkflow cluster_prep Sample Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Validation cluster_stability Stability Assessment prep_standard Prepare Standard Solution abs_spec Measure Absorption Spectra prep_standard->abs_spec prep_sample Prepare Sample Solution prep_sample->abs_spec lifetime Measure Fluorescence Lifetime prep_sample->lifetime photostability Photostability Test prep_sample->photostability chemostability Chemical Stability Test prep_sample->chemostability em_spec Measure Emission Spectra abs_spec->em_spec calc_qy Calculate Quantum Yield em_spec->calc_qy fit_lifetime Fit Lifetime Decay lifetime->fit_lifetime compare Compare with Literature calc_qy->compare fit_lifetime->compare photostability->compare chemostability->compare

Caption: Experimental workflow for the validation of a fluorescence standard.

This diagram illustrates the logical flow of experiments, from the initial preparation of the standard and sample solutions to their comprehensive photophysical characterization, stability assessment, and final data analysis and validation against established literature values.

Signaling Pathway for Fluorescence

The phenomenon of fluorescence is governed by a series of photophysical processes that can be depicted as a signaling pathway.

FluorescencePathway S0 S₀ S1 S₁ S0->S1 hν_ex S1->S0 hν_em S1->S0 k_nr T1 T₁ S1->T1 k_isc T1->S0 hν_p / k_nr Excitation Absorption (Excitation) Fluorescence Fluorescence IC Internal Conversion ISC Intersystem Crossing Phosphorescence Phosphorescence NR Non-radiative Decay

Caption: Jablonski diagram illustrating the photophysical processes of fluorescence.

This diagram shows that upon absorption of a photon (hν_ex), a molecule is excited from its ground electronic state (S₀) to a higher singlet state (S₁). From S₁, it can return to the ground state via several pathways: fluorescence (emission of a photon, hν_em), non-radiative decay (k_nr), or intersystem crossing (k_isc) to a triplet state (T₁). The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay pathways.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinine Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of quinine, a crucial antimalarial drug and a common additive in beverages. The performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC) is evaluated based on experimental data from various validation studies. This comparative analysis aims to assist researchers in selecting the most suitable method for their specific analytical needs, ensuring data integrity, accuracy, and reliability in research and quality control.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical technique for quinine determination is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance characteristics of several commonly employed methods, providing a basis for cross-validation and methodological selection.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV 1-100 µg/mL--<2%-
10-50 µg/mL--<2%99.35%
HPLC-Fluorescence 0.001-0.7 µg/mL[1]0.3 ng[1]0.5 ng<6.8%76-92.1%[1][2]
0-7000 ng/mL[2]4 ng/mL-<6.8%-
Capillary Electrophoresis (CE) 20-200 ng/mL2.3 - 10 ng/mL-1.5 - 4.91%82.53 - 95%
HPTLC-UV 4-24 µ g/spot 40 ng/spot120 ng/spot<2%-
500-1500 µg/mL----

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for quinine analysis. This process ensures that different analytical techniques yield comparable and reliable results for the same sample.

Cross-Validation Workflow for Quinine Analysis cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation & Comparison Sample Quinine Sample (e.g., Pharmaceutical Formulation, Beverage) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC (UV/Fluorescence) Filtration->HPLC CE Capillary Electrophoresis Filtration->CE HPTLC HPTLC Filtration->HPTLC Spectro UV-Vis Spectrophotometry Filtration->Spectro Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation CE->Validation HPTLC->Validation Spectro->Validation Comparison Data Comparison & Statistical Analysis Validation->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following sections outline the fundamental experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

1. HPLC with UV Detection

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) is commonly used. The mobile phase composition can be adjusted to optimize separation.

  • Flow Rate: Typically set at 1.0 mL/min.

  • Detection Wavelength: Quinine is monitored at approximately 233 nm or 240 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to a concentration within the linear range of the calibration curve.

2. HPLC with Fluorescence Detection

  • Chromatographic System: An HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and 0.1 M ammonium acetate (e.g., 45:15:40 v/v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelengths: Excitation at 325 nm and emission at 375 nm.

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved, filtered, and diluted. For biological fluids, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.

Capillary Electrophoresis (CE)
  • CE System: A capillary electrophoresis instrument with a UV or diode array detector (DAD).

  • Capillary: A fused-silica capillary (e.g., effective length of 50 cm, 50 µm I.D.).

  • Background Electrolyte (BGE): The composition of the BGE is critical for separation. For quinine, a buffer system that can resolve it from its diastereomer quinidine and other impurities is necessary. Often, cyclodextrins are added to the BGE to achieve chiral separation.

  • Voltage: A high voltage (e.g., 11 to 15 kV) is applied across the capillary.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: On-column detection is typically performed at a wavelength where quinine has significant absorbance.

  • Sample Preparation: Samples are dissolved in the BGE or a compatible solvent and filtered.

High-Performance Thin-Layer Chromatography (HPTLC)
  • HPTLC System: An HPTLC system including an applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents such as ethyl acetate and diethylamine (e.g., 88:12 v/v) is used for development.

  • Application: Standard and sample solutions are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a wavelength of approximately 236 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent like methanol, and the solution is applied directly to the HPTLC plate.

This guide provides a foundational comparison of analytical methods for quinine determination. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the availability of instrumentation. For regulatory purposes, a thorough method validation according to ICH guidelines is mandatory.

References

A Comparative Analysis of the Anti-Cancer Activity of Quinine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of various quinine derivatives, offering a valuable resource for researchers and professionals in the field of oncology and drug development. The information presented herein is compiled from recent scientific literature and focuses on the cytotoxic effects, mechanisms of action, and implicated signaling pathways of these compounds.

Data Presentation: Comparative Cytotoxicity of Quinine Derivatives

The anti-cancer efficacy of quinine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for representative quinine derivatives against several common human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

DerivativeCancer Cell LineIC50 (µM)Reference
Quinine MCF-7 (Breast)>100[1]
A549 (Lung)Not specified
HeLa (Cervical)Not specified
Quinidine MCF-7 (Breast)~50[1]
Chloroquine MCF-7 (Breast)~25[1]
A549 (Lung)71.3 ± 6.1[2]
H460 (Lung)55.6 ± 12.5[2]
MDA-MB-231 (Breast)113 µg/mL
JIMT-1 (Breast)24.4
Hydroxychloroquine A549 (Lung)Not specified, but showed anticancer activity
Quinacrine Ovarian Cancer CellsNot specified, but synergizes with carboplatin
Glioblastoma Multiforme (GBM)Not specified, but synergizes with temozolomide
Compound 12e (Quinine-Chalcone Hybrid) MGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
KA3D (Quinoline-2-thione derivative) SKOV3 (Ovarian)Not specified, but showed potent anticancer activity in vivo

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinine derivatives and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is then determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of quinine derivatives for the specified time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Treat cells with quinine derivatives as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the anti-cancer activity of quinine derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with Quinine Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway Signaling Pathway Analysis apoptosis_quant->pathway cell_cycle_dist->pathway

Caption: General experimental workflow for evaluating the anti-cancer activity of quinine derivatives.

p53_apoptosis_pathway quinine Quinine Derivatives (e.g., Quinidine, Chloroquine) p53 p53 Activation quinine->p53 p21 p21 (WAF1) Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest mito Mitochondrial Permeability bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated apoptotic pathway induced by certain quinine derivatives.

TRAF6_AKT_pathway quinine Quinine traf6 TRAF6 quinine->traf6 Inhibition akt_ub Akt Ubiquitination traf6->akt_ub akt_p Akt Phosphorylation (Activation) akt_ub->akt_p cell_survival Cell Survival & Proliferation akt_p->cell_survival

Caption: Inhibition of the TRAF6-AKT signaling pathway by quinine.

References

Quinine's Power Amplified: A Comparative Guide to Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinine's synergistic effects when combined with other drugs, supported by experimental data and detailed methodologies. The strategic pairing of antimicrobial agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, reduce toxicity, and combat the ever-growing threat of drug resistance.

This guide delves into the synergistic partnerships of quinine with three key drugs—azithromycin, clindamycin, and doxycycline—primarily in the context of treating malaria, a disease for which quinine has been a long-standing, though not always completely effective, remedy. By examining both in vitro and clinical data, we aim to provide a clear framework for understanding and evaluating these important drug combinations.

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of different quinine-based drug combinations.

In Vitro Synergy of Quinine-Azithromycin Combination
Drug CombinationPlasmodium falciparum Strain(s)IC50 (Quinine) (ng/mL)IC50 (Azithromycin) (ng/mL)Fractional Inhibitory Concentration (FIC) IndexInteraction ClassificationReference
Quinine + AzithromycinClinical Field Isolates64.42,570.30.77 (mean)Additive to Synergistic[1]
Quinine + AzithromycinMultidrug-resistant K1 strain---Potentiation[2]
Quinine + AzithromycinChloroquine-resistant isolates--Mean FIC50: 0.74, Mean FIC90: 0.58Additive with a trend toward synergy[3]

Note: A Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 indicates synergy, >0.5 to ≤1.0 indicates an additive effect, >1.0 to <2.0 indicates indifference, and ≥2.0 indicates antagonism.

Clinical Efficacy of Quinine Combinations
Drug CombinationIndicationKey Efficacy MetricsOutcomeReference(s)
Quinine + ClindamycinUncomplicated Falciparum Malaria28-day cure rate: 100% (vs. 87% for quinine alone)Significantly higher cure rate than quinine monotherapy.[4]
Fever Clearance Time: Median 47h (vs. 56h for quinine alone)Significantly shorter fever clearance time.[4]
Parasite Clearance Time: No significant difference-
Severe Falciparum Malaria in ChildrenParasite and Fever Clearance TimesSignificantly shorter with the combination.
Quinine + DoxycyclineUncomplicated Falciparum MalariaParasite Clearance Time: Mean 3.58 daysEffective parasite clearance.
Fever Clearance Time: Mean 2.96 daysRapid fever resolution.
Cure Rate: 100% (28-day follow-up)No treatment failures were observed in the study.

Deciphering the Mechanisms of Synergy

The synergistic effects of these drug combinations stem from their distinct mechanisms of action, which target different essential processes within the pathogen.

Signaling Pathways and Mechanisms of Action

Quinine's primary antimalarial action involves interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the accumulation of toxic heme, which kills the parasite. The partner drugs, on the other hand, primarily target protein synthesis by binding to different subunits of the bacterial ribosome.

  • Doxycycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis.

  • Azithromycin and Clindamycin both target the 50S ribosomal subunit, but at different sites, to inhibit the translocation step of protein synthesis.

By attacking the parasite on multiple fronts—disrupting both a critical metabolic pathway and the machinery for producing essential proteins—these drug combinations can achieve a greater therapeutic effect than either drug alone.

cluster_parasite Pathogen Cell cluster_ribosome Ribosome (Protein Synthesis) cluster_food_vacuole Food Vacuole cluster_drugs Drug Mechanisms of Action Ribosome_50S 50S Subunit Protein Essential Proteins Ribosome_50S->Protein Translocation & Peptide Bond Formation Ribosome_30S 30S Subunit Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Quinine Quinine Quinine->Heme Inhibits Detoxification Azithromycin Azithromycin Azithromycin->Ribosome_50S Inhibits Translocation Clindamycin Clindamycin Clindamycin->Ribosome_50S Inhibits Translocation Doxycycline Doxycycline Doxycycline->Ribosome_30S Inhibits tRNA Binding

Caption: Mechanisms of action for quinine and synergistic partner drugs.

Experimental Protocols for Synergy Assessment

The following are detailed methodologies for key experiments used to determine the synergistic effects of drug combinations.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

1. Preparation of Drug Dilutions:

  • Prepare serial twofold dilutions of Quinine (Drug A) in a liquid culture medium in a 96-well microtiter plate along the x-axis (e.g., columns 1-10).

  • Similarly, prepare serial twofold dilutions of the partner drug (Drug B) in the same medium along the y-axis (e.g., rows A-G).

  • Include wells with only Drug A dilutions, only Drug B dilutions, and a drug-free well for growth control.

2. Inoculation:

  • Prepare a standardized inoculum of the target microorganism (e.g., Plasmodium falciparum).

  • Add the inoculum to all wells of the microtiter plate.

3. Incubation:

  • Incubate the plate under appropriate conditions for the growth of the microorganism.

4. Data Analysis:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.

Start Start Prep_A Prepare Serial Dilutions of Quinine (Drug A) Start->Prep_A Prep_B Prepare Serial Dilutions of Partner Drug (Drug B) Start->Prep_B Plate Dispense into 96-Well Plate Prep_A->Plate Prep_B->Plate Inoculate Inoculate with Microorganism Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Analyze Determine MICs and Calculate FIC Index Incubate->Analyze End End Analyze->End

Caption: Workflow for the checkerboard assay to determine drug synergy.

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

1. Dose-Response Curves:

  • Determine the dose-response curves for each drug individually to establish the concentration of each drug required to produce a specific effect (e.g., 50% inhibition of growth, IC50).

2. Isobologram Construction:

  • Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.

  • Draw a straight line connecting these two points. This is the line of additivity.

3. Combination Testing:

  • Test various combinations of the two drugs and determine the concentrations of each that produce the same level of effect (e.g., 50% inhibition).

4. Data Interpretation:

  • Plot the data points for the effective combinations on the same graph.

  • Data points falling on the line of additivity indicate an additive effect.

  • Points below the line indicate synergy (a "1+1 > 2" effect).

  • Points above the line indicate antagonism (a "1+1 < 2" effect).

cluster_graph Isobologram origin x_axis origin->x_axis  Concentration of Drug A y_axis origin->y_axis Concentration of Drug B   IC50_A IC50 A IC50_B IC50 B IC50_A->IC50_B Line of Additivity Synergy Antagonism label_synergy Synergy label_antagonism Antagonism

Caption: Example of an isobologram illustrating synergy and antagonism.

Combination Index (CI) Method

The Combination Index (CI) method, based on the median-effect principle, provides a quantitative measure of the degree of drug interaction.

1. Dose-Effect Data:

  • Obtain dose-effect data for each drug alone and for their combination at various concentrations.

2. Calculation of CI:

  • The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone that are required to produce a certain effect (x).

    • (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect (x).

3. Interpretation of CI Values:

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

By applying these rigorous experimental and analytical methods, researchers can effectively validate and quantify the synergistic effects of quinine with other drugs, paving the way for the development of more potent and effective combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Quinamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Quinamine, an alkaloid, requires careful handling and disposal due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal, drawing upon best practices for analogous quinoline-based alkaloids and general chemical waste management principles. Adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Potential to cause skin and eye irritation.[1][2]

  • Environmental Hazard: May be harmful to aquatic life.

Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure.

Protection TypeSpecific EquipmentStandard Examples
Eye and Face Safety glasses with side-shields or chemical splash goggles. A face shield should be used if there is a risk of splashing.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of as hazardous waste after handling.EN 374
Body A laboratory coat should be worn to protect clothing and skin.---
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or EN 149 approved respirator is recommended.OSHA 29 CFR 1910.134 or EN 149

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through collection and transfer to an approved hazardous waste management facility, coordinated by your institution's Environmental Health and Safety (EHS) office.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be sealable to prevent leakage or spillage.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Do not mix aqueous solutions with organic solvent solutions unless explicitly permitted by your EHS office.

    • Never dispose of this compound solutions down the drain.

  • Sharps:

    • Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container for hazardous waste.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.

  • Ensure containers are kept tightly closed except when adding waste.

3. Disposal and Decontamination:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Maintain a detailed record of the amount of this compound waste generated and the date of disposal.

  • For empty this compound containers, triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can typically be managed as non-hazardous solid waste, and the label should be defaced.

Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or use a fume hood to disperse any airborne contaminants.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Clean-Up:

    • Carefully scoop or sweep the contained material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for the cleanup (e.g., absorbent pads, gloves, paper towels) must be collected and disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

QuinamineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Quinamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Quinamine was not located. The following guidance is based on the safety data for the closely related compound, Quinine. Researchers should conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment, handling, and disposal to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on the potential hazards associated with Quinine, a related compound.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or glasses should be worn to protect against splashes.[1] If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile, latex, or butyl rubber, to prevent skin contact.[2] Glove thickness should be at least 0.4 mm.[2] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: If working with this compound powder or in a poorly ventilated area, a NIOSH-approved respirator should be used to avoid inhalation of dust.[3]

A comprehensive hazard assessment should be performed to determine the specific PPE requirements for your experimental protocol.

II. Operational and Handling Plan

Proper handling procedures are essential to minimize the risk of exposure and accidents.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling this compound powder or creating solutions.

Safe Handling Practices:

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a clear understanding of the experimental protocol and the potential hazards involved.

  • Weighing and Transferring: Handle this compound as a solid in a designated area, such as a fume hood, to contain any dust. Use appropriate tools for transferring the powder to minimize the creation of airborne dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light and moisture.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use appropriate tools to carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

  • Clean: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Method:

  • Dispose of this compound waste through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult your institution's EHS department for specific guidance on waste disposal procedures.

V. Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, Quinine. This information should be used as a reference, and a specific risk assessment for this compound is still necessary.

PropertyValueReference
Melting Point 174 - 179 °C
Oral LD50 (rat) 350.82 mg/kg
pH (saturated solution) 8.8 - 9.0

VI. Experimental Workflow

The following diagram illustrates the general workflow for safely handling and disposing of this compound in a laboratory setting.

Quinamine_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer Solid Prepare_Work_Area->Weigh_Transfer Proceed to Handling Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Spill Spill Occurs Weigh_Transfer->Spill Exposure Exposure Occurs Weigh_Transfer->Exposure Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Prepare_Solution->Spill Prepare_Solution->Exposure Decontaminate_Equipment Decontaminate Equipment Conduct_Experiment->Decontaminate_Equipment Experiment Complete Collect_Waste Collect Hazardous Waste Decontaminate_Equipment->Collect_Waste Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for safe handling and disposal of this compound.

References

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